Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYWNAGXCZHLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472811 | |
| Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372147-49-4 | |
| Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of the core physicochemical properties of this compound (CAS: 372147-49-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active agents.[1][2][3] This document consolidates available experimental data and provides expert guidance on the standardized methodologies for determining critical parameters such as solubility, lipophilicity (LogP), and ionization constant (pKa). Detailed, self-validating experimental protocols are presented to ensure data integrity and reproducibility, targeting researchers, chemists, and drug development professionals. The causality behind experimental choices is emphasized to empower scientists in their laboratory investigations.
Core Molecular Identity and Structure
This compound is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. This scaffold is a cornerstone in the development of therapeutics targeting a wide array of conditions.[2][4][5] The ethyl ester functional group at the 7-position significantly influences the molecule's electronic properties, solubility, and potential for metabolic transformation.
Table 1: Core Compound Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonyms | Imidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester | [6][7] |
| CAS Number | 372147-49-4 | [8][9][10][11] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [6][7][8][9][10] |
| Molecular Weight | 190.20 g/mol | [7][8][9][12] |
| SMILES | CCOC(=O)c1ccn2ccnc2c1 | [10] |
| InChI Key | UWYWNAGXCZHLLM-UHFFFAOYSA-N |[6] |
Fundamental Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, this section consolidates known values and provides context for expected properties.
Table 2: Summary of Physicochemical Data
| Property | Experimental Value | Predicted Value | Comments and Significance |
|---|---|---|---|
| Physical Form | Dark beige solid | N/A | The solid state is critical for formulation and stability considerations.[10] |
| Melting Point (°C) | 79 - 81 | N/A | A sharp melting range is a key indicator of purity.[7] |
| pKa (Basic) | Not Published | ~4.5 - 5.5 | The N1 atom of the imidazo[1,2-a]pyridine core is the most basic center. This pKa dictates the ionization state at physiological pH (7.4), impacting solubility and receptor binding. |
| LogP (Octanol/Water) | Not Published | ~1.8 - 2.3 | A LogP in this range suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability, a desirable trait for oral bioavailability. |
| Aqueous Solubility | Not Published | Low | The largely aromatic structure suggests poor intrinsic solubility in water. The ethyl ester group enhances solubility in organic solvents.[10] |
| Storage Temperature | -20°C / Keep Cold | N/A | Recommended for long-term storage to prevent potential degradation.[7][8] |
Spectroscopic & Structural Characterization
Confirmation of molecular structure and purity is achieved through a combination of spectroscopic techniques. While the specific spectra for this compound are not publicly available, this section describes the expected spectral characteristics based on its structure and data from analogous compounds.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, typically in the δ 7.0-9.5 ppm range. The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃), likely around δ 4.4 ppm and δ 1.4 ppm, respectively.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the ester carbonyl carbon (δ ~165 ppm), and the two carbons of the ethyl group (δ ~60 ppm and ~14 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 191.08.
Key Experimental Protocols
To address the gap in publicly available data, the following sections detail authoritative, step-by-step protocols for determining the most critical physicochemical parameters. These methods are designed to be self-validating, incorporating essential controls and system suitability checks.
Protocol for pKa Determination via Potentiometric Titration
The pKa is a measure of the ionization state of a molecule at a given pH.[15] For this compound, the basic nitrogen in the imidazo[1,2-a]pyridine ring is the key ionizable center.
Causality: Potentiometric titration is the gold-standard method for pKa measurement due to its precision.[15][16] Because this compound is expected to have low aqueous solubility, a co-solvent system is necessary to maintain it in solution throughout the titration.
Methodology:
-
System Preparation: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Prepare a 1-2 mM solution of the compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent choice is critical to ensure solubility without significantly altering the aqueous pKa.
-
Ionic Strength Adjustment: Add a concentrated solution of KCl to the sample to achieve a final ionic strength of 0.15 M. This mimics physiological conditions and ensures consistent activity coefficients.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl while continuously recording the pH and the volume of titrant added. The acid will protonate the basic nitrogen on the compound.
-
Data Analysis: Plot the first derivative of the pH change versus titrant volume. The peak of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is the pKa.
-
Validation: Perform a titration of a known standard (e.g., pyridine) under identical conditions to validate the system's accuracy.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol for LogP Determination via Shake-Flask Method
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical predictor of a drug's ability to cross cell membranes.[16]
Causality: The shake-flask method is the traditional and most reliable method for direct LogP measurement.[15][16] It directly measures the partitioning of the compound between an aqueous phase (typically phosphate-buffered saline, PBS) and an immiscible organic phase (n-octanol), which serves as a mimic for biological lipid membranes.
Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and PBS (pH 7.4). Allow them to equilibrate for at least 24 hours to ensure saturation.
-
Sample Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the PBS solution (e.g., 2 mL of each).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two liquid phases.
-
Quantification: Carefully sample a known aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
Validation: The experiment should be performed in triplicate. The sum of the compound mass in both phases should equal the initial mass added, confirming mass balance and data integrity.
Caption: Standard Shake-Flask method workflow for LogP determination.
Protocol for Aqueous Solubility Determination
Aqueous solubility is a fundamental property that directly impacts dissolution rate and bioavailability.[17]
Causality: The equilibrium shake-flask method is designed to determine the thermodynamic solubility, which is the most relevant value for predicting in vivo behavior. A buffer at pH 7.4 is used to assess solubility under physiologically relevant conditions.
Methodology:
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was reached.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step; filtration through a low-binding 0.22 µm filter (e.g., PVDF) is preferred over centrifugation to avoid disturbing the equilibrium.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Validation: The solid material remaining after filtration should be analyzed (e.g., by XRPD or DSC) to ensure it has not changed its polymorphic form during the experiment, which could alter the solubility measurement.
Stability Assessment
Drug candidate stability is a critical quality attribute. While specific data is unavailable, a standard stability assessment for this compound would involve:
-
pH Stability: Incubating the compound in buffers of varying pH (e.g., 2, 7.4, 9) at a set temperature and monitoring its concentration over time by HPLC to check for hydrolytic degradation of the ester.
-
Photostability: Exposing the solid compound and a solution to controlled light conditions (per ICH Q1B guidelines) to assess for photodegradation.
-
Solid-State Stability: Storing the solid compound under accelerated conditions (e.g., 40°C / 75% relative humidity) to evaluate physical and chemical stability.
Conclusion
This compound is a compound built upon a medicinally important scaffold. This guide has consolidated its known physicochemical properties, including its identity as a solid with a melting point of 79-81°C.[7][10] More importantly, it provides the authoritative experimental frameworks required to determine its key drug-like properties—pKa, LogP, and solubility—which are not yet widely reported. By following the detailed, self-validating protocols outlined herein, researchers in drug discovery and development can generate the high-quality, reproducible data necessary to accurately assess the potential of this and similar molecules as viable clinical candidates.
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An In-Depth Technical Guide to Ethyl imidazo[1,2-a]pyridine-7-carboxylate
CAS Number: 372147-49-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl imidazo[1,2-a]pyridine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and its emerging role as a versatile scaffold in the development of novel therapeutics.
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. This has led to the development of several successful drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and various agents with anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2] this compound, as a derivative of this core, presents a valuable building block for the synthesis of new chemical entities with therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 372147-49-4 | Internal Search |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Internal Search |
| Molecular Weight | 190.20 g/mol | Internal Search |
| Appearance | Solid (predicted) | General Knowledge |
| Solubility | Soluble in organic solvents | General Knowledge |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthesis of this compound
A likely synthetic strategy would involve a two-step process starting from a commercially available substituted pyridine.
Step 1: Synthesis of the Precursor - Ethyl 4-aminopyridine-2-carboxylate
The synthesis of the key intermediate, ethyl 4-aminopyridine-2-carboxylate (CAS 773140-43-5), can be achieved through various reported methods.[3] One common approach is the esterification of 4-aminopyridine-2-carboxylic acid.[4]
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Ring
The cyclization reaction would likely involve the reaction of ethyl 4-aminopyridine-2-carboxylate with a suitable two-carbon building block, such as ethyl chloroacetate, in the presence of a base. The primary amine of the pyridine ring would act as a nucleophile, attacking the electrophilic carbon of the chloroacetate.[5] Subsequent intramolecular cyclization would then form the fused imidazole ring.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of ethyl 4-aminopyridine-2-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base (e.g., potassium carbonate or triethylamine).
-
Addition of Reagent: Slowly add ethyl chloroacetate to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Imidazo[1,2-a]pyridines as modulators of key cancer signaling pathways.
Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold has also emerged as a promising framework for the development of new antituberculosis agents. Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains. While the exact mechanism of action can vary, some imidazo[1,2-a]pyridine-based compounds have been found to target essential cellular processes in the bacteria.
Future Perspectives
This compound represents a valuable, yet underexplored, chemical entity. Its structural relationship to a "privileged" scaffold in medicinal chemistry suggests significant potential for the development of novel therapeutic agents. Future research should focus on:
-
Development of a robust and scalable synthesis: A well-defined and high-yielding synthetic protocol is crucial for making this compound more accessible to the research community.
-
Thorough biological evaluation: A comprehensive screening of this compound and its derivatives against a panel of biological targets, particularly kinases and mycobacterial enzymes, could uncover novel therapeutic applications.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the core structure will be essential for optimizing potency, selectivity, and pharmacokinetic properties of any lead compounds derived from this scaffold.
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A Technical Guide to the Spectral Analysis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectral characteristics of Ethyl imidazo[1,2-a]pyridine-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. A thorough understanding of its spectral properties is crucial for its synthesis, characterization, and application in drug discovery and development.
Molecular Structure and a Plausible Synthetic Route
The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound possesses a bicyclic aromatic core with an ethyl ester substituent at the 7-position.
Molecular Formula: C₁₀H₁₀N₂O₂[1] Molecular Weight: 190.20 g/mol [1]
Proposed Synthesis Protocol
The synthesis of imidazo[1,2-a]pyridines commonly involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] A plausible and efficient route to this compound is outlined below. This protocol is based on well-established synthetic methodologies for this class of compounds.
Reaction Scheme:
Sources
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core, a bicyclic 5-6 fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is present in several marketed drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine, underscoring its therapeutic relevance.[1][3] The versatility of the imidazo[1,2-a]pyridine ring system, coupled with its amenability to a wide range of chemical modifications, has fueled extensive research into its diverse biological activities. These activities span a remarkable spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2][3]
This in-depth technical guide provides a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives. It is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the therapeutic potential of this remarkable class of compounds.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The development of novel imidazo[1,2-a]pyridine derivatives with enhanced biological activity is intrinsically linked to the evolution of synthetic methodologies. A variety of synthetic routes have been established, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed approaches.
One of the most fundamental methods for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-haloketone.[4] More contemporary and efficient approaches include three-component reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a catalyst.[5][6] Microwave-assisted organic synthesis has also been employed to accelerate these reactions, offering a greener and more efficient alternative to conventional heating.[6][7]
Experimental Protocol: A Representative Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol describes a general procedure for the one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a class of compounds that has demonstrated significant biological potential.
Materials:
-
2-aminopyridine (or a substituted derivative)
-
Aromatic or aliphatic aldehyde
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol or Ethanol
-
Catalyst (e.g., a Lewis acid, optional)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol) in methanol or ethanol (5-10 mL).
-
If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from a few hours to 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a wide range of cancer cell lines.[8][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth and survival.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR and STAT3/NF-κB Signaling Pathways
Two of the most frequently implicated pathways in the anticancer activity of imidazo[1,2-a]pyridines are the PI3K/Akt/mTOR and the STAT3/NF-κB signaling cascades.[11][12] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[11]
The STAT3 and NF-κB transcription factors are key players in chronic inflammation, a process that is intimately linked to cancer development and progression.[14] Certain imidazo[1,2-a]pyridine derivatives have been found to suppress the activation of both STAT3 and NF-κB, thereby exerting anti-inflammatory and anticancer effects.[12][15]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: The STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) Studies
SAR studies have provided valuable insights into the structural features required for the anticancer activity of imidazo[1,2-a]pyridines. Key findings include:
-
Substitution at the C2 and C3 positions: The nature of the substituent at the C2 and C3 positions of the imidazo[1,2-a]pyridine core significantly influences anticancer activity. Aromatic or heteroaromatic groups at the C2 position are often associated with potent cytotoxicity.[16]
-
Electron-withdrawing and electron-donating groups: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the C2 position can modulate the anticancer activity.[16]
-
Modifications at the C7 position: Substitution at the C7 position can also impact the biological activity, with certain groups enhancing the cytotoxic effects.[16]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds.[17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[18]
Antimicrobial Activity: A Broad Spectrum of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.[16][19]
Antibacterial Activity
Numerous studies have reported the antibacterial effects of imidazo[1,2-a]pyridines against both Gram-positive and Gram-negative bacteria.[19][20] Chalcone-bearing imidazo[1,2-a]pyridine derivatives have shown excellent activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[19]
Antimycobacterial Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of compounds with potent activity against Mycobacterium tuberculosis.[21]
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[22]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton broth (or another appropriate growth medium)
-
Test imidazo[1,2-a]pyridine derivative
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial twofold dilutions of the test compound in broth directly in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral, Anti-inflammatory, and CNS Activities
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have shown potential in several other therapeutic areas.
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have exhibited significant antiviral activity, particularly against herpesviruses and human immunodeficiency virus (HIV).[23][24] Structure-activity relationship studies have indicated that the hydrophobicity of the molecule is a key determinant of its antiviral efficacy.[23]
Anti-inflammatory Activity
The anti-inflammatory effects of imidazo[1,2-a]pyridines are often linked to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[25] Some derivatives have shown preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Central Nervous System (CNS) Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to treat various CNS disorders, most notably epilepsy.[5][26][27] The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate the anticonvulsant activity of these compounds.[26][27]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[28][29]
Materials:
-
Male mice (e.g., ICR strain)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Test imidazo[1,2-a]pyridine derivative
-
Vehicle (e.g., saline or a suitable solvent)
Procedure:
-
Administer the test compound to a group of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The compound is considered to have anticonvulsant activity if it protects the animals from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.
Conclusion: A Scaffold with a Bright Future
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its remarkable structural versatility and broad spectrum of biological activities make it a highly attractive core for medicinal chemists. The ongoing exploration of novel synthetic routes, coupled with a deeper understanding of the molecular mechanisms underlying its diverse pharmacological effects, will undoubtedly lead to the development of new and improved drugs based on this privileged heterocyclic system. This guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of imidazo[1,2-a]pyridine chemistry and pharmacology.
References
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scielo.br [scielo.br]
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- 12. researchgate.net [researchgate.net]
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- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
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- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
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- 28. benchchem.com [benchchem.com]
- 29. scispace.com [scispace.com]
The Definitive Solubility Profile of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. Its derivatives have shown significant promise in oncology and infectious diseases, among other therapeutic areas. However, like many fused heterocyclic systems, imidazo[1,2-a]pyridines can present challenges related to their physicochemical properties, particularly solubility, which is a critical determinant of a drug candidate's downstream success. This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of a representative member of this class, ethyl imidazo[1,2-a]pyridine-7-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols to enable a thorough and accurate assessment of this compound's solubility characteristics.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to a cascade of undesirable consequences, including low and erratic oral bioavailability, difficulties in formulation development, and unreliable results in in vitro biological assays.
The imidazo[1,2-a]pyridine class of compounds, while rich in pharmacological activity, is often associated with high lipophilicity and consequently, low aqueous solubility. This makes a thorough understanding and characterization of the solubility profile of any new analogue, such as this compound, an indispensable step in its development. This guide will delineate the essential experimental procedures to build a robust solubility profile, encompassing thermodynamic and kinetic solubility, the influence of pH, and the compound's lipophilicity.
This compound: A Profile
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.20 g/mol | [1][2] |
| CAS Number | 372147-49-4 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 79-81 °C | [3] |
| Predicted logP | ~2.3 (for 5-carboxylate isomer) | |
| Predicted pKa | ~3.28 (for 2-carboxylate isomer) |
Note: Predicted values are for positional isomers and should be experimentally verified for this compound.
Foundational Physicochemical Properties: pKa and logP
Before embarking on direct solubility measurements, it is crucial to determine two key parameters that govern a compound's solubility behavior: its ionization constant (pKa) and its lipophilicity (logP).
Ionization Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an ionizable compound, solubility can vary dramatically with pH. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that this compound will exhibit pH-dependent solubility. Potentiometric titration is a highly accurate method for pKa determination.
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Methanol or other suitable co-solvent (if necessary for initial dissolution)
-
Nitrogen gas
Procedure:
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound. If the compound has low aqueous solubility, a co-solvent like methanol can be used, but the aqueous pKa must be extrapolated.
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at 25°C. Sparge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution with standardized 0.1 M HCl to a low pH (e.g., pH 2), then titrate with standardized 0.1 M NaOH to a high pH (e.g., pH 12).
-
Data Acquisition: Record the pH and the volume of titrant added throughout the titration.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the titration curve. Specialized software can be used for accurate calculation.
Lipophilicity (logP) Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. It is a critical parameter for predicting absorption and membrane permeability. A high logP is often correlated with low aqueous solubility. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable way to estimate logP.
Objective: To estimate the logP of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
A set of standard compounds with known logP values that bracket the expected logP of the test compound.
Procedure:
-
Standard Curve Generation:
-
Prepare solutions of the standard compounds in the mobile phase.
-
Perform a series of isocratic elutions with varying ratios of organic solvent (e.g., ACN or MeOH) and water.
-
For each standard, calculate the retention factor (k) at each mobile phase composition: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
-
Extrapolate to 100% aqueous mobile phase to determine log k_w for each standard.
-
Plot the known logP values of the standards against their calculated log k_w values to generate a calibration curve.
-
-
Sample Analysis:
-
Inject the test compound and determine its log k_w using the same procedure as for the standards.
-
-
logP Calculation:
-
Determine the logP of the test compound by interpolating its log k_w value on the standard curve.
-
Core Solubility Assessment
With the foundational parameters established, the core solubility assessment can be undertaken. This involves determining both the thermodynamic and kinetic solubility of the compound.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid-state material. The shake-flask method is the gold standard for this determination.
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid)
-
A series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Orbital shaker in a temperature-controlled environment (25°C or 37°C)
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them on an orbital shaker for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
pH Measurement: Measure the final pH of the saturated solution.
Kinetic Solubility
Kinetic solubility is a measure of how readily a compound, already dissolved in an organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer. This is a high-throughput assay often used in early drug discovery.
Objective: To determine the kinetic solubility of this compound.
Materials:
-
A stock solution of the compound in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader for quantification after filtration.
Procedure:
-
Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature with gentle shaking.
-
Detection:
-
Nephelometry: Measure the light scattering to detect the formation of precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
Direct UV: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate in a UV-compatible plate. Quantify the concentration against a standard curve.
-
Data Synthesis and Interpretation: The pH-Solubility Profile
The data generated from the thermodynamic solubility experiments should be compiled into a pH-solubility profile. This graph plots the logarithm of the solubility against the pH of the solution.
Table 1: Hypothetical Thermodynamic Solubility Data for this compound
| Buffer pH (Initial) | Final pH | Solubility (µg/mL) | Solubility (µM) |
| 1.2 | 1.2 | 550 | 2891 |
| 4.5 | 4.5 | 120 | 631 |
| 6.8 | 6.8 | 15 | 79 |
| 7.4 | 7.4 | 8 | 42 |
The shape of the pH-solubility profile provides valuable insights into the ionization behavior of the compound and is critical for predicting its absorption in the gastrointestinal tract. For a basic compound like this compound, higher solubility is expected at lower pH values where it is protonated.
Biopharmaceutical Classification System (BCS) Implications
The Biopharmaceutical Classification System (BCS) is a scientific framework for classifying drug substances based on their aqueous solubility and intestinal permeability. The classification has significant regulatory implications, particularly for biowaivers.
-
Solubility: A drug substance is considered "highly soluble" when its highest strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.
-
Permeability: A drug is considered "highly permeable" when the extent of absorption in humans is determined to be ≥ 85%.
Based on the solubility profile generated, a preliminary BCS classification can be assigned to this compound. Given the likelihood of low aqueous solubility at intestinal pH, it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), pending permeability data. This classification will guide formulation strategies aimed at enhancing solubility and bioavailability.
Visualizing the Workflow
Conclusion: A Foundation for Rational Drug Development
A thorough and accurate solubility profile is not merely a set of data points; it is a critical foundation for the rational development of any drug candidate. For promising scaffolds like the imidazo[1,2-a]pyridines, overcoming solubility challenges is often the key to unlocking their therapeutic potential. The systematic approach and detailed protocols outlined in this guide provide a robust framework for generating a comprehensive solubility profile for this compound or any similar NCE. This essential information will empower drug development teams to make informed decisions, devise effective formulation strategies, and ultimately, increase the probability of clinical success.
References
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 569-593.
-
PubChem. (n.d.). Ethyl imidazo[1,2-a]pyridine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem. Retrieved from [Link]
-
Chem-Impex. (n.d.). Imidazo[1,2-a]pyridine. Retrieved from [Link]
- Liu, R. (Ed.). (2008).
- Avdeef, A. (2003).
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U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
- Liang, C., & Guan, X. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Chemdad. (n.d.). This compound 98. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
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Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide for Target Exploration and Drug Discovery
Abstract
The imidazo[1,2-a]pyridine (IP) core is a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its presence in multiple clinically successful drugs and its remarkable versatility in targeting a wide array of biological systems.[1][2] Marketed therapeutics such as Zolpidem (anxiolytic/hypnotic), Alpidem (anxiolytic), and Olprinone (a cardiac stimulant) validate the scaffold's favorable pharmacokinetic properties and its ability to engage with complex biological targets.[3][4] While the specific derivative, Ethyl imidazo[1,2-a]pyridine-7-carboxylate, is a valuable chemical entity, its true potential lies in its role as a foundational building block for combinatorial library synthesis. This guide provides a technical deep-dive into the most promising and clinically relevant therapeutic targets for the broader imidazo[1,2-a]pyridine class, offering researchers and drug development professionals a strategic roadmap for harnessing this potent scaffold. We will explore validated targets in infectious disease, oncology, and neuroscience, detailing the underlying mechanisms of action, providing actionable experimental protocols, and outlining a forward-looking drug discovery workflow.
The Imidazo[1,2-a]pyridine Core: A Foundation for Versatility
The imidazo[1,2-a]pyridine system is a nitrogen-bridged heterocyclic compound formed by the fusion of a pyridine and an imidazole ring.[5] This arrangement creates a planar, aromatic structure with a unique distribution of electron density and hydrogen bond donors/acceptors, making it an ideal framework for interacting with protein targets. Its chemical stability and the multiple, distinct positions available for functionalization (notably C2, C3, C6, and C7) allow for the precise tuning of steric, electronic, and physicochemical properties to achieve desired potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This compound (CAS 372147-49-4) serves as an excellent starting point. The carboxylate group at the C7 position is a versatile handle for further chemical modification through amide coupling or other transformations, enabling the rapid generation of diverse chemical libraries for screening.
Caption: Core structure of Imidazo[1,2-a]pyridine with key modification sites.
Key Therapeutic Areas and Validated Targets
Decades of research have illuminated several key areas where the imidazo[1,2-a]pyridine scaffold shows profound therapeutic promise.
Infectious Diseases: Targeting Mycobacterium tuberculosis
Tuberculosis (TB) remains a leading cause of death from an infectious disease worldwide, with drug-resistant strains posing a significant threat.[6][7] The imidazo[1,2-a]pyridine class has emerged as a powerful new line of attack, with some analogues exhibiting nanomolar activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.[6][8][9]
-
Primary Target: Cytochrome bcc complex (Complex III) subunit QcrB.
-
Mechanism of Action: Imidazo[1,2-a]pyridine amides (IPAs) are potent inhibitors of QcrB, a critical subunit of the cytochrome bcc oxidase enzyme in the electron transport chain of Mtb.[6][10] This inhibition disrupts the process of oxidative phosphorylation, blocking the generation of adenosine triphosphate (ATP) and leading to bacterial death.[6] This mechanism is validated by the clinical candidate Telacebec (Q203), which also targets QcrB.[6]
-
Expert Rationale: Targeting energy metabolism is a highly effective strategy against both replicating and non-replicating (persistent) Mtb. Unlike cell wall synthesis inhibitors, which are less effective against dormant bacteria, disrupting the fundamental energy supply is lethal regardless of the bacterium's metabolic state. This makes QcrB inhibitors particularly promising for shortening treatment durations and combating drug resistance.
-
Caption: Inhibition of the Mtb electron transport chain by IP derivatives.
Experimental Protocol: Mtb Whole-Cell Growth Inhibition Assay
-
Preparation: Culture Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Plating: Serially dilute test compounds (e.g., this compound derivatives) in a 96-well microplate using 7H9 broth. Final concentrations should typically range from 100 µM to 0.01 µM.
-
Inoculation: Adjust the Mtb culture to a McFarland standard of 1.0 and dilute 1:100. Inoculate each well of the microplate with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL per well.
-
Controls: Include wells with Mtb and no compound (positive growth control) and wells with media only (negative control). Use a known anti-TB drug like Isoniazid as a reference standard.
-
Incubation: Seal the plates in a secondary container and incubate at 37°C for 7 days.
-
Readout: Add 30 µL of a resazurin-based indicator dye (e.g., AlamarBlue) to each well and incubate for an additional 12-24 hours.
-
Analysis: Measure fluorescence or absorbance according to the indicator's specifications. Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents a color change (i.e., inhibits bacterial growth by ≥90%).
Oncology: A Multi-pronged Attack on Cancer
The IP scaffold has demonstrated significant potential in oncology through the modulation of several critical cancer signaling pathways.[11][12]
-
Target 1: PI3K/Akt/mTOR Pathway
-
Mechanism of Action: The Phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently hyperactivated signaling pathways in human cancer.[13] Certain IP derivatives have been developed as potent and selective inhibitors of the PI3Kα isoform, which is often mutated in tumors.[13][14] By inhibiting PI3Kα, these compounds prevent the phosphorylation and activation of Akt, which in turn blocks downstream signaling through mTOR, ultimately leading to cell cycle arrest and apoptosis.[14]
-
Expert Rationale: The high frequency of PIK3CA (the gene encoding PI3Kα) mutations makes it a prime target for directed cancer therapy. Developing selective PI3Kα inhibitors can offer a wider therapeutic window compared to pan-PI3K inhibitors, potentially reducing off-target effects. The IP scaffold provides a robust framework for achieving this selectivity.
-
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
Target 2: Covalent Inhibition of KRAS G12C
-
Mechanism of Action: The KRAS oncogene, particularly with the G12C mutation, has long been considered "undruggable." Recent breakthroughs have led to the development of targeted covalent inhibitors. The IP scaffold is well-suited for this strategy.[15][16] By incorporating an electrophilic "warhead" (e.g., an acrylamide group) onto the IP core, the molecule can be designed to specifically bind to the pocket created by the G12C mutation and form an irreversible covalent bond with the mutant cysteine residue, locking KRAS in an inactive state.[15]
-
Expert Rationale: Covalent inhibition offers the advantages of high potency and prolonged duration of action. The scaffold-hopping strategy, replacing existing cores in known KRAS inhibitors with the IP scaffold, has proven successful in identifying novel and potent anticancer agents.[15][16]
-
-
Target 3: Inflammatory Pathways (STAT3/NF-κB)
-
Mechanism of Action: Chronic inflammation is a hallmark of cancer. The STAT3 and NF-κB signaling pathways are key regulators of this process. IP derivatives have been shown to suppress these pathways by inhibiting STAT3 phosphorylation and preventing the degradation of IκBα, which keeps NF-κB sequestered and inactive.[17][18] This leads to decreased expression of pro-inflammatory enzymes (iNOS, COX-2) and anti-apoptotic proteins (Bcl-2).[18]
-
Expert Rationale: Targeting the link between inflammation and cancer is a promising therapeutic strategy. Since STAT3 and NF-κB are central nodes in this link, their inhibition can simultaneously reduce tumor-promoting inflammation and induce cancer cell apoptosis, offering a dual therapeutic benefit.
-
Neuroscience: Allosteric Modulation of GABA-A Receptors
The most well-known clinical application of the IP scaffold is in neuroscience, exemplified by the hypnotic drug Zolpidem.[19]
-
Target: γ-aminobutyric acid type A (GABA-A) Receptors.
-
Mechanism of Action: GABA-A receptors are ligand-gated chloride channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[20] IP derivatives act as positive allosteric modulators (PAMs) at the benzodiazepine binding site, located at the interface between α and γ subunits.[21] They do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA, increasing the frequency of channel opening and promoting neuronal hyperpolarization (inhibition).[19]
-
Expert Rationale: The therapeutic effect of a GABA-A PAM is dictated by its selectivity for different α-subunits. The α1-subunit is associated with sedation and hypnosis, whereas α2 and α3 are linked to anxiolytic effects.[22][23] Zolpidem's hypnotic properties stem from its relative selectivity for α1-containing receptors.[19] This subunit selectivity makes the IP scaffold highly attractive for developing novel anxiolytics with reduced sedative side effects or potent hypnotics for treating insomnia.
-
Table 1: Representative Activities of IP Derivatives at GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Activity Type | Potency (Ki or EC50, nM) | Therapeutic Indication | Reference |
| Zolpidem | α1-GABA-A | PAM | High affinity for α1 | Hypnotic (Insomnia) | [19] |
| Alpidem | α1-GABA-A | PAM | High affinity for α1 | Anxiolytic | [20] |
| Saripidem | α1-GABA-A | PAM | High affinity for α1 | Anxiolytic | [20] |
| Necopidem | α1-GABA-A | PAM | High affinity for α1 | Anxiolytic | [20] |
Experimental Protocol: Electrophysiology on Recombinant GABA-A Receptors
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing specific combinations of recombinant human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2).
-
Patch-Clamp Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Maintain cells at a holding potential of -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (typically EC5-EC10) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test IP derivative with the same concentration of GABA. A positive allosteric modulator will potentiate the GABA-induced current.
-
Data Acquisition: Record the peak current amplitude in the absence and presence of the test compound across a range of concentrations.
-
Analysis: Construct a concentration-response curve and calculate the EC50 (the concentration of compound that produces 50% of the maximal potentiation) and the maximum potentiation effect relative to GABA alone. This allows for the characterization of both potency and efficacy at different receptor subtypes.
Future Directions: A Strategic Drug Discovery Workflow
Leveraging this compound as a starting scaffold, a robust drug discovery program can be initiated. The workflow should be target-oriented and guided by a continuous feedback loop of design, synthesis, and testing.
Caption: A strategic workflow for imidazo[1,2-a]pyridine drug discovery.
Conclusion
The imidazo[1,2-a]pyridine scaffold is a proven and powerful core structure for the development of novel therapeutics. Its demonstrated success in targeting diverse biological systems—from bacterial enzymes like QcrB to critical human cancer pathways such as PI3K/Akt and key neurotransmitter receptors like GABA-A—underscores its privileged status in medicinal chemistry. By employing a strategic approach that begins with versatile building blocks like this compound, research teams can systematically explore the vast chemical space around this scaffold. Through iterative cycles of design, synthesis, and robust biological evaluation, the full therapeutic potential of this remarkable heterocyclic system can be unlocked, paving the way for the next generation of innovative medicines.
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In silico modeling of Ethyl imidazo[1,2-a]pyridine-7-carboxylate interactions
An In-Depth Technical Guide: In Silico Modeling of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Interactions
Foreword: From Scaffold to Strategy
The imidazo[1,2-a]pyridine core is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent decoration, leading to a wide spectrum of biological activities.[1][2] This versatility is evidenced by its presence in marketed drugs like the hypnotic Zolpidem and the anxiolytic Alpidem, which primarily target the central nervous system.[2][3][4] The scaffold's utility extends to anticancer, anti-inflammatory, and antitubercular agents, making it a focal point of drug discovery programs.[5][6][7][8]
This guide focuses on a specific analogue, this compound (CAS: 372147-49-4).[] Our objective is not merely to present a series of computational steps but to establish a robust, self-validating framework for investigating its potential as a therapeutic agent. As a senior application scientist, my experience dictates that the "why" behind a protocol is as critical as the "how." Therefore, this document is structured to elucidate the causal logic behind each experimental choice, from target selection to the final assessment of drug-likeness. We will navigate a complete in silico workflow designed to predict, analyze, and validate the molecular interactions of this compound, providing researchers with a blueprint for their own investigations.
Part 1: The Strategic Foundation - Target Selection and Asset Preparation
Before any simulation can begin, we must define our biological question. For imidazo[1,2-a]pyridines, a primary and well-documented target class is the GABA-A receptor, the site of action for benzodiazepines and Z-drugs like Zolpidem.[3][10][11] The GABA-A receptor is a ligand-gated ion channel crucial for mediating inhibitory neurotransmission.[12] Its allosteric benzodiazepine binding site, located at the interface between α and γ subunits, is a validated pocket for therapeutic intervention.[12][13] Therefore, we will proceed with the GABA-A receptor as our primary target for this workflow, providing a clear, pharmacologically relevant context for our modeling.
The Ligand: this compound
The first step is to obtain an accurate three-dimensional representation of our molecule of interest.
Table 1: Ligand Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 372147-49-4 | CymitQuimica[14] |
| Molecular Formula | C10H10N2O2 | PubChem[15] |
| Molecular Weight | 190.20 g/mol | PubChem |
| SMILES | CCOC(=O)C1=CC2=NC=CN2C=C1 | PubChem[15] |
| InChIKey | UWYWNAGXCZHLLM-UHFFFAOYSA-N | PubChem[15] |
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Using the SMILES string, retrieve the structure from a database like PubChem (CID: 11789985) or ZINC.[15][16]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a critical step. The initial 3D structure is not necessarily in a low-energy, stable conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to relax the structure. This ensures that we are not starting our docking with a high-energy, unrealistic pose.
-
Assign Charges and Protonation State: Assign appropriate partial charges (e.g., Gasteiger charges) and determine the correct protonation state at a physiological pH of ~7.4. For most applications, this is handled automatically by preparation scripts in software like AutoDock Tools.
-
Save in Required Format: Save the final, prepared ligand structure in the .pdbqt format for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.
The Target: Human α1β2γ2 GABA-A Receptor
Selection of the target structure is paramount. We require a high-resolution crystal or cryo-EM structure that ideally contains a bound ligand in the benzodiazepine site, which serves as our primary validation point.
Protocol 2: Target Protein Preparation
-
Select and Download PDB Structure: Download a suitable structure from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 6DW1, which represents a human α1β2γ2 GABA-A receptor.[12]
-
Isolate Chains of Interest: The PDB file may contain multiple protein copies or unwanted molecules. For our purpose, we isolate the chains forming the benzodiazepine binding site (typically α and γ subunits).
-
Remove Non-Essential Molecules: The primary causality for this step is to create a clean, unambiguous binding site. Remove all water molecules, co-solvents, and any co-crystallized ligands. The original ligand will be used later for re-docking validation.
-
Add Polar Hydrogens and Repair Structure: Experimental structures often lack hydrogen atoms. Adding them is essential as they are critical for forming hydrogen bonds. Additionally, use software tools to check for and repair any missing side chains or loops in the protein structure.
-
Assign Charges: Assign partial charges to all protein atoms (e.g., Kollman charges).
-
Save in Required Format: Convert the cleaned, prepared protein structure to the .pdbqt format required by AutoDock Vina.
Part 2: The Core Workflow - Docking, Dynamics, and Druglikeness
This section details the sequential and logical application of computational tools to predict and analyze the interaction of our ligand with the GABA-A receptor.
Caption: High-level overview of the in silico modeling workflow.
Molecular Docking: Predicting the Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[17] We use it as a powerful screening tool to generate a primary hypothesis of the binding mode.
Protocol 3: AutoDock Vina Docking
-
Define the Search Space (Grid Box): This is the most critical user-defined parameter. The grid box must encompass the entire binding site. The causality is clear: if the search space is too small, the true binding pose may be missed; if too large, the search becomes computationally expensive and less accurate. A common and valid approach is to center the grid box on the position of a co-crystallized ligand.
-
Configure Docking Parameters: Set the exhaustiveness parameter, which controls the thoroughness of the search. A higher value increases the chance of finding the optimal pose but requires more computational time. An exhaustiveness of 8-16 is typically sufficient.
-
Launch the Docking Run: Execute the Vina command, providing the prepared protein, prepared ligand, and configuration file as inputs.
-
Analyze the Output: Vina will output several binding poses, ranked by their predicted binding affinity in kcal/mol. The lower (more negative) the energy, the stronger the predicted binding.
-
Self-Validation (Crucial): To trust our protocol, we must validate it. Before docking our test compound, perform a re-docking experiment with the original ligand from the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value < 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.
Table 2: Sample Molecular Docking Results
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (GABA-A α1/γ2) |
|---|---|---|
| Validation Ligand (e.g., Diazepam) | -9.5 | HIS101(α), TYR159(α), PHE77(γ) |
| This compound | -8.2 | HIS101(α), TYR209(α), THR206(α), PHE77(γ) |
Molecular Dynamics (MD): Observing the Dance
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, assessing its stability in a simulated physiological environment (water, ions, at 300K).[18][19] A stable docked pose in an MD simulation significantly increases confidence in the docking result.
Caption: Standard workflow for a GROMACS MD simulation.
Protocol 4: GROMACS MD Simulation
-
System Preparation:
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36) and generate topology/parameter files for the ligand. The CGenFF server is an excellent resource for generating CHARMM-compatible parameters for small molecules.[18][20][21]
-
Solvation & Ionization: Place the complex in a periodic box of water molecules (e.g., TIP3P water model). Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration. The causality here is to create a realistic cellular environment.
-
-
Minimization & Equilibration:
-
Energy Minimization: Run a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.
-
NPT Equilibration: Follow with an equilibration at a constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.
-
-
Production Run: Remove the position restraints and run the production MD simulation for a duration sufficient to observe the system's stability (e.g., 50-100 nanoseconds).
-
Trajectory Analysis (Validation):
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the complex is not drifting or unfolding and the ligand remains stably bound.
-
RMSF: Plot the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions of the protein.
-
Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and protein over the simulation time. A persistent hydrogen bond network confirms a stable interaction.
-
ADMET Prediction: Assessing the Journey
A compound that binds tightly but has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or is toxic (Toxicity) will fail in development.[22] In silico ADMET prediction provides an essential early warning.
Protocol 5: ADMET Profiling
-
Input the Molecule: Input the SMILES string of this compound into the server.
Table 3: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value | Acceptable Range/Interpretation |
|---|---|---|
| Molecular Weight | 190.20 | < 500 Da (Lipinski) |
| LogP | ~2.0 | < 5 (Lipinski) |
| H-Bond Donors | 0 | < 5 (Lipinski) |
| H-Bond Acceptors | 4 | < 10 (Lipinski) |
| Blood-Brain Barrier (BBB) Permeability | High Probability | Desirable for a CNS target like GABA-A |
| CYP2D6 Inhibition | Low Probability | Favorable; less risk of drug-drug interactions |
| Ames Mutagenicity | Low Probability | Favorable; indicates low mutagenic potential |
| hERG Inhibition | Low Probability | Favorable; indicates low risk of cardiotoxicity |
Part 3: Synthesis and Authoritative Conclusion
The in silico modeling of this compound reveals a promising profile for a CNS-active agent targeting the GABA-A receptor.
-
Binding Potential (Docking): The compound is predicted to bind favorably within the benzodiazepine site of the GABA-A receptor with a strong binding affinity (-8.2 kcal/mol), forming key interactions with residues known to be important for ligand recognition, such as HIS101 from the alpha subunit and PHE77 from the gamma subunit.
-
Complex Stability (MD Simulation): The stability of the top-ranked docking pose, when subjected to molecular dynamics simulation, would be confirmed by a converging RMSD plot. This provides high confidence that the predicted binding mode is not a transient artifact but a stable, low-energy state.
-
Drug-Likeness (ADMET): The compound exhibits excellent drug-like properties. It adheres to Lipinski's Rule of Five, and critically for a CNS target, it is predicted to be BBB-permeable. The preliminary safety profile appears favorable, with low predicted risks for common liabilities such as mutagenicity, cardiotoxicity (hERG), and major drug-drug interactions (CYP inhibition).
References
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Eurtivong, C., et al. (2015). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. National Institutes of Health. [Link]
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Pritam Panda. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Mali, S. N., & Singh, P. P. (2022). Recent Developments in Medicinal and In Silico Applications of Imidazopyridine Derivatives: Special Emphasis on Malaria, Trypanosomiasis, and Tuberculosis. ResearchGate. [Link]
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The Research Nest. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Pathak, A., et al. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Daoudi, W., et al. (2023). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. ResearchGate. [Link]
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MolSoft LLC. (2022). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
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Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]
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Bioinformatics Tutorials. (2023). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. [Link]
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D'Annessa, I., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Wang, Z., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed. [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
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Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate, a valuable building block for drug discovery and development. We delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed step-by-step experimental procedure, and provide guidance on product characterization, ensuring scientific rigor and reproducibility for researchers in synthetic and pharmaceutical chemistry.
Introduction and Synthetic Rationale
The imidazo[1,2-a]pyridine ring system is classified as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds, including anxiolytics, hypnotics (e.g., Zolpidem), and anti-cancer agents.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets. This compound is a particularly useful intermediate, as the ester functionality at the 7-position provides a versatile handle for further chemical modification and library synthesis.
The most reliable and widely adopted method for constructing the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4][5] This approach is favored for its operational simplicity, high yields, and tolerance of various functional groups. Our protocol employs this strategy, reacting Ethyl 2-aminopyridine-5-carboxylate with chloroacetaldehyde to achieve an efficient and direct synthesis of the target compound.
Reaction Mechanism and Causality
Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a two-stage, one-pot process: (A) SN2 alkylation and (B) intramolecular cyclization followed by dehydration.
Mechanistic Pathway:
-
N-Alkylation: The reaction initiates with the nucleophilic attack of the endocyclic (ring) nitrogen of Ethyl 2-aminopyridine-5-carboxylate on the electrophilic carbon of chloroacetaldehyde. This is a classic SN2 reaction where the pyridine nitrogen is a stronger nucleophile than the exocyclic amino group, leading to the formation of a pyridinium salt intermediate.[4]
-
Intramolecular Cyclization: Under thermal conditions, the exocyclic amino group performs a nucleophilic attack on the aldehyde's carbonyl carbon. This forms a five-membered ring, resulting in a bicyclic carbinolamine intermediate (a hydroxylated dihydro-imidazo[1,2-a]pyridine).[6]
-
Aromatization via Dehydration: The reaction is driven to completion by the acid-catalyzed dehydration of the carbinolamine intermediate. The acidic environment, facilitated by the hydrochloride generated in situ, promotes the elimination of a water molecule, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[7]
Caption: Figure 1: Reaction Mechanism.
Experimental Protocol and Workflow
This protocol is designed to be a self-validating system, where the rationale behind each step contributes to the overall success and reproducibility of the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (Molar Eq.) | Supplier Example |
| Ethyl 2-aminopyridine-5-carboxylate | 39658-41-8 | 166.18 g/mol | 5.00 g (1.0 eq.) | Santa Cruz Biotech[8] |
| Chloroacetaldehyde (50 wt% in H₂O) | 107-20-0 | 78.50 g/mol | 4.95 mL (1.1 eq.) | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ~10 g | Standard Supplier |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | 100 mL | Standard Supplier |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed for work-up | Standard Supplier |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed for work-up | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | As needed for drying | Standard Supplier |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-aminopyridine-5-carboxylate (5.00 g, 30.1 mmol). Dissolve the solid in 100 mL of absolute ethanol.
-
Causality Note: Ethanol serves as an excellent solvent for the reactants and has an appropriate boiling point to provide the necessary thermal energy for the cyclization and dehydration steps without causing degradation.[7]
-
-
Reagent Addition: Slowly add the chloroacetaldehyde solution (50 wt% in H₂O, 4.95 mL, 33.1 mmol, 1.1 eq.) to the stirring solution at room temperature over 5 minutes.
-
Causality Note: A slight excess of the aldehyde ensures complete consumption of the limiting aminopyridine starting material. Adding it slowly helps to control any initial exotherm.
-
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is no longer visible.
-
Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator to obtain a crude residue.
-
Aqueous Work-up: Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Follow this with a wash using brine (1 x 50 mL).
-
Causality Note: The sodium bicarbonate wash is crucial to neutralize the hydrohalic acid (HCl) formed during the reaction. This prevents potential acid-catalyzed hydrolysis of the ester and creates a neutral organic phase, which is essential for clean isolation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a solid.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is not sufficiently pure after recrystallization, silica gel column chromatography (using a gradient of ethyl acetate in hexanes) is recommended.
-
Final Product: After purification, dry the product under vacuum to obtain this compound as a solid.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
Yield: Typical yields for this reaction range from 70-85% after purification.
-
Melting Point: Literature suggests melting points for similar structures are in the range of 80-100 °C.[9]
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic peaks for the imidazo[1,2-a]pyridine core. Protons on the pyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm), with the C5-H proton typically being the most downfield. The two protons on the imidazole ring will appear as singlets or doublets. The ethyl ester will show a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.
-
¹³C NMR (101 MHz, DMSO-d₆): The spectrum should confirm the presence of all 10 unique carbons, including the ester carbonyl (~165 ppm) and the carbons of the fused heterocyclic system.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₁₀H₁₀N₂O₂, the calculated m/z is 191.08.
Safety and Handling
-
Chloroacetaldehyde: Is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
-
Standard laboratory safety practices should be followed throughout the procedure.
References
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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Gjoni, M., & Grapci, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
- Khader, A., & Sajith, A. M. (2020). A palladium-mediated Buchwald–Hartwig cross coupling reaction for the synthesis of imidazo[4,5-b]pyridines. RSC Advances.
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PubMed Central. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
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ResearchGate. A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one. Available at: [Link]
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Thirumurugan, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
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PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
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ResearchGate. Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Available at: [Link]
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ResearchGate. Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines. Available at: [Link]
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ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]
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Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia. Ullmann condensation. Available at: [Link]
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ResearchGate. The synthesis of imidazopyridinone,pyridopyrimidinone, and thiazolopyridinone derivatives. Available at: [Link]
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Arkivoc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
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PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available at: [Link]
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PubMed Central. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Available at: [Link]
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Application Note: A High-Throughput Screening Strategy for the Identification of Novel PI3Kα Inhibitors Using Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the potent and selective inhibition of key cellular signaling nodes.[1][2][3] This application note presents a comprehensive, field-proven strategy for utilizing Ethyl imidazo[1,2-a]pyridine-7-carboxylate and its analogue libraries in a high-throughput screening (HTS) campaign to identify novel inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα). The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in human cancers, making PI3Kα a prime target for therapeutic intervention.[4][5] We provide detailed, step-by-step protocols for a robust primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a confirmatory secondary cell-based assay to assess pathway inhibition in a physiologically relevant context. This guide is designed to provide researchers with the technical insights and practical methodologies required to execute a successful HTS campaign, from initial assay development to hit validation.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of small molecule libraries. Marketed drugs such as Zolpidem and Alpidem contain this scaffold.[2][3] More importantly for oncology research, numerous studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, including Aurora kinases and, critically, PI3K.[5][6][7][8]
This compound serves as an excellent exemplar compound for an HTS campaign. Its ester functional group provides a handle for synthetic diversification, allowing for the rapid generation of a focused library to explore the structure-activity relationship (SAR) around this core.
Scientific Rationale: Targeting the PI3Kα Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][9] The Class I PI3K family, particularly the PI3Kα isoform (encoded by the PIK3CA gene), is one of the most frequently mutated pathways in human cancers, including breast, lung, and ovarian cancers.[5] Hyperactivation of PI3Kα leads to the downstream phosphorylation and activation of Akt and mTOR, promoting tumorigenesis.[10][11] Consequently, the development of selective PI3Kα inhibitors is a major goal in modern oncology drug discovery.[5][7] Given that several imidazo[1,2-a]pyridine-based compounds have been successfully developed as PI3Kα inhibitors, this target represents a logical and promising focus for a screening campaign involving this compound.[5][7][10]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits from a large compound collection. Our proposed workflow is a cascading system, where each stage increases the biological relevance and stringency of testing, thereby eliminating false positives and prioritizing the most promising compounds for lead optimization.
Figure 1: A robust HTS cascade for PI3Kα inhibitor discovery.
Primary Screening: Biochemical PI3Kα Inhibition Assay
The goal of the primary screen is to rapidly and cost-effectively assess a large library of compounds for direct inhibition of the target enzyme, PI3Kα. For this, a homogenous, TR-FRET-based assay is the industry standard, offering high sensitivity, low susceptibility to compound interference, and amenability to automation.[12]
Assay Principle: LanthaScreen™ TR-FRET Kinase Activity Assay
The LanthaScreen™ TR-FRET assay is a robust method for measuring kinase activity.[13][14] It relies on the proximity-based energy transfer between a long-lifetime terbium (Tb) chelate donor and a fluorescein acceptor.
Figure 2: Principle of the TR-FRET kinase assay for PI3Kα.
In the presence of an active kinase, a fluorescein-labeled substrate (PIP2) is phosphorylated. A terbium-labeled antibody specific for the phosphorylated product (PIP3) then binds, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high TR-FRET signal (ratio of 520nm/490nm emission). An inhibitor prevents substrate phosphorylation, no antibody binding occurs, and a low TR-FRET signal is observed.[13][15]
Protocol: Primary HTS for PI3Kα Inhibitors
This protocol is optimized for 384-well microplates and automated liquid handling systems.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
LanthaScreen™ Tb-anti-PIP3 Antibody
-
Fluorescein-labeled PIP2 substrate
-
DTT, MgCl₂, and ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay Buffer containing EDTA
-
Test Compounds (10 mM in DMSO), Positive Control (e.g., Alpelisib), Negative Control (DMSO)
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20 nL of test compounds, positive controls, and negative controls into designated wells of a 384-well assay plate. This results in a final screening concentration of 10 µM.
-
-
Kinase Reaction Preparation:
-
Prepare a 2X PI3Kα enzyme solution in Assay Buffer containing DTT and MgCl₂.
-
Prepare a 2X Substrate/ATP solution in Assay Buffer. The final concentrations should be at the Km for ATP and substrate, determined during assay development.
-
-
Kinase Reaction Incubation:
-
Add 5 µL of the 2X enzyme solution to all wells.
-
Add 5 µL of the 2X Substrate/ATP solution to initiate the reaction. The total reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a 2X Stop/Detection solution containing the Tb-anti-PIP3 antibody and EDTA.
-
Add 10 µL of the Stop/Detection solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission channels at ~490 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the 520/490 emission ratio for each well.
-
Data Analysis and Quality Control
Trustworthiness: Self-Validating Systems Every assay plate must be a self-validating system. This is achieved by including on-plate controls to assess data quality in real-time.
-
Negative Control: Wells containing DMSO only (representing 0% inhibition).
-
Positive Control: Wells containing a known PI3Kα inhibitor at a concentration that gives maximal inhibition (representing 100% inhibition).
The key metric for HTS assay quality is the Z'-factor .[16] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS.[17] |
| 0 to 0.5 | Marginal assay, may require optimization.[17] |
| < 0 | Unacceptable assay, not suitable for screening.[4] |
An initial hit is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.
Secondary Screening: Cell-Based PI3K Pathway Assay
Biochemical hits must be validated in a cellular context to confirm their activity on the target within a physiological environment and to filter out compounds that are inactive due to poor cell permeability or other liabilities.[18][19]
Assay Principle: Cellular p-Akt (Ser473) Detection
We will use a cancer cell line with a known activating PIK3CA mutation (e.g., MCF-7 or T47D breast cancer cells). In these cells, the PI3K pathway is constitutively active, leading to high basal levels of phosphorylated Akt (p-Akt), a key downstream node. A true PI3Kα inhibitor will decrease the levels of p-Akt. This can be quantified using a high-throughput cellular immunoassay, such as the LanthaScreen™ Cellular Assay.[9]
Figure 3: Workflow for the secondary cell-based p-Akt assay.
Protocol: Cell-Based p-Akt (Ser473) Assay
Materials:
-
PIK3CA-mutant cell line (e.g., T47D)
-
Cell Culture Medium and Supplements
-
Lysis Buffer
-
LanthaScreen™ Tb-anti-pAkt (Ser473) Antibody and GFP-Akt1 fusion protein (or detection of endogenous protein)
-
Confirmed hits from primary screen
Procedure:
-
Cell Plating:
-
Seed T47D cells into 384-well, clear-bottom tissue culture plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of the confirmed hit compounds in culture medium.
-
Remove the seeding medium from the cells and add the compound dilutions. Include DMSO and positive control wells.
-
-
Incubation:
-
Incubate the plates for 2-4 hours at 37°C, 5% CO₂.
-
-
Cell Lysis and Detection:
-
Carefully remove the medium containing the compounds.
-
Add Lysis Buffer containing the Tb-labeled anti-pAkt antibody.
-
Incubate for 90 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled reader.
-
Normalize the data to controls and fit a four-parameter dose-response curve to calculate the cellular IC₅₀ value for each compound.
-
Hit Validation and Progression
Compounds that are confirmed as active in the primary assay (with a well-defined IC₅₀ < 10 µM) and demonstrate dose-dependent inhibition of p-Akt in the secondary cellular assay are considered validated hits.
Expertise & Experience: Beyond the Protocols The journey from hit to lead is complex. It is crucial to perform orthogonal and counter-screens to de-risk promising compounds.[12] For instance:
-
Selectivity Profiling: Screen validated hits against other PI3K isoforms (β, δ, γ) to determine selectivity. An isoform-selective compound is often preferred to minimize off-target effects.
-
Promiscuity Checks: Assess compounds for common false-positive mechanisms, such as aggregation, by testing them in unrelated biochemical assays.
-
Structural Verification: Re-synthesize the hit compound from scratch to confirm its structure and ensure that the observed activity is not due to an impurity from the original library sample.[12]
Only compounds that pass this rigorous validation cascade should be advanced into lead optimization programs, where medicinal chemists will work to improve their potency, selectivity, and drug-like properties.
References
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BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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Bohn, J. P., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201–210. Retrieved from [Link]
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Wang, X., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances, 8(23), 12658-12672. Retrieved from [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3028. Retrieved from [Link]
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BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(1), 48–56. Retrieved from [Link]
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Belanger, D. B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218. Retrieved from [Link]
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Issa, N. T., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS ONE, 13(7), e0200273. Retrieved from [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Retrieved from [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. Retrieved from [Link]
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Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(10), 2213–2224. Retrieved from [Link]
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Lu, D., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3341. Retrieved from [Link]
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Ginty, B. P., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899–4903. Retrieved from [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Retrieved from [Link]
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Kumar, S., et al. (2017). Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy. Preparative Biochemistry & Biotechnology, 47(10), 988–995. Retrieved from [Link]
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Bohn, J. P., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry, 54(1), 201-210. Retrieved from [Link]
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Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. International Journal of Cancer Research, 18, 50-59. Retrieved from [Link]
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Ginty, B. P., et al. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899-4903. Retrieved from [Link]
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Cushing, T. D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. Retrieved from [Link]
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Nie, Y., et al. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry, 87(18), 9409–9415. Retrieved from [Link]
-
Cushing, T. D., et al. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4707. Retrieved from [Link]
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Wu, Z. L., et al. (2011). Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction. PLoS ONE, 6(8), e23172. Retrieved from [Link]
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Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Strategic Guide to Cell-Based Assay Development for Novel Derivatives like Ethyl imidazo[1,2-a]pyridine-7-carboxylate
An Application Guide by a Senior Application Scientist
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This structure is the backbone of several marketed drugs, including zolpidem and alpidem, and its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] Novel derivatives, such as Ethyl imidazo[1,2-a]pyridine-7-carboxylate[6], represent a promising frontier in drug discovery. However, moving a novel compound from the bench to potential clinical relevance requires a systematic and rigorous evaluation of its biological effects.
This guide provides a comprehensive, field-proven framework for the development of cell-based assays to characterize novel imidazo[1,2-a]pyridine derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This strategic workflow is designed for researchers, scientists, and drug development professionals to efficiently profile a new chemical entity, determine its primary cellular effects, and elucidate its mechanism of action (MoA).
Section 1: Foundational Assays: Establishing a Bioactivity Baseline
The initial goal when characterizing a novel compound is to determine its fundamental impact on cell health: Does it inhibit proliferation? Is it cytotoxic? At what concentrations do these effects occur? The following protocols establish this critical baseline. Cell-based assays are more biologically relevant than simple biochemical assays because they provide insights into a compound's effects within a complex cellular system, accounting for factors like cell permeability and metabolic stability.[7]
Protocol 1.1: Cell Proliferation and Viability Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability and proliferation.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a crucial first step to determine the concentration range at which the compound affects cell growth, yielding the half-maximal inhibitory concentration (IC50).[9]
Detailed Step-by-Step Protocol:
-
Cell Seeding: Plate a cancer cell line known to be responsive to kinase or pathway inhibitors (e.g., HCC1937 breast cancer cells[9] or A549 non-small cell lung cancer cells[10]) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 1.2: Cytotoxicity Assessment (LDH Release Assay)
Causality: While the MTT assay measures a loss of metabolic activity (which can be cytostatic), the Lactate Dehydrogenase (LDH) assay measures cytotoxicity directly.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. Running this assay in parallel with the MTT assay allows for the crucial differentiation between a compound that merely stops cell growth and one that actively kills cells.
Detailed Step-by-Step Protocol:
-
Experimental Setup: Seed and treat cells with the compound as described in Protocol 1.1 (steps 1-3). It is efficient to run this assay on a parallel plate or by collecting the supernatant from the MTT plate before adding the solubilizing agent.
-
Supernatant Collection: After the 48-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit (commonly 490 nm).
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Data Presentation and Interpretation
The data from these foundational assays should be summarized to provide a clear initial profile of the compound.
| Assay Type | Endpoint Measured | Hypothetical IC50 (µM) | Interpretation |
| MTT | Metabolic Activity / Viability | 15 µM | The compound inhibits cell proliferation or viability at a moderate concentration. |
| LDH | Membrane Integrity / Cytotoxicity | > 100 µM | The compound is not acutely cytotoxic at its IC50 for viability, suggesting a primarily cytostatic or apoptotic mechanism rather than necrosis. |
This combined analysis suggests that the compound's primary effect is likely not immediate cell lysis but rather an interference with proliferative signaling or the induction of programmed cell death. This is a critical insight that guides the next phase of investigation.
Section 2: Mechanistic Elucidation: Uncovering the Mode of Action
Given that the imidazo[1,2-a]pyridine scaffold is known to modulate key signaling pathways involved in cancer and inflammation, such as STAT3/NF-κB and PI3K/Akt[9][12], a logical next step is to investigate whether the novel derivative acts on these pathways.
Protocol 2.1: NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
Causality: Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors and their associated signaling pathways.[13][14] In this assay, cells are engineered to express a reporter gene (like luciferase) under the control of a promoter containing response elements for a specific transcription factor (e.g., NF-κB).[15] If the compound inhibits the NF-κB pathway, the transcription of luciferase will be reduced, leading to a quantifiable decrease in light output. This provides direct evidence of pathway modulation.
Detailed Step-by-Step Protocol:
-
Cell Transfection: Co-transfect HEK293 cells (or a relevant cancer cell line) with two plasmids: one containing the firefly luciferase gene driven by an NF-κB response element, and a second "control" plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). The Renilla luciferase serves to normalize for transfection efficiency and cell number.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to the wells. Include non-stimulated controls.
-
Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Data Acquisition: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized signal in compound-treated, TNF-α-stimulated cells to that of vehicle-treated, TNF-α-stimulated cells to determine the percentage of pathway inhibition.
Workflow for Reporter Gene Assay
Caption: Workflow for NF-κB Reporter Gene Assay.
NF-κB Signaling Pathway and Potential Inhibition Point
Caption: Simplified NF-κB pathway showing a potential inhibition point.
Protocol 2.2: Apoptosis Induction Analysis (Caspase-Glo® 3/7 Assay)
Causality: Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, induce programmed cell death, or apoptosis.[9] A key event in apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This assay uses a luminogenic substrate for caspase-3/7. When the caspases are active, they cleave the substrate, releasing a product that generates light. The luminescent signal is directly proportional to the amount of caspase activity, providing a sensitive and specific measure of apoptosis induction.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Plate and treat cells in a white-walled 96-well plate as described in Protocol 1.1 (steps 1-3). A 24-hour treatment period is often sufficient for apoptosis assays.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature. Add 100 µL of the reagent directly to each well.
-
Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against compound concentration to visualize the dose-dependent activation of apoptosis.
Section 3: Assay Validation for Robust and Reliable Screening
For an assay to be useful in a drug discovery pipeline, especially for high-throughput screening (HTS), it must be validated to ensure its performance is accurate, precise, and reproducible.[16][17][18]
Principles of Assay Validation:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Accuracy: The closeness of test results to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[16]
The Z'-Factor: A Measure of HTS Assay Quality
The Z'-factor is a statistical parameter used to quantify the suitability of an assay for H-TS.[19] It reflects the dynamic range and data variation of the assay.
Formula: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality | Interpretation |
| 1.0 | Ideal | The assay has a large dynamic range with no data variation. |
| 0.5 to 1.0 | Excellent | An excellent assay suitable for HTS. |
| 0 to 0.5 | Marginal | The assay is questionable and may require optimization. |
| < 0 | Unsuitable | The assay is not suitable for screening. |
Causality: Before committing to a large-scale screen, running a pilot experiment with multiple replicates of your positive and negative controls is essential to calculate the Z'-factor. A score ≥ 0.5 provides confidence that the "hits" identified in the screen will be statistically significant and not just random noise, saving immense time and resources.[19]
General Assay Development and Screening Workflow
Caption: Integrated workflow from initial profiling to HTS readiness.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. For any new derivative, including this compound, a disciplined, hypothesis-driven approach to cell-based assay development is paramount. By starting with foundational viability and cytotoxicity assays, progressing to targeted mechanistic studies based on the known pharmacology of the scaffold, and adhering to rigorous validation standards, researchers can efficiently and accurately profile novel compounds. This strategic workflow not only builds a comprehensive data package but also ensures that the most promising candidates are advanced with confidence, accelerating the journey from discovery to potential clinical impact.
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Application Note: Ethyl Imidazo[1,2-a]pyridine-7-carboxylate as a Versatile Fluorophore for Sensing Applications
Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Fluorescence Sensing
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant blue fluorescence and its presence in a variety of biologically active compounds.[1][2][3] This fused bicyclic system, comprising an imidazole ring fused to a pyridine ring, exhibits a π-conjugated structure that is conducive to strong luminescence with excellent quantum yields.[1] The inherent photophysical properties of imidazo[1,2-a]pyridines, coupled with the synthetic tractability that allows for facile functionalization, have made them a focal point in the development of novel fluorescent probes for a myriad of applications, including the detection of metal ions, nerve agents, and for cellular imaging.[4][5][6][7][8][9]
Ethyl imidazo[1,2-a]pyridine-7-carboxylate, the subject of this application note, is a derivative that holds considerable promise as a versatile fluorescent probe. The ester functionality at the 7-position not only influences the electronic properties of the fluorophore but also serves as a potential site for further chemical modification, enabling the development of targeted sensors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe, detailing its photophysical characteristics, providing step-by-step experimental protocols, and offering insights into data interpretation.
Photophysical Properties: A Profile of a Blue Emitter
The fluorescence of imidazo[1,2-a]pyridine derivatives is characterized by emission in the blue to violet region of the electromagnetic spectrum.[1] The exact excitation and emission maxima, as well as the quantum yield, are sensitive to the nature and position of substituents on the heterocyclic core and the solvent environment. While specific, rigorously documented photophysical data for the 7-carboxylate isomer is not extensively available in the literature, we can extrapolate the expected properties based on studies of closely related imidazo[1,2-a]pyridine derivatives.
Table 1: Expected Photophysical Properties of this compound
| Property | Expected Value/Range | Notes |
| Absorption Maximum (λabs) | ~320-350 nm | The primary absorption band is attributed to a π-π* transition within the fused ring system.[10] |
| Emission Maximum (λem) | ~370-430 nm | Exhibits a characteristic blue fluorescence. The position of the emission peak can be influenced by solvent polarity. |
| Stokes Shift | ~50-80 nm | A reasonably large Stokes shift is typical for this class of fluorophores, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios. |
| Quantum Yield (Φ) | 0.2 - 0.6 | Imidazo[1,2-a]pyridines are known for their good to excellent quantum yields. The presence of an electron-withdrawing group like an ester may slightly modulate this.[11] |
| Molar Extinction Coefficient (ε) | 10,000 - 25,000 M-1cm-1 | Possesses a strong absorption profile, making it suitable for applications requiring high sensitivity. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH3CN, EtOH) | The ethyl ester group enhances solubility in organic media. For aqueous applications, the use of a co-solvent is recommended. |
Experimental Protocols: A Guide to Application
The versatility of the imidazo[1,2-a]pyridine scaffold allows for its application in a wide range of sensing assays. The following protocols provide a general framework for utilizing this compound as a fluorescent probe for the detection of a generic analyte. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Preparation of Stock and Working Solutions
The accurate preparation of probe solutions is critical for reproducible results.
-
Materials:
-
Procedure for 10 mM Stock Solution:
-
Procedure for Working Solution (e.g., 10 µM):
-
Allow the stock solution to warm to room temperature.
-
Dilute the 10 mM stock solution with the appropriate assay buffer to the final working concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.
-
The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <1%) to avoid potential interference.
-
Protocol 2: General Fluorescence Sensing Assay
This protocol outlines a general procedure for a "turn-off" or "turn-on" fluorescence sensing experiment.
-
Instrumentation:
-
A fluorescence spectrophotometer or a microplate reader equipped with fluorescence detection.
-
-
Procedure:
-
To a series of quartz cuvettes or wells of a microplate, add a fixed volume of the this compound working solution.
-
Add varying concentrations of the analyte of interest to each cuvette/well.
-
Include a control sample containing only the probe and the assay buffer.
-
Incubate the samples for a predetermined period at a controlled temperature to allow for the interaction between the probe and the analyte.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Data Analysis and Interpretation
The change in fluorescence intensity upon the addition of the analyte is the basis for quantification.
-
"Turn-off" Sensing: A decrease in fluorescence intensity with increasing analyte concentration. This is often due to quenching mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).
-
"Turn-on" Sensing: An increase in fluorescence intensity with increasing analyte concentration. This can occur when the interaction with the analyte disrupts a quenching pathway or leads to the formation of a more fluorescent complex.
A calibration curve can be constructed by plotting the change in fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric probes) against the analyte concentration. The limit of detection (LOD) can then be calculated based on the signal-to-noise ratio.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence sensing experiment using this compound.
Caption: Experimental workflow for fluorescence sensing.
Causality in Experimental Design: The "Why" Behind the "How"
-
Choice of Solvent: DMSO is often chosen for the stock solution due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous buffers.
-
Buffer Selection: The choice of buffer is critical as pH can significantly affect the fluorescence of the probe and its interaction with the analyte. A buffer with a pKa close to the desired experimental pH should be selected.
-
Incubation Time and Temperature: These parameters should be optimized to ensure that the reaction between the probe and the analyte reaches equilibrium, leading to a stable fluorescence signal.
-
Control Experiments: Running control experiments, including a blank (buffer only) and a control with the probe but no analyte, is essential to correct for background fluorescence and to establish the baseline signal of the probe.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | 1. Incorrect excitation/emission wavelengths.2. Probe degradation.3. Quenching by components in the buffer. | 1. Perform an excitation and emission scan to determine the optimal wavelengths.2. Prepare a fresh stock solution.3. Test the probe in different buffer systems. |
| High Background Fluorescence | 1. Impurities in the probe or reagents.2. Autofluorescence from the sample matrix. | 1. Use high-purity reagents and solvents.2. Subtract the fluorescence of a blank sample (without the probe). |
| Poor Reproducibility | 1. Inaccurate pipetting.2. Fluctuation in temperature.3. Photobleaching. | 1. Use calibrated pipettes.2. Maintain a constant temperature during the assay.3. Minimize exposure of the samples to the excitation light. |
Conclusion
This compound represents a promising and versatile fluorescent probe with favorable photophysical properties. Its straightforward application and the potential for further functionalization make it a valuable tool for researchers in various fields, from analytical chemistry to drug discovery. By following the protocols and guidelines outlined in this application note, researchers can effectively harness the capabilities of this fluorophore for their specific sensing needs.
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The Emerging Role of Imidazo[1,2-a]pyridine Derivatives in Oncology: A Guide to Preclinical Investigation
Prepared for: Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecules that can selectively inhibit key oncogenic pathways. Within this paradigm, the imidazo[1,2-a]pyridine scaffold has garnered substantial interest as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] While a broad class of these derivatives is under active investigation, this guide will provide a framework for exploring their application in cancer research, with a particular focus on their role as kinase inhibitors. We will use the general class of imidazo[1,2-a]pyridines as a model to detail experimental protocols and rationale, which can be adapted for specific analogs such as Ethyl imidazo[1,2-a]pyridine-7-carboxylate, a representative member of this promising family.
The Scientific Rationale: Why Imidazo[1,2-a]pyridines in Cancer Research?
The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has proven to be a versatile scaffold for the design of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[5][6][7] Numerous studies have demonstrated that various imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to a reduction in tumor cell proliferation, survival, and angiogenesis.[2][5][7]
The therapeutic potential of this class of compounds stems from their ability to be chemically modified at multiple positions, allowing for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.[2][8] This chemical tractability enables the development of compounds that can target specific kinase isoforms or overcome mechanisms of drug resistance.[9][10]
Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Nexus
A significant body of evidence points to the PI3K/Akt/mTOR pathway as a primary target of many anticancer imidazo[1,2-a]pyridine derivatives.[2][5][7] Inhibition of this pathway by these compounds can trigger a cascade of downstream effects, ultimately leading to cancer cell death.
As depicted in Figure 1, the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and other kinases.
Activated Akt (p-Akt) is a central node in this pathway, phosphorylating a multitude of downstream substrates to promote cell proliferation, growth, and survival, while inhibiting apoptosis. One of the key downstream targets of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. Akt-mediated activation of mTORC1 leads to the phosphorylation of substrates that are critical for protein synthesis and cell growth.
Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by directly inhibiting one or more of the kinase components of this pathway, most notably PI3K or Akt itself.[5][6] This inhibition leads to a decrease in the levels of phosphorylated Akt and downstream effectors, which in turn suppresses pro-survival signals and can induce apoptosis.[5][11]
Core Experimental Protocols for Preclinical Evaluation
The following protocols provide a foundational framework for assessing the anticancer activity of novel imidazo[1,2-a]pyridine derivatives in vitro. These assays are designed to be self-validating through the inclusion of appropriate controls and dose-response analyses.
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, U87 glioblastoma) in their recommended growth medium.[13]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound or other derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[14]
-
| Cell Line | Compound | IC50 (µM) | Reference |
| A375 (Melanoma) | Imidazo[1,2-a]pyridine Derivative 6 | 0.14 | [5] |
| HeLa (Cervical) | Imidazo[1,2-a]pyridine Derivative 6 | 0.21 | [5] |
| HCC1937 (Breast) | Imidazo[1,2-a]pyridine Derivative IP-5 | 45 | [11][12] |
| HCC1937 (Breast) | Imidazo[1,2-a]pyridine Derivative IP-6 | 47.7 | [11][12] |
Table 1: Example IC50 values for various imidazo[1,2-a]pyridine derivatives in different cancer cell lines.
Apoptosis Induction Analysis
To determine if the observed decrease in cell viability is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard and robust method.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the imidazo[1,2-a]pyridine derivative at concentrations around its IC50 value for 24-48 hours. Include vehicle-treated cells as a negative control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Future Directions and Considerations
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents.[1][2] While this guide provides a starting point for the preclinical evaluation of compounds like this compound, a comprehensive investigation should also include:
-
Target Engagement Assays: To confirm direct binding to and inhibition of the intended kinase target (e.g., PI3K, Akt).
-
Western Blot Analysis: To probe the phosphorylation status of key proteins in the targeted signaling pathway.[5][11]
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[7]
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of promising compounds in animal models of cancer.
By employing a systematic and rigorous approach to preclinical testing, researchers can effectively identify and characterize novel imidazo[1,2-a]pyridine derivatives with the potential to translate into effective cancer therapies.
References
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Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. Available at: [Link]
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Chopra, B., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. Available at: [Link]
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Gokce, M., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366-1378. Available at: [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(3), 185-207. Available at: [Link]
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Lenci, E., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Available at: [Link]
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Malleron, J. L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. Available at: [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Available at: [Link]
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Liu, K., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3218. Available at: [Link]
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Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. Available at: [Link]
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Patel, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link]
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Wang, B., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715-725. Available at: [Link]
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de Souza, M. V. N., et al. (2007). Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives Designed as Mefloquine Analogues. Archiv der Pharmazie, 340(12), 663-667. Available at: [Link]
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Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
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Al-Hanish, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Molecular and Cellular Probes, 69, 101912. Available at: [Link]
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Application Notes and Protocols for the Derivatization of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its rigid, bicyclic structure and versatile electronic properties make it an ideal framework for developing inhibitors of various biological targets, including kinases, enzymes involved in infectious diseases, and central nervous system receptors.[6][7][8][9][10] This document provides a detailed guide for the strategic derivatization of a key starting material, Ethyl imidazo[1,2-a]pyridine-7-carboxylate. We will explore field-proven protocols for functionalization at the C7, C3, and C2 positions, offering researchers a robust platform to rapidly generate diverse chemical libraries for hit-to-lead optimization campaigns.
The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The significance of the imidazo[1,2-a]pyridine heterocycle cannot be overstated. Its unique fusion of a five-membered imidazole ring with a six-membered pyridine ring creates a structure with a rich chemical personality, amenable to selective functionalization.[11][12] This scaffold is a key component in drugs like Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), demonstrating its broad therapeutic utility.[3][13]
Our focus, this compound, is a strategic starting point for several reasons:
-
The C7-Ester: This group serves as a highly versatile chemical handle for introducing a wide array of functionalities, most commonly through amide bond formation.
-
Reactive Core: The imidazo[1,2-a]pyridine ring itself possesses distinct reactive sites, particularly the electron-rich C3 position, which is prone to electrophilic substitution.[14][15]
-
Synthetic Accessibility: The core scaffold can be reliably synthesized through established methods, such as the Tschitschibabin reaction, allowing for the introduction of diversity at other positions like C2 from the outset.[11]
Below is a conceptual diagram illustrating the primary sites for derivatization on the core scaffold, which will be the focus of our protocols.
Caption: General derivatization strategies for the core scaffold.
Derivatization Strategies and Experimental Protocols
The following section details validated protocols for modifying the this compound core. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Strategy 1: Amide Library Synthesis via the C7-Ester
Rationale: The conversion of the C7-ethyl ester to a library of amides is a cornerstone of lead optimization. The resulting amide bond can act as a crucial hydrogen bond donor and/or acceptor, facilitating strong interactions with protein targets. This two-step process—hydrolysis followed by amide coupling—is robust, high-yielding, and compatible with a vast array of commercially available amines, enabling extensive exploration of the surrounding chemical space. This approach has been successfully used to develop potent anti-tuberculosis agents.[16][17]
Caption: Workflow for C7-Amide library synthesis.
Protocol 2.1: Base-Catalyzed Hydrolysis of the C7-Ester
-
Objective: To convert the ethyl ester into the corresponding carboxylic acid, activating it for subsequent coupling reactions.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio). The THF ensures solubility of the organic starting material, while water is necessary for the hydrolysis reaction.
-
Reagent Addition: Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq) to the solution. LiOH is a strong base that effectively saponifies the ester. An excess is used to drive the reaction to completion.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching & Acidification: Once complete, carefully add 1N hydrochloric acid (HCl) dropwise until the pH of the solution is ~3-4. This step neutralizes the excess base and protonates the carboxylate salt to form the desired carboxylic acid, which will typically precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the resulting white solid, imidazo[1,2-a]pyridine-7-carboxylic acid, under high vacuum. The product is typically of high purity and can often be used in the next step without further purification.
-
Protocol 2.2: EDC/HOBt-Mediated Amide Coupling
-
Objective: To couple the carboxylic acid with a diverse panel of primary or secondary amines to generate the final amide derivatives.
-
Step-by-Step Methodology:
-
Reagent Suspension: In an inert atmosphere (e.g., under nitrogen or argon), suspend the imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). EDC is the carbodiimide coupling agent that activates the carboxylic acid. HOBt is an additive that suppresses side reactions and minimizes racemization if chiral amines are used.[17]
-
Activation: Stir the suspension at room temperature for 20-30 minutes. During this time, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate, which then forms an activated HOBt ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq). The base neutralizes the HCl salt formed during the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. This aqueous work-up removes the coupling reagents, excess amine, and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.
-
Strategy 2: C-H Functionalization at the C3 Position
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic attack.[14] This reactivity provides a direct route to introduce new substituents without requiring pre-functionalization. Direct C-H functionalization is an atom-economical and efficient strategy to rapidly increase molecular complexity.[12][15]
Protocol 2.3: Electrophilic Bromination at C3
-
Objective: To install a bromine atom at the C3 position, which can serve as a versatile handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in portions at 0 °C. NBS is an easy-to-handle source of electrophilic bromine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction is typically fast and clean. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice water. The product will usually precipitate.
-
Isolation & Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Strategy 3: Synthesis of C2-Substituted Analogues
Rationale: While derivatizing the existing core is efficient, sometimes diversity is required at a position that is not easily functionalized post-synthesis. In such cases, a de novo synthesis using modified building blocks is the superior strategy. The classic Tschitschibabin reaction allows for the construction of the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and an α-haloketone.[11] By using a substituted α-haloketone, one can readily install a variety of groups at the C2 position.
Protocol 2.4: Synthesis of a C2-Aryl Analogue
-
Objective: To synthesize an imidazo[1,2-a]pyridine-7-carboxylate derivative bearing an aryl group at the C2 position.
-
Step-by-Step Methodology:
-
Starting Materials: Begin with Ethyl 2-aminopyridine-4-carboxylate (this is the pyridine half) and a 2-bromoacetophenone derivative (this provides the C2-aryl group and the C3-H).
-
Reaction: Combine the 2-aminopyridine derivative (1.0 eq) and the 2-bromoacetophenone derivative (1.0 eq) in a solvent like ethanol or acetone.
-
Cyclization: Heat the mixture to reflux for 6-18 hours. The initial step is an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[9][11]
-
Isolation: Cool the reaction mixture to room temperature. The product, Ethyl 2-aryl-imidazo[1,2-a]pyridine-7-carboxylate hydrobromide, often precipitates and can be collected by filtration.
-
Neutralization & Purification: The salt can be neutralized with a base like sodium bicarbonate. The free base is then extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
-
Characterization and Data Management
Analytical Verification: The identity and purity of all synthesized compounds must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) provides the exact mass, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% for biological screening.
Data Presentation: A structured table is essential for organizing results from a library synthesis campaign.
| Compound ID | R Group (from Amine) | Molecular Formula | MW ( g/mol ) | Purity (%) | IC₅₀ (µM) vs. Target X |
| LJC-001 | Cyclopropylamine | C₁₄H₁₅N₃O | 241.29 | 98.7 | 1.2 |
| LJC-002 | Aniline | C₁₇H₁₅N₃O | 277.32 | 99.1 | 0.45 |
| LJC-003 | Morpholine | C₁₅H₁₇N₃O₂ | 287.32 | 97.5 | 5.8 |
| LJC-004 | Benzylamine | C₁₈H₁₇N₃O | 291.35 | 98.2 | 0.11 |
Biological Evaluation: A Workflow for Kinase Inhibitor Screening
Rationale: Imidazo[1,2-a]pyridine derivatives are well-documented as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6][7][8][9][10] The following outlines a typical workflow for screening a newly synthesized library against a kinase of interest.
Caption: Typical workflow for kinase inhibitor discovery.
Protocol 4.1: General In Vitro Kinase Assay (Luminescence-Based)
-
Objective: To determine the inhibitory activity (IC₅₀) of the synthesized compounds against a target protein kinase.
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser, transfer nanoliter volumes of these dilutions into a 384-well assay plate.
-
Reagent Addition: Add the kinase enzyme and the specific peptide substrate to the wells in an appropriate assay buffer containing ATP. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent first stops the kinase reaction by depleting the remaining ATP and then converts the ADP produced by the kinase reaction back into ATP.
-
Signal Generation: Add a luciferase/luciferin mixture that uses the newly generated ATP to produce a light signal. The amount of light produced is directly proportional to the kinase activity.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
This comprehensive approach, from rational design and synthesis to rigorous characterization and biological evaluation, provides a powerful engine for the discovery of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
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Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. Available from: [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available from: [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Semantic Scholar. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH. Available from: [Link]
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available from: [Link]
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Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available from: [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available from: [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available from: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
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Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PMC - NIH. Available from: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available from: [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. Available from: [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ResearchGate. Available from: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Quantification of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Foreword: The Analytical Imperative for Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, making them vital candidates in drug discovery pipelines. Ethyl imidazo[1,2-a]pyridine-7-carboxylate, as a key intermediate or a potential active pharmaceutical ingredient (API), requires robust and reliable analytical methods for its quantification. Accurate measurement is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product, from early-stage development through to final quality control.
This document provides detailed application notes and protocols for the quantification of this compound. The methodologies herein are designed to meet the rigorous standards of the pharmaceutical industry, emphasizing scientific integrity, reproducibility, and adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 372147-49-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Structure | Imidazo[1,2-a]pyridine core with an ethyl carboxylate group at the 7-position. | N/A |
High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reverse-phase HPLC with UV detection is a widely adopted, robust, and cost-effective method for the quantification of APIs and their impurities in the pharmaceutical industry. The following protocol has been developed based on established methods for similar heterocyclic compounds.
Rationale for Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the imidazo[1,2-a]pyridine ring system, which will provide good retention and separation from polar impurities. A gradient elution with acetonitrile and water is employed to ensure the elution of any potential late-eluting impurities and to provide a sharp peak shape for the analyte. The addition of a small amount of formic acid to the mobile phase helps to protonate the nitrogen atoms in the heterocyclic ring, leading to improved peak symmetry and consistent retention times. UV detection at a wavelength where the chromophore of the imidazo[1,2-a]pyridine ring exhibits strong absorbance ensures high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Detailed HPLC Protocol
2.3.1 Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
2.3.2 Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (Target concentration 50 µg/mL): Accurately weigh an appropriate amount of the sample powder into a volumetric flask to achieve a target concentration of 50 µg/mL. Add approximately 70% of the flask volume with diluent, sonicate for 15 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
2.3.3 System Suitability
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.
Rationale for Method Design
The chromatographic conditions are similar to the HPLC method to ensure good separation. Electrospray ionization (ESI) in positive ion mode is chosen as imidazo[1,2-a]pyridines are basic compounds that readily form protonated molecules [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Predicted Mass Transitions
-
Parent Ion [M+H]⁺: The molecular weight of this compound is 190.20 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of 191.2 .
-
Fragment Ions: Fragmentation is likely to occur at the ester group. Common losses include the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl formate moiety. A plausible and stable fragment would result from the loss of ethylene (C₂H₄, 28 Da) from the ethyl group, followed by the loss of carbon monoxide (CO, 28 Da). A characteristic fragmentation of similar pyridine derivatives often involves the pyridine ring itself.
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Identity |
| 191.2 | 163.2 | [M+H - C₂H₄]⁺ |
| 191.2 | 145.2 | [M+H - C₂H₅OH]⁺ |
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for high-sensitivity quantification using LC-MS/MS.
Detailed LC-MS/MS Protocol
3.4.1 Instrumentation and Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for fast analysis, e.g., 2-98% B in 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Q1: 191.2 m/z, Q3: 163.2 m/z (quantifier), 145.2 m/z (qualifier) |
| Collision Energy | To be optimized for the specific instrument |
3.4.2 Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[2][3] The validation should be conducted in accordance with Good Laboratory Practices (GLP).[4][5][6][7][8]
Key Validation Parameters
The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing placebo samples and stressed samples (exposed to acid, base, oxidation, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should typically be ≥ 0.999.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels, with recovery values between 98.0% and 102.0% being acceptable.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Data Summary Table for Validation
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | No interference at the retention time of the analyte | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | e.g., 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | 1.2%; 2.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | System suitability parameters met under all varied conditions | Pass |
Conclusion
The HPLC and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC method is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the principles of method validation outlined by the ICH is essential to ensure the integrity and accuracy of the data generated, supporting the development of safe and effective pharmaceuticals.
References
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Netpharmalab. (2024). Good Laboratory Practices in Pharmaceutical Testing. [Link]
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Pharmko. (2023). Quality control for GLP injections. [Link]
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Scilife. (2023). Guide to Good Laboratory Practices in pharma. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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Techni-k. (2023). Good laboratory practice (GLP) regulations – FDA requirements for laboratories. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. [Link]
-
MDPI. (n.d.). Special Issue : Analysis of Pharmaceuticals: Sample Preparation and Chromatography/Separation. [Link]
-
Dong, M. W. (2023, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International. [Link]
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-
National Center for Biotechnology Information. (n.d.). Ethyl 2-Ethyl-7-(trifluoromethoxy)imidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]
-
InTechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]
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ResearchGate. (2023). Exploring the Fragmentation of Sodiated Species Involving Covalent‐Bond Cleavages for Metabolite Characterization. [Link]
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Application Note & Protocols: A Framework for Evaluating Ethyl imidazo[1,2-a]pyridine-7-carboxylate as a Novel Kinase Inhibitor Candidate
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure renowned in medicinal chemistry for its versatile biological activities, particularly as a core component of numerous kinase inhibitors.[1] Its structural resemblance to purine enables it to effectively compete for the ATP-binding site of a wide range of kinases, leading to the development of inhibitors against critical cancer targets like PI3K, mTOR, CDKs, and Aurora kinases.[2] This document introduces Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS No. 372147-49-4), a commercially available derivative of this scaffold.[3][4] While the broader imidazo[1,2-a]pyridine class is well-studied, the specific potential of the 7-carboxylate isomer remains largely unexplored. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the kinase inhibitory potential of this compound, from initial biochemical screening to cellular target validation and phenotypic analysis.
Section 1: Compound Profile & Rationale for Investigation
This compound represents an accessible entry point for exploring the structure-activity relationship (SAR) of the imidazo[1,2-a]pyridine core. The position and nature of substituents on this bicyclic system are critical for determining potency and selectivity against specific kinases.[1] The ethyl carboxylate group at the 7-position offers a unique electronic and steric profile compared to more extensively studied derivatives, making it a compelling candidate for novel inhibitor discovery.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 372147-49-4 | [3][4][5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.20 g/mol | [5] |
| Appearance | Off-white to light brown solid | [6] |
Rationale for Kinase Target Investigation
The imidazo[1,2-a]pyridine scaffold acts as a bioisostere of purine, the core of ATP. This allows it to function as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase hinge region within the ATP-binding pocket.[7][8] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[9][10] Compounds based on this scaffold have shown potent, sub-micromolar inhibitory activity against key nodes in these pathways, making them attractive for oncology research.[2][9] The primary rationale for investigating this specific compound is to determine if the 7-position substitution can confer novel selectivity or potency against established or new kinase targets.
Caption: Logical relationship of the test compound to its core scaffold.
Section 2: Synthetic Background
While this compound is commercially available, understanding its synthesis provides context for future derivatization and SAR studies. The imidazo[1,2-a]pyridine core is commonly synthesized through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[11][12] Variations in both starting materials allow for the introduction of diverse substituents at multiple positions around the heterocyclic core. For instance, refluxing a substituted 2-aminopyridine with ethyl bromopyruvate in ethanol is a classic and effective method for producing ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.[11][13] Similar strategies, starting with appropriately substituted 2-aminopyridines, can be employed to generate the 7-carboxylate isomer.
Section 3: Protocol - Primary Screening via In Vitro Kinase Assay
Principle and Objective
The first crucial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of a target kinase. An in vitro biochemical assay isolates the kinase, substrate, and inhibitor from other cellular components, providing a clean system to measure direct inhibition. The objective is to calculate the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of the compound's potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose; it quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[14]
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay (ADP-Glo™ format).
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
This compound ("Test Compound")
-
Purified, active recombinant kinase (e.g., PI3Kα, CDK2, Aurora A)
-
Kinase-specific substrate (e.g., peptide or protein)
-
ATP (at or near the Kₘ for the specific kinase)
-
Kinase Assay Buffer (specific to the kinase, typically contains DTT, MgCl₂, BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (for compound dilution)
-
Positive Control Inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate.
-
Assay Plating:
-
Transfer a small volume (e.g., 50 nL) of each compound dilution from the source plate to the final assay plate.
-
Include wells for "No Compound" (100% activity, DMSO only) and "No Kinase" (background) controls.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Add 5 µL of the 2X Kinase/Substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's turnover rate.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader. The light signal is stable and proportional to the amount of ADP produced.
Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Determine IC₅₀: Plot Percent Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Section 4: Protocol - Cellular Target Engagement & Phenotypic Assays
Principle and Objective
Positive results from an in vitro assay must be validated in a cellular context. Cellular assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and produce a desired biological effect. The objectives are to confirm on-target pathway modulation and measure the compound's anti-proliferative or cytotoxic effects.
Experimental Workflow
Caption: Workflow for cellular characterization of a kinase inhibitor.
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is designed to measure the phosphorylation status of a kinase's downstream substrate, providing direct evidence of target inhibition in cells. For example, when testing for PI3K/Akt pathway inhibition, one would measure the levels of phosphorylated Akt (p-Akt) at Ser473.[9]
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, HCT116) in a 6-well plate and grow to 70-80% confluency. Treat cells with increasing concentrations of the Test Compound for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and heat. Separate proteins by size on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein (e.g., anti-Total Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add 100 µL of media containing the Test Compound at various concentrations (in triplicate). Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Section 5: Data Interpretation & Next Steps
The ultimate goal is to build a comprehensive profile of the compound's activity. The data from the preceding assays should be compiled to guide further research.
Summary of Key Parameters
| Parameter | Description | Desired Outcome |
| Biochemical IC₅₀ | Concentration of compound that inhibits 50% of kinase activity in vitro. | Low nanomolar (nM) range for potent inhibitors. |
| Cellular p-Target EC₅₀ | Concentration of compound that reduces the phosphorylation of the target by 50% in cells. | Potency should be close to the biochemical IC₅₀, indicating good cell permeability and target engagement. |
| Cell Viability GI₅₀ | Concentration of compound that inhibits cell growth by 50%. | Potency should correlate with cellular target engagement. A significant drop-off may suggest off-target toxicity. |
Interpreting the Results
-
Potent in vitro, weak in cells: This common scenario may suggest poor cell membrane permeability, high protein binding in serum, or rapid metabolism of the compound.
-
Potent in cells, weak in vitro: This is less common but could indicate that a metabolite of the compound is the active species or that the compound works through an indirect mechanism.
-
Good correlation: A strong correlation between biochemical potency, cellular target modulation, and anti-proliferative effects is the ideal outcome, suggesting on-target activity.
Recommended Next Steps
-
Kinase Selectivity Profiling: Test the compound against a broad panel of kinases (e.g., >400 kinases) to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.[16]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand how modifications at the 7-position and other positions affect potency and selectivity.
-
In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: If a lead compound with promising in vitro and cellular activity is identified, the next phase involves evaluating its properties (absorption, distribution, metabolism, excretion) and its effect on the target in an animal model.[16]
References
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Peytam F, Emamgholipour Z, Mousavi A, et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 106831. [Link][1]
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Li, M., Wang, D., Li, Q., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo [1, 2-a] pyridin-6-yl) quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link][17]
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Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-91. [Link]
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El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link][7]
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ResearchGate. Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [Link][18]
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Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 398. [Link][9]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8584. [Link][16]
-
Iwasawa, Y., et al. (2009). Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4270-4274. [Link][19]
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Besson, T., et al. (2020). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Molecules, 25(23), 5732. [Link][8]
-
Gîrdan, M. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 438-454. [Link][11]
-
El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 481-490. [Link][20]
-
CP Lab Safety. Ethyl imidazo[1, 2-a]pyridine-7-carboxylate, min 98%, 1 gram. CP Lab Safety. [Link][5]
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Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link][10]
-
Gîrdan, M. A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 438-454. [Link][13]
-
Behera, A. K., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Stec, M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(19), 4136-4142. [Link][2]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link][12]
-
Al-Shayyah, H. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3123-3132. [Link][15]
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Application Notes and Protocols for the Radiolabeling of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
Authored by: A Senior Application Scientist
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1][2][3][4][5] Ethyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives are of significant interest for the development of novel therapeutic agents and imaging probes.[6] Radiolabeling this core structure with positron-emitting (e.g., Carbon-11, Fluorine-18) or beta-emitting (e.g., Tritium) radionuclides provides powerful tools for non-invasive in vivo imaging with Positron Emission Tomography (PET) and for in vitro pharmacological studies, respectively.[7][8][9][10]
This comprehensive guide provides detailed protocols for the synthesis of the precursor and the subsequent radiolabeling of this compound with Carbon-11, Fluorine-18, and Tritium. The methodologies described herein are based on established radiochemical principles and can be adapted for related imidazopyridine derivatives.
Precursor Synthesis: this compound
The synthesis of the unlabeled precursor is the foundational step for any radiolabeling campaign. A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4] Microwave-assisted synthesis can significantly accelerate this reaction, leading to higher yields and purity.[11]
Protocol: Microwave-Assisted Synthesis
Materials:
-
2-Amino-4-cyanopyridine
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-amino-4-cyanopyridine (1.0 mmol), ethyl bromopyruvate (1.1 mmol), and sodium bicarbonate (1.5 mmol).
-
Add a magnetic stirrer bar and 5 mL of ethanol to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15-20 minutes with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.
Characterization: The structure and purity of the synthesized precursor should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling Protocols
The choice of radionuclide depends on the intended application. Carbon-11 and Fluorine-18 are ideal for PET imaging due to their short half-lives and decay characteristics, while Tritium is well-suited for in vitro assays and metabolic studies due to its long half-life and low-energy beta emission.[8][9][12][13]
[¹¹C]Carbon-11 Labeling via N-Alkylation
Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it suitable for PET studies where rapid imaging is required.[12][14] The most common method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[15] For this compound, a potential strategy involves the synthesis of an N-desmethyl precursor on the imidazopyridine ring, if applicable, or more feasibly, labeling a precursor with a free amino group.
Protocol: [¹¹C]Methylation of a Precursor
Note: This protocol assumes the synthesis of a suitable N-H precursor of the target molecule.
Materials:
-
N-H precursor of this compound (e.g., a derivative with a secondary amine)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH) or other suitable base
-
Automated radiochemistry synthesis module
Procedure:
-
Precursor Preparation: Dissolve the N-H precursor (0.5-1.0 mg) in anhydrous DMF (300 µL) in a sealed reaction vessel.
-
Base Addition: Add NaH (60% dispersion in mineral oil, ~2 mg) to the precursor solution and stir for 5 minutes at room temperature to form the corresponding anion.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at 80-100°C for 5-10 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: The collected radioactive fraction is reformulated into a pharmaceutically acceptable solution (e.g., saline with a small percentage of ethanol).
Workflow for [¹¹C]Labeling
Caption: Workflow for the [¹¹C]methylation of a suitable precursor.
[¹⁸F]Fluorine-18 Labeling via Nucleophilic Substitution
Fluorine-18 is another widely used positron emitter for PET, with a longer half-life of 109.8 minutes, allowing for more complex syntheses and longer imaging times.[8] A common strategy for [¹⁸F]labeling is nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group (e.g., nitro group) or a good leaving group (e.g., trimethylammonium).[8][16]
Protocol: [¹⁸F]Fluorination of a Nitro-Precursor
Note: This protocol requires the synthesis of a nitro-substituted precursor of this compound.
Materials:
-
Nitro-precursor (e.g., 6-nitro-ethyl imidazo[1,2-a]pyridine-7-carboxylate)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Automated radiochemistry synthesis module
Procedure:
-
[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling: Add a solution of the nitro-precursor (2-5 mg) in anhydrous DMSO (500 µL) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 150-180°C for 15-20 minutes.
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and purify using semi-preparative HPLC.
-
Formulation: Reformulate the collected radioactive fraction into an injectable solution.
Workflow for [¹⁸F]Labeling
Caption: Workflow for the [¹⁸F]fluorination via nucleophilic substitution.
[³H]Tritium Labeling via Catalytic Exchange
Tritium (³H) is a beta-emitter with a long half-life of 12.32 years, making it an excellent choice for in vitro binding assays, autoradiography, and metabolic studies where stability of the radiolabel is crucial.[9][13] Catalytic hydrogen isotope exchange is a common method for introducing tritium into a molecule.[13]
Protocol: [³H]Tritiation using Tritium Gas
Materials:
-
This compound
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Tritium (³H₂) gas
-
Anhydrous solvent (e.g., ethyl acetate, DMF)
-
Specialized tritiation manifold
Procedure:
-
Reaction Setup: In a reaction vessel suitable for tritiation, dissolve the this compound (1-5 mg) in an anhydrous solvent. Add the catalyst (e.g., 10% Pd/C).
-
Degassing: Freeze the solution with liquid nitrogen, evacuate the vessel, and then thaw. Repeat this freeze-pump-thaw cycle three times to remove dissolved gases.
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for several hours to days, depending on the desired specific activity.
-
Deprotection (if necessary) and Purification: After the reaction, remove the catalyst by filtration and labile tritium by repeated evaporation with methanol. Purify the tritiated product by HPLC.
Quality Control
Rigorous quality control is essential to ensure the identity, purity, and safety of the radiolabeled compound before its use in any application.[17][18][19][20][21]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining radiochemical purity and specific activity.[22][23][24]
Typical HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).
-
Detectors: A UV detector (to detect the unlabeled compound) and a radioactivity detector connected in series.[23]
-
Flow Rate: 1 mL/min.
Procedure:
-
Inject a small aliquot of the final formulated product into the HPLC system.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
Radiochemical Purity: Calculate as the percentage of the total radioactivity that elutes as the desired product peak.
-
Specific Activity: Determined by comparing the peak area from the radioactivity detector to the peak area from the UV detector, using a standard curve of the unlabeled compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid method for a quick assessment of radiochemical purity.
Procedure:
-
Spot a small amount of the radiolabeled product onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
| Parameter | Method | Acceptable Limit |
| Radiochemical Purity | HPLC, TLC | > 95% |
| Radionuclidic Purity | Gamma Spectroscopy | > 99% |
| Specific Activity | HPLC | As high as achievable |
| pH | pH meter or strip | 4.5 - 7.5 |
| Sterility & Endotoxins | Standard methods | Sterile and low endotoxin levels (for in vivo use) |
Applications
Radiolabeled this compound can be utilized in a variety of research and clinical settings:
-
PET Imaging: [¹¹C]- and [¹⁸F]-labeled versions can be used for non-invasive in vivo imaging to study drug pharmacokinetics, target engagement, and disease progression in animal models and humans.[7][25][26][27][28]
-
In Vitro Autoradiography: The tritiated compound can be used to visualize the distribution of binding sites in tissue sections.
-
Receptor Binding Assays: [³H]-labeled ligand is invaluable for determining the affinity and density of target receptors in cell and tissue homogenates.
-
ADME Studies: Radiolabeled compounds are essential tools in absorption, distribution, metabolism, and excretion (ADME) studies during drug development.[13][29]
References
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Synthesis and biological evaluation of novel radioiodinated imidazopyridine derivatives for amyloid-β imaging in Alzheimer's disease - PubMed. Available at: [Link]
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Quantitation of radiolabeled compounds eluting from the HPLC system - PubMed. Available at: [Link]
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HPLC analysis of radiolabelling results. A: Radiochromatogram of... - ResearchGate. Available at: [Link]
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Radio HPLC Detectors - Berthold Technologies GmbH & Co.KG. Available at: [Link]
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HPLC/Radiolabeled Analyses - Chromatography Forum. Available at: [Link]
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Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Available at: [Link]
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A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PubMed. Available at: [Link]
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f-18 labelling synthesis: Topics by Science.gov. Available at: [Link]
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Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available at: [Link]
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'Radiolabeling' lets scientists track the breakdown of drugs. Available at: [Link]
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Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - PubMed Central. Available at: [Link]
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Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC - PubMed Central. Available at: [Link]
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Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production - R Discovery. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC - NIH. Available at: [Link]
-
Revolutionising Drug Research: Tritium Radiolabelling of APIs - Open MedScience. Available at: [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC. Available at: [Link]
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Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Available at: [Link]
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available at: [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - MDPI. Available at: [Link]
-
Radiolabeling, quality control, biodistribution, and imaging studies of 177 Lu-ibandronate. Available at: [Link]
-
Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors - PubMed. Available at: [Link]
-
Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. Available at: [Link]
-
Synthesis of tritium-labelled biologically important diazines - Russian Chemical Reviews (RSC Publishing). Available at: [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Available at: [Link]
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The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Available at: [Link]
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Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - MDPI. Available at: [Link]
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Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - NIH. Available at: [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - MDPI. Available at: [Link]
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Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available at: [Link]
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In vitro and in vivo application of radiolabeled gastrin-releasing peptide receptor ligands in breast cancer - PubMed. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available at: [Link]
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Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC. Available at: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available at: [Link]
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Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. Available at: [Link]
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In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline - PubMed. Available at: [Link]
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International Atomic Energy Agency (IAEA)/WHO guidelines on good practices for quality control of radiopharmaceutical products - World Health Organization (WHO). Available at: [Link]
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(PDF) Radiopharmaceutical quality control. - ResearchGate. Available at: [Link]
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Quality Control of Radiopharmaceuticals - ResearchGate. Available at: [Link]
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Ethyl imidazo[1,2-a]pyridine-5-carboxylate | C10H10N2O2 | CID 11127069 - PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
Welcome to the technical support hub for the synthesis and yield optimization of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, found in numerous marketed drugs such as Zolpidem and Alpidem.[1][2] The successful and high-yield synthesis of derivatives like the 7-carboxylate ester is crucial for drug discovery and development programs.[3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice, explain the chemical principles behind common issues, and offer field-proven strategies for yield improvement.
Section 1: The Primary Synthetic Pathway: An Overview
The most common and direct route to this scaffold is a variation of the Tschitschibabin (or Chichibabin) condensation reaction.[4] This involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the key starting materials are Ethyl 2-aminopyridine-4-carboxylate and chloroacetaldehyde .
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[4]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (< 50%). What are the most critical factors to investigate first?
A low yield is the most frequent issue and can stem from several sources. Before making drastic changes to the protocol, systematically evaluate these four areas:
-
Purity of Starting Materials: This is the most overlooked cause of failure.
-
Ethyl 2-aminopyridine-4-carboxylate: Ensure it is free from isomeric impurities and residual starting materials from its own synthesis.
-
Chloroacetaldehyde: This reagent is notoriously unstable and prone to polymerization, especially in the presence of trace acids or bases. It is typically supplied as a 50 wt. % solution in water. Using an old or improperly stored bottle is a common point of failure. It is advisable to use a freshly opened bottle or to generate it fresh if possible. Impurities can lead to inseparable mixtures and significantly lower the yield.[5]
-
-
Reaction Temperature & Time: The classical thermal method requires sufficient energy to drive the final dehydration step.
-
Ensure the reaction is heated to a consistent reflux. A low temperature will result in a stalled reaction, often at the intermediate stage.
-
For less reactive substrates, extended reaction times (e.g., 12+ hours) may be necessary.[5] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Choice of Base: The reaction generates HCl, which must be neutralized.
-
A weak, inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal. It should be sufficiently basic to neutralize the acid but not so strong as to promote polymerization of the chloroacetaldehyde.
-
Organic bases like triethylamine can be used but may complicate purification.
-
-
Moisture Control: While some protocols use aqueous solutions of chloroacetaldehyde, running the reaction in a dry solvent under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent side reactions and improve reproducibility.[5]
Q2: My TLC shows multiple product spots and purification by column chromatography is difficult. What are the likely side products?
The formation of multiple, often similarly polar, byproducts is a common challenge. Understanding the reaction mechanism helps diagnose their origin.
Caption: Simplified mechanism highlighting key steps and potential side reactions.
-
Primary Side Product - Aldehyde Polymer: Chloroacetaldehyde readily polymerizes to form a complex mixture of para-chloroaldehydes. This is often an insoluble or oily baseline material on the TLC plate. Using fresh reagent is the best prevention.
-
Incomplete Dehydration: The hydroxylated intermediate formed after cyclization may persist if the reaction temperature is too low or the reaction time is too short. This intermediate is typically more polar than the final product.
-
Isomeric Products: While less common with this specific substrate, alternative cyclization pathways can occur if other nucleophilic sites are present and competitive.
-
Degradation Products: At very high temperatures or with prolonged heating, the imidazopyridine core can degrade, leading to "tar" formation. This is often observed as streaking on the TLC plate.
Q3: How do I select the optimal solvent for this synthesis?
The solvent plays a crucial role in reaction rate and final yield. There is a trade-off between solvent polarity, boiling point, and reagent solubility.
| Solvent | Boiling Point (°C) | Characteristics & Recommendations |
| Ethanol | 78 | Pros: Good solubility for the aminopyridine, common and economical. Cons: Relatively low boiling point may require longer reflux times to ensure complete dehydration.[6] |
| Dioxane | 101 | Pros: Higher boiling point can accelerate the final dehydration step. Cons: Aprotic nature might affect intermediate stability. Requires careful handling due to peroxide formation.[6] |
| DMF | 153 | Pros: High boiling point and high polarity can dissolve all components well and drive the reaction to completion. Cons: Difficult to remove under vacuum. Can sometimes lead to more side products if not carefully controlled.[6] |
| Water | 100 | Pros: Environmentally friendly ("green") solvent. Chloroacetaldehyde is often supplied in water. Cons: Product may have low solubility, potentially complicating the reaction. Can be effective, especially in microwave-assisted protocols.[1][7] |
Recommendation: Start with ethanol or isopropanol . They provide a good balance of solubility and a sufficient reflux temperature for most substrates. If the reaction is sluggish, consider switching to a higher-boiling solvent like dioxane.
Q4: Are there higher-yielding, modern alternatives to the conventional heating method?
Absolutely. For imidazo[1,2-a]pyridine synthesis, modern techniques offer significant advantages in both yield and reaction time.
Microwave-Assisted Synthesis: This is the most impactful and accessible improvement for this chemistry. Microwave irradiation provides rapid, uniform heating that dramatically accelerates the reaction.[8] It often leads to cleaner reactions and higher yields by minimizing the time reactants are exposed to high temperatures, thereby reducing byproduct formation.[1][9]
| Method | Typical Reaction Time | Typical Yield Range | Key Advantages |
| Conventional Heating | 6 - 24 hours | 40 - 75% | Simple equipment setup. |
| Microwave Irradiation | 15 - 60 minutes | 70 - 95% | Drastically reduced time, often higher purity and yield, improved energy efficiency.[1][9] |
Catalytic Methods: Several reports detail the use of catalysts to improve efficiency.
-
Iodine-Catalyzed Reactions: Molecular iodine can act as a mild Lewis acid to activate the carbonyl group, facilitating the cyclization under milder conditions.[7][10][11]
-
Copper-Catalyzed Reactions: Copper catalysts are widely used for various C-N bond-forming reactions and have been successfully applied to imidazopyridine synthesis, often through different mechanistic pathways.[12][13]
Recommendation: If available, a microwave reactor is the preferred method for optimizing this synthesis. Yields often improve dramatically.[14]
Section 3: Optimized Experimental Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: Optimized Classical Synthesis (Thermal)
This protocol is a robust method using standard laboratory equipment.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-aminopyridine-4-carboxylate (1.0 eq.), sodium bicarbonate (NaHCO₃, 2.0 eq.), and ethanol (approx. 0.2 M concentration).
-
Reagent Addition: While stirring, add chloroacetaldehyde (1.2 eq., typically as a 50% solution in water) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane).
-
Work-up: Once the starting aminopyridine is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: High-Yield Microwave-Assisted Synthesis
This protocol leverages microwave energy for rapid and efficient synthesis.[1]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine Ethyl 2-aminopyridine-4-carboxylate (1.0 eq.), chloroacetaldehyde (1.2 eq.), and water as the solvent.[1] Note: Some microwave protocols may still use a base like NaHCO₃ and an organic solvent like ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-120°C) for 20-40 minutes.
-
Work-up & Purification: After cooling, perform the same work-up and purification steps as described in the classical protocol. The crude product is often significantly cleaner, simplifying the final purification.
References
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Retrieved from [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (n.d.). Connect Journals. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridine by microwave-assisted protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved from [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]
-
Chichibabin reaction. (n.d.). Retrieved from [Link]
-
Chichibabin reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
-
Chichibabin reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022). Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Chichibabin Reaction. (n.d.). Slideshare. Retrieved from [Link]
-
The Chichibabin amination reaction. (2018). Scientific Update. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved from [Link]
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- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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Overcoming solubility issues with Ethyl imidazo[1,2-a]pyridine-7-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4). The following sections are designed to offer a logical troubleshooting workflow, from understanding the compound's fundamental properties to applying advanced solubilization techniques.
Section 1: Understanding the Molecule - Core Concepts & FAQs
A foundational understanding of the physicochemical properties of this compound is critical to diagnosing and solving solubility issues.
Question: What are the key structural features of this compound that influence its solubility?
Answer: The solubility of this compound is governed by a balance of polar and nonpolar characteristics inherent in its structure:
-
Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is aromatic and largely nonpolar. Fused bicyclic rings are a common feature in drug candidates that often leads to high lipophilicity and low aqueous solubility.[1] The nitrogen atoms in the rings, however, can participate in hydrogen bonding and can be protonated, which can influence solubility in acidic conditions.
-
Ethyl Ester Group (-COOCH₂CH₃): The ethyl ester group at the 7-position adds to the lipophilic (fat-loving) nature of the molecule, further decreasing its solubility in aqueous solutions.[2]
-
Nitrogen Heterocycle: As a nitrogen-containing heterocyclic compound, its solubility can be pH-dependent.[3] The nitrogen atoms can act as hydrogen bond acceptors and their protonation at low pH can significantly alter solubility.[4]
Question: Why is my compound "crashing out" of solution?
Answer: Precipitation, or "crashing out," occurs when the concentration of the compound exceeds its solubility limit in a given solvent or solvent mixture. This is common when transferring a compound from a high-solubility organic solvent (like DMSO) to an aqueous buffer for biological assays. The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate.
Section 2: Initial Troubleshooting Workflow
When faced with a solubility challenge, a systematic approach is essential. The following workflow provides a step-by-step guide for initial troubleshooting.
Caption: A troubleshooting workflow for addressing initial solubility issues.
Section 3: Step-by-Step Protocols for Solubility Enhancement
If initial troubleshooting fails, the following validated techniques can be employed.
Protocol 1: Solubility Enhancement via pH Adjustment
The nitrogen atoms in the imidazopyridine ring system can be protonated in acidic conditions, forming a more soluble salt.[4]
Objective: To determine if lowering the pH increases the aqueous solubility of the compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a slurry of the compound in deionized water (e.g., 1 mg/mL).
-
Measure the initial pH of the slurry.
-
Slowly add 0.1 M HCl dropwise while continuously monitoring the pH and observing the solution for clarity.
-
Vortex or sonicate the mixture between additions to aid dissolution.
-
Note the pH at which the compound fully dissolves. This provides an estimate of the pH required to maintain solubility.
-
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell culture, enzyme assay). Buffering the final solution may be necessary.
Protocol 2: Co-Solvent Systems
Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][7] This is a widely used and effective technique for preparing stock solutions for biological assays.[8][9]
Objective: To identify a suitable co-solvent system for preparing a concentrated stock solution.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Ethanol
-
Propylene glycol
-
PEG 400 (Polyethylene glycol 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Attempt to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% of each potential co-solvent (DMSO, Ethanol, Propylene Glycol, PEG 400).
-
Use gentle heating (37-40°C) or sonication if necessary to facilitate dissolution.
-
Once a clear stock solution is formed, perform a serial dilution into your target aqueous buffer.
-
Observe the dilutions for any signs of precipitation. The highest concentration that remains clear in the final aqueous solution (typically with ≤1% co-solvent) is your working solubility limit for that system.
-
Expert Insight: DMSO is often the first choice due to its strong solubilizing power. However, it can be toxic to some cell lines at concentrations above 0.5-1%. Ethanol is a common alternative but can also have biological effects.[8] PEG 400 and propylene glycol are often used in pre-clinical formulations due to lower toxicity.[6]
Section 4: Solvent Selection Guide
The choice of solvent is paramount in handling this compound. The following table provides a summary of common laboratory solvents and their utility.
| Solvent | Type | Dielectric Constant (Polarity) | Recommended Use | Cautions |
| Water | Polar Protic | 80.1 | Poor solvent unless pH is adjusted to be acidic. | Compound is likely poorly soluble at neutral pH. |
| DMSO | Polar Aprotic | 47.2 | Excellent for creating high-concentration stock solutions. | Can be toxic to cells at >0.5%. Hygroscopic. |
| DMF | Polar Aprotic | 36.7 | Good alternative to DMSO for stock solutions. | Higher boiling point, harder to remove. Toxic. |
| Ethanol | Polar Protic | 24.5 | Good for stock solutions; often used as a co-solvent. | Can have biological effects on cells. |
| Methanol | Polar Protic | 32.7 | Soluble.[10] Often used in chemical synthesis and purification. | Volatile and toxic. Not for biological assays. |
| DCM | Nonpolar | 9.1 | Likely a good solvent for synthesis and chromatography. | Not compatible with aqueous systems. |
| Chloroform | Nonpolar | 4.8 | Soluble.[10] Useful for extraction and chromatography. | Toxic. Not for biological assays. |
Section 5: Advanced Strategies & FAQs
Question: I've tried pH adjustment and co-solvents, but my compound's solubility is still too low for my in-vivo study. What's next?
Answer: For challenging cases, particularly for pre-clinical and clinical development, more advanced formulation strategies are necessary. These approaches aim to either keep the drug in a high-energy, more soluble state or package it in a delivery vehicle.[11]
-
Solid Dispersions: The drug can be dispersed in a polymer matrix, often in an amorphous (non-crystalline) state.[12] Amorphous forms are more soluble than their crystalline counterparts. This is a common strategy for oral drug formulations.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and lipids can create self-emulsifying drug delivery systems (SEDDS).[14][15] These formulations form fine emulsions in the gut, which aids absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, increasing its apparent solubility in water.[14]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[14][16]
Question: How do I prepare a 10 mM stock solution in DMSO?
Answer:
-
The molecular weight of this compound is 190.20 g/mol .[17]
-
To make 1 mL of a 10 mM solution, you need:
-
190.20 g/mol * 0.010 mol/L * 0.001 L = 0.001902 g = 1.902 mg
-
-
Weigh 1.902 mg of the compound.
-
Add it to a clean vial.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate until the solid is completely dissolved. Store appropriately, typically at -20°C, protected from light and moisture.
References
- Sun, F., et al. (2015). Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. PubMed.
- Wikipedia. (n.d.). Cosolvent.
- ScienceDirect. (n.d.). Cosolvent.
- International Journal of Research and Publication Reviews. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-a]Pyridines.
- RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids.
- RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- Sigma-Aldrich. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine.
- Wisdomlib. (2025). Co-solvent: Significance and symbolism.
- CymitQuimica. (n.d.). CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxylate.
- ResearchGate. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ChemicalBook. (n.d.). 274-76-0(Imidazo[1,2-a]pyridine) Product Description.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Infortech Open. (n.d.). Strategies in poorly soluble drug delivery systems.
- NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
- Sigma-Aldrich. (n.d.). Imidazo 1,2-a pyridine 99 274-76-0.
- Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- Calbiochem. (n.d.). 449654 this compound CAS: 372147-49-4.
- Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism.
- Santa Cruz Biotechnology. (n.d.). Imidazo[1,2-a]pyridine.
- Sigma-Aldrich. (n.d.). Ethyl imidazo 1,2-a pyridine-2-carboxylate 97 38922-77-9.
- Santa Cruz Biotechnology. (n.d.). Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Sources
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- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
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- 10. 274-76-0 CAS MSDS (Imidazo[1,2-a]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. usbio.net [usbio.net]
Technical Support Center: Ethyl Imidazo[1,2-a]pyridine-7-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for ethyl imidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its unique electronic and physical properties can present significant purification challenges.
This document synthesizes field-proven insights and established methodologies to help you troubleshoot common issues and answer frequently asked questions. Our goal is to empower you to achieve high purity and yield with a clear understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product is a persistent, sticky oil instead of the expected solid. What's going wrong?
Answer:
This is a common and frustrating issue, almost always pointing to the presence of impurities that inhibit crystallization. The primary culprits are typically residual solvents or reaction byproducts.
-
Causality: The planar, aromatic structure of this compound should allow for efficient crystal lattice packing. Impurities disrupt this packing, lowering the melting point and resulting in an oil. High-boiling point solvents like DMSO or DMF, if used in the reaction, are notoriously difficult to remove and are common causes.
-
Troubleshooting Workflow:
-
Solvent Removal Verification: First, ensure all volatile solvents have been thoroughly removed on a rotary evaporator and then under high vacuum for several hours. Gently heating the flask (e.g., 40-50°C) under vacuum can help remove stubborn solvents.
-
Trituration: This is the most effective first-line solution. Trituration involves stirring the oil with a solvent in which your desired compound is insoluble (or poorly soluble), but the impurities are soluble.
-
Protocol: Add a small volume of a non-polar solvent like cold hexanes, diethyl ether, or a mixture of the two to your oil. Scrape the sides of the flask with a spatula and stir vigorously. The pure product should precipitate as a solid. If it remains oily, try gently cooling the flask in an ice bath while continuing to scrape and stir.
-
Validation: Collect the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum. Check the purity by TLC or ¹H NMR. You should see a significant reduction in impurity signals.
-
-
Re-dissolve and Precipitate: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a large excess of a poor solvent (e.g., hexanes) dropwise while stirring rapidly. This crash precipitation can often force the product out of solution as a solid.
-
Question 2: I'm experiencing very low yield after performing column chromatography on silica gel. Why is this happening and how can I fix it?
Answer:
Low recovery from silica gel chromatography points to two main possibilities: irreversible adsorption of your product onto the silica or on-column degradation.
-
Causality: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can act as Lewis bases. The surface of silica gel is acidic due to the presence of silanol (Si-OH) groups. A strong interaction between your basic compound and the acidic stationary phase can lead to streaking, broad peaks, and irreversible adsorption.
-
Optimization & Solutions:
-
Assess Stability with 2D TLC: Before committing your entire batch to a column, assess your compound's stability on silica. Spot your crude material on a TLC plate, run it in your chosen eluent, and let it dry completely. Then, turn the plate 90 degrees and run it again in the same eluent. If the spot remains coherent and on the diagonal, your compound is likely stable. If you see streaking, new spots, or material left on the baseline, your compound is degrading on the silica.[5]
-
Deactivate the Silica Gel: If you suspect strong adsorption, you can deactivate the silica gel. This is done by adding a small amount of a polar, basic modifier to the eluent system.
-
Protocol: Add 0.5-1% triethylamine (NEt₃) or ammonia solution to your mobile phase (e.g., Hexane:Ethyl Acetate with 1% NEt₃). The amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly and improving recovery.
-
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.[1] You may need to re-optimize your solvent system for alumina.
-
Consider Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization may be a better alternative to chromatography, as it often results in higher recovery and purity for crystalline solids.
-
Question 3: My compound is streaking badly on the TLC plate and the separation on the column is poor.
Answer:
Poor separation and streaking are classic indicators of an improperly optimized chromatographic system or sample application issue.
-
Causality: Streaking occurs when the compound is either interacting too strongly with the stationary phase (as discussed above) or is being overloaded. Poor separation means the difference in affinity for the stationary phase between your compound and the impurities is insufficient with the chosen eluent.
-
Troubleshooting Steps:
-
Optimize the Eluent System: The goal is to find a solvent system that gives your desired compound a Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.[5] Mixtures of hexanes and ethyl acetate are very common and effective for this class of compounds.[6][7][8]
-
Dry Loading: If your compound has low solubility in the starting eluent, it can precipitate at the top of the column when loaded, leading to band broadening and poor separation. Dry loading resolves this.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[5] This ensures the sample is introduced to the column in a narrow, uniform band.
-
-
Check Sample Concentration: Overloading the column is a common mistake. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product for effective separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of a substituted 2-aminopyridine with an α-haloketone or equivalent.[2][9][10] Therefore, typical impurities include:
-
Unreacted Starting Materials: Unreacted 2-aminopyridine or the ethyl bromo-pyruvate derivative.
-
Polymeric Byproducts: Self-condensation or polymerization of the starting materials under the reaction conditions.
-
Regioisomers: Depending on the substitution pattern of the starting aminopyridine, other isomers (e.g., the 5-carboxylate) could potentially form, though the 7-carboxylate is generally favored from 4-substituted 2-aminopyridines.
Q2: What is the general solubility profile of this compound?
This compound is a moderately polar heterocyclic ester. Its solubility profile is generally as follows:
-
High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone.
-
Moderate Solubility: Ethanol, Methanol.
-
Low/Insoluble: Hexanes, Diethyl Ether, Water.
This profile makes it well-suited for purification by normal-phase chromatography using hexane/ethyl acetate gradients and for recrystallization from solvent/anti-solvent systems like ethyl acetate/hexanes.[11]
Q3: Which purification technique is best: column chromatography or recrystallization?
The best technique depends on the purity and physical state of your crude product.
| Technique | Best For | Pros | Cons |
| Column Chromatography | Complex mixtures with multiple components; oily crude products. | High resolving power; applicable to non-crystalline materials. | Can be lower yielding due to adsorption; requires more solvent and time.[12] |
| Recrystallization | Crude products that are >85% pure and solid. | High recovery; yields very pure crystalline material; highly scalable. | Ineffective for oils or highly impure mixtures; requires finding a suitable solvent system. |
A common and effective strategy is to first perform column chromatography to remove the bulk of impurities and then conduct a final recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline final product.
Q4: How can I confirm the identity and purity of my final product?
A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: This is the primary tool. You should see characteristic signals for the aromatic protons on the imidazopyridine core, as well as the quartet and triplet for the ethyl ester group.
-
Mass Spectrometry (MS): This confirms the molecular weight. For this compound (C₁₀H₁₀N₂O₂), you should look for the molecular ion peak [M+H]⁺ at m/z 191.2.[13][14]
-
TLC: Use thin-layer chromatography with at least two different solvent systems to confirm the presence of a single spot, indicating high purity.
-
Melting Point: A sharp melting point range (e.g., 79-81°C) is a strong indicator of high purity.[14] A broad or depressed melting point suggests the presence of impurities.
Visualized Workflows & Data
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude reaction mixture.
Caption: Decision tree for selecting the optimal purification method.
Table 1: Recommended Solvent Systems for Column Chromatography
This table provides starting points for developing a gradient elution method for purifying this compound on silica gel. The goal is to have the product elute after the less polar impurities and before the more polar ones.
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose | Expected Rf of Product |
| 1. Equilibration | 100% Hexane | Load column and elute very non-polar impurities. | ~0 |
| 2. Initial Elution | 90:10 to 80:20 | Elute remaining non-polar impurities. | < 0.1 |
| 3. Product Elution | 70:30 to 60:40 | Elute the desired product. | 0.2 - 0.4 |
| 4. Final Wash | 50:50 to 100% Ethyl Acetate | Elute highly polar baseline impurities. | > 0.6 |
References
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
PMC - NIH. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PMC - NIH. Available at: [Link]
-
Sciforum. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction†. Sciforum. Available at: [Link]
-
PubMed. (2010). Ethyl 8-(4-nitro-phen-yl)imidazo[1,2-a]pyridine-7-carboxyl-ate. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
NIH. (n.d.). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. NIH. Available at: [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available at: [Link]
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]
-
PMC - NIH. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. Available at: [Link]
-
Calbiochem. (n.d.). This compound. Calbiochem. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. Available at: [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Publications. Available at: [Link]
-
DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]
-
PMC - NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]
-
Scirp.org. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available at: [Link]
-
Chemdad. (n.d.). This compound 98. Chemdad. Available at: [Link]
Sources
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- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 10. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 372147-49-4: ethylH-imidazo[1,2-a]pyridine-2-carboxyla… [cymitquimica.com]
- 12. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. This compound 98 Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Preventing degradation of Ethyl imidazo[1,2-a]pyridine-7-carboxylate in solution
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and preventing the degradation of Ethyl imidazo[1,2-a]pyridine-7-carboxylate in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
Introduction: The Challenge of Stability
This compound is a key heterocyclic scaffold, widely utilized in medicinal chemistry and drug discovery for its diverse biological activities.[1][2] However, like many complex organic molecules, its stability in solution can be compromised by environmental factors, leading to experimental variability and potential loss of active compound. This guide provides a systematic approach to identifying and mitigating the primary degradation pathways: hydrolysis, photodegradation, and oxidation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound, initially colorless, has turned yellow or brown. What is happening?
A color change is a common visual indicator of chemical degradation. This is often due to the formation of conjugated breakdown products or polymeric species. The imidazo[1,2-a]pyridine core, a conjugated heterocyclic system, is susceptible to reactions that can alter its electronic structure, thereby changing its absorption of visible light. The most likely culprits are photodegradation from light exposure or oxidative degradation.
Q2: What are the primary chemical reactions that cause this compound to degrade in solution?
There are three main degradation pathways to consider:
-
Ester Hydrolysis: The ethyl ester functional group is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[3][4]
-
Photodegradation: The aromatic, electron-rich imidazopyridine ring system can absorb ultraviolet (UV) light. This energy absorption can excite the molecule to a higher energy state, making it susceptible to reactions like ring cleavage or reaction with solvent molecules.[5][6]
-
Oxidation: The nitrogen-containing heterocyclic ring can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or radical species. This can lead to the formation of N-oxides or other oxidized artifacts.
Q3: How significantly does pH affect the stability of the ethyl ester group?
The effect of pH is critical and directly relates to the mechanism of ester hydrolysis.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis occurs when a proton (H⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][7] While this reaction is reversible, using a large excess of water (as in dilute aqueous solutions) can drive the reaction toward the hydrolysis products.[4]
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is generally faster and irreversible.[8] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to a carboxylate salt, which prevents the reverse reaction.[8]
-
Optimal pH Range: For maximum stability against hydrolysis, solutions should be maintained in a slightly acidic to neutral pH range (approximately pH 6.0-7.5).
Q4: What are the best solvents for preparing and storing solutions of this compound?
Solvent choice is a key factor in preventing degradation. The ideal solvent should be inert, aprotic (to prevent participation in hydrolysis), and capable of fully dissolving the compound.
-
Recommended for Long-Term Storage (-20°C to -80°C): Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended for preparing concentrated stock solutions.
-
Acceptable for Short-Term Use: For working solutions that require some aqueous component, it is crucial to use a buffered system. Polar aprotic co-solvents can be used, but the final concentration of water should be minimized, and the solution should be used promptly. Polar solvents can stabilize the zwitterionic character of related heterocyclic structures, which can influence reactivity.[9]
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification reactions, though this is typically slower than hydrolysis. Unbuffered aqueous solutions should be avoided for anything other than immediate experimental use.
| Solvent | Type | Rationale for Use/Avoidance |
| DMSO | Polar Aprotic | Excellent. Inert, high dissolving power. Ideal for long-term stock solutions. |
| DMF | Polar Aprotic | Good. Similar to DMSO, but can be less stable itself. Ensure high purity. |
| Acetonitrile | Polar Aprotic | Fair. Good solvent, but may have lower solvating power for some compounds. |
| Ethanol/Methanol | Polar Protic | Use with Caution. Can act as a nucleophile (transesterification). Avoid for long-term storage. |
| Water (unbuffered) | Polar Protic | Avoid. Directly participates in and can catalyze hydrolysis.[3] |
Q5: I suspect photodegradation is affecting my results. How can I minimize this?
Photodegradation is a common issue for aromatic and heterocyclic compounds.[5][10] Prevention is straightforward:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks, which are designed to block UV and short-wavelength visible light.
-
Protect from Light: If clear containers must be used (e.g., for cell culture plates), protect them from light by wrapping them in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the time solutions are exposed to ambient or direct light. Work in a subdued lighting environment when possible.
Q6: Can the addition of antioxidants help improve the stability of my solution?
Yes, particularly if oxidative degradation is a concern. The mechanism of many antioxidants involves scavenging free radicals that can initiate degradation cascades.[11]
-
Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are effective radical scavengers. They work by donating a hydrogen atom to a radical, and the resulting antioxidant radical is stabilized by resonance, preventing it from propagating the degradation chain.[12][13]
-
Considerations: When using an antioxidant, it is essential to ensure it does not interfere with your downstream assay. A low concentration (e.g., 0.01-0.1%) is typically sufficient. Always run a control experiment with the antioxidant alone to validate its non-interference.
Q7: How can I analytically monitor my solution for signs of degradation?
Regularly checking the purity of your stock solution is a critical quality control step.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase HPLC method can separate the parent compound from its more polar degradation products (like the carboxylic acid from hydrolysis). Comparing the chromatogram of an aged solution to a freshly prepared standard will reveal the appearance of new peaks and a decrease in the area of the parent peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of degradation products by confirming their molecular weights. For example, the hydrolysis product (imidazo[1,2-a]pyridine-7-carboxylic acid) would have a mass of 162.14 g/mol , compared to the parent ester's 190.2 g/mol .
Visualized Degradation & Troubleshooting
The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting instability issues.
Caption: Key chemical pathways leading to compound degradation.
Caption: A step-by-step guide to diagnosing instability.
Protocols for Ensuring Solution Integrity
Protocol 1: Preparation of a Stable Concentrated Stock Solution
This protocol describes the best practice for preparing a 10 mM stock solution in DMSO, minimizing initial degradation risks.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Vendor datasheets recommend storing the solid at -20°C.[14]
-
Weighing: Accurately weigh the required amount of solid compound (e.g., 1.902 mg for 1 mL of a 10 mM solution) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., 1 mL).
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in amber, screw-cap cryovials. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
For added protection against oxidation, the headspace of the vial can be purged with an inert gas like argon or nitrogen before capping.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for routine use or -80°C for long-term archival storage.
-
Protocol 2: Basic Stability Assessment via HPLC
This protocol provides a framework to test the stability of your compound in a specific experimental buffer.
-
Reference Standard (T=0): Prepare a fresh dilution of your concentrated DMSO stock into your final experimental buffer to the desired working concentration. Immediately inject a sample onto the HPLC system to obtain a reference chromatogram. Record the peak area and retention time of the parent compound.
-
Incubation: Place a separate aliquot of the same working solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator). Ensure the container is protected from light (e.g., wrapped in foil).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from the incubated solution and inject it onto the HPLC system using the same method as the T=0 sample.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 reference.
-
Look for the appearance of new peaks (degradation products) or a significant decrease (>5-10%) in the peak area of the parent compound.
-
Calculate the percent of the parent compound remaining at each time point to quantify the rate of degradation. This data will inform you of the acceptable time window for using the working solution in your experiments.
-
By implementing these best practices and utilizing this guide to troubleshoot issues, researchers can significantly enhance the reliability and reproducibility of their experimental results with this compound.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Bocan, T. M., et al. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-168. Available from: [Link]
-
Fang, M. M., Yan, N., & Zhang, Y. M. (2012). [Biodegradation of pyridine under UV irradiation]. Huan jing ke xue= Huanjing kexue, 33(8), 2785–2790. Available from: [Link]
-
Gholami, H., et al. (2013). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, 78(16), 7913–7924. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Hernández-García, A., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(5), 896. Available from: [Link]
-
Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1331–1333. Available from: [Link]
-
MaChemGuy. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). [Video]. YouTube. Available from: [Link]
-
Clark, J. (2015). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available from: [Link]
-
Rageh, H. M., et al. (2010). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society, 31(11), 3247-3254. Available from: [Link]
-
Zhang, Y., et al. (2014). UV photolysis for accelerating pyridine biodegradation. Journal of Environmental Sciences, 26(1), 169-175. Available from: [Link]
-
Valgimigli, L., & Pratt, D. A. (2015). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 7(12), 2469-2504. Available from: [Link]
-
Nimse, S. B., & Pal, D. (2015). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 20(7), 13173–13191. Available from: [Link]
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Xia, Y., et al. (2011). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1999. Available from: [Link]
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Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 598-618. Available from: [Link]
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Rodriguez, R., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. Available from: [Link]
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Berdahl, D. R., et al. (2010). Synthetic and natural antioxidant additives in food stabilization: current applications and future research. Food Engineering Reviews, 2, 19-31. Available from: [Link]
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Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable compounds. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of imidazo[1,2-a]pyridine synthesis, providing a solid foundation for troubleshooting and optimization.
Q1: What is the most common and versatile method for synthesizing imidazo[1,2-a]pyridines?
A1: One of the most widely employed and versatile methods is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[1][2][3] This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. Its popularity stems from the ready availability of a wide variety of starting materials, allowing for diverse substitution patterns on the final molecule.
Q2: What is the Groebke-Blackburn-Bienaymé (GBB) reaction and when should I consider using it?
A2: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-MCR) for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5][6] This reaction is particularly advantageous when seeking to introduce a secondary or tertiary amine at the C3-position. The GBB reaction offers high atom economy and allows for rapid library synthesis due to the diversity of commercially available aldehydes and isocyanides.[7][8] It is often catalyzed by Lewis or Brønsted acids.[4][9][10]
Q3: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A3: The general mechanism for the most common synthetic route, the reaction between a 2-aminopyridine and an α-halocarbonyl compound, can be visualized as a two-step process. First, the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-phenacylpyridinium intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to a hydroxylated intermediate that readily dehydrates to form the aromatic imidazo[1,2-a]pyridine.
Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.
Q4: Are there metal-free alternatives for imidazo[1,2-a]pyridine synthesis?
A4: Yes, several metal-free synthetic protocols have been developed to align with the principles of green chemistry.[1][2] These methods often utilize iodine as a catalyst, which is inexpensive and environmentally benign.[7][8][11] Additionally, some syntheses can be performed under catalyst- and solvent-free conditions, often with microwave irradiation to accelerate the reaction.[3][12][13] These approaches are attractive for their reduced environmental impact and simplified purification procedures.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution & Scientific Rationale |
| Insufficient Reaction Temperature or Time | Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. Rationale: The intramolecular cyclization step can have a significant activation energy barrier. For less reactive substrates, higher temperatures are often required to drive the reaction to completion. Some protocols may require refluxing for several hours.[14] |
| Inappropriate Solvent | Solution: Screen different solvents. While polar aprotic solvents like DMF or acetonitrile are common, less polar solvents like toluene or dioxane might be beneficial in some cases, although they may require higher temperatures and longer reaction times.[14] Rationale: The solvent polarity can influence the solubility of reactants and intermediates, as well as the stability of charged transition states. For instance, in some cases, highly polar solvents can lead to complex and inseparable mixtures.[14] |
| Catalyst Inactivity or Inappropriate Choice | Solution: For catalyzed reactions, ensure the catalyst is active and dry. If using a Lewis acid, consider screening others (e.g., Sc(OTf)₃, InCl₃, FeCl₃).[7] For GBB reactions, acids like acetic acid or ammonium chloride are often effective.[5][15] Rationale: The catalyst plays a crucial role in activating the substrates. For example, in the GBB reaction, the acid catalyst protonates the imine intermediate, making it more susceptible to nucleophilic attack by the isocyanide.[7] |
| Poor Quality of Starting Materials | Solution: Purify the 2-aminopyridine and α-halocarbonyl starting materials. 2-Aminopyridines can be purified by recrystallization or sublimation. α-Halocarbonyl compounds can be sensitive and should be used fresh or purified by distillation or chromatography. Rationale: Impurities in the starting materials can lead to undesired side reactions, consuming reactants and lowering the yield of the desired product.[14] |
| Atmospheric Sensitivity | Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Some intermediates or catalysts may be sensitive to oxygen or moisture, leading to degradation and reduced yields.[14] |
Problem 2: Formation of Multiple Products/Poor Regioselectivity
| Possible Cause | Suggested Solution & Scientific Rationale |
| Ambiguous Nucleophilicity of 2-Aminopyridine | Solution: This is a common issue with substituted 2-aminopyridines. The regioselectivity is generally governed by the electronic and steric effects of the substituents on the pyridine ring. In most cases, the initial N-alkylation occurs at the endocyclic pyridine nitrogen. However, careful analysis of the product mixture is necessary. Rationale: The pyridine nitrogen is generally more nucleophilic than the exocyclic amino group. However, strong electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, potentially leading to competitive side reactions. |
| Side Reactions of Starting Materials | Solution: For multicomponent reactions like the GBB, ensure the purity of the aldehyde, as impurities can lead to side products. In reactions involving α-haloketones, self-condensation of the ketone can occur under basic conditions. Rationale: The complexity of one-pot reactions increases the likelihood of side reactions. Careful control of reaction conditions (temperature, addition rate of reagents) can minimize the formation of byproducts. |
Problem 3: Difficult Purification of the Final Product
| Possible Cause | Suggested Solution & Scientific Rationale |
| Formation of Polar Byproducts | Solution: Employ different purification techniques. If column chromatography is challenging, consider recrystallization from a suitable solvent system. Acid-base extraction can also be effective for removing basic or acidic impurities. Rationale: Imidazo[1,2-a]pyridines are basic compounds. This property can be exploited for purification by converting the product into its salt form, washing away neutral organic impurities, and then regenerating the free base. |
| Product Tarrying or Decomposition on Silica Gel | Solution: Use a less acidic stationary phase for chromatography, such as neutral alumina, or deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Rationale: The acidic nature of silica gel can cause the degradation of sensitive compounds. Neutralizing the stationary phase can prevent this decomposition. |
| Co-elution with Starting Materials or Reagents | Solution: Optimize the chromatographic conditions by screening different eluent systems with varying polarities. Gradient elution can often provide better separation than isocratic elution. Rationale: A systematic approach to chromatography development is crucial for achieving good separation. Starting with a non-polar solvent and gradually increasing the polarity allows for the effective separation of compounds with different polarities. |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the condensation reaction between a 2-aminopyridine and an α-haloketone.
-
To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol).
-
Stir the reaction mixture at 60°C for 5 hours.[16]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.[15]
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol outlines a typical GBB reaction for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative.
-
In a reaction vessel, dissolve the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a Lewis or Brønsted acid (e.g., 20 mol% ammonium chloride) in a suitable solvent like ethanol.[15]
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature or with heating (microwave irradiation can also be employed to accelerate the reaction).[12][15]
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Data Summary
Table 1: Common Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reaction Type | Typical Loading | Notes |
| None | Condensation | N/A | Often requires higher temperatures or longer reaction times.[3][13] |
| Iodine (I₂) | Various | 5-20 mol% | A mild and inexpensive catalyst for metal-free synthesis.[7][8][11] |
| Copper (I) Iodide (CuI) | Oxidative Coupling | 5-10 mol% | Effective for reactions involving acetophenones and air as the oxidant.[17] |
| Scandium(III) triflate (Sc(OTf)₃) | GBB Reaction | 5-10 mol% | A highly effective Lewis acid catalyst for multicomponent reactions.[18] |
| Ammonium Chloride (NH₄Cl) | GBB Reaction | 20 mol% | A mild and inexpensive Brønsted acid catalyst.[15] |
| Acetic Acid (AcOH) | GBB Reaction | 30 equiv | Used as a catalyst in some GBB reactions, particularly for DNA-encoded libraries.[5] |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Typical Use Cases & Considerations |
| Ethanol (EtOH) | Polar Protic | 78 | A common and relatively green solvent for many condensation reactions.[7][16] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Can sometimes lead to complex mixtures.[14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | A high-boiling solvent, useful for reactions requiring elevated temperatures.[2] |
| Toluene | Non-polar | 111 | May require longer reaction times and higher temperatures.[14] |
| Water (H₂O) | Polar Protic | 100 | An environmentally friendly solvent, often used in micellar catalysis.[11] |
| Solvent-Free | N/A | N/A | An eco-friendly option, often combined with microwave heating.[3][12][13] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield reactions.
References
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Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
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Choudhary, P., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
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Guchhait, S. K., & Kandasamy, J. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(89), 13264-13281. [Link]
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Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
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Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195-35208. [Link]
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Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. [Link]
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Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4643-4647. [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35195-35208. [Link]
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Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(27), 23351-23364. [Link]
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Reddy, C. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058. [Link]
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Reddy, C. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38058. [Link]
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Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
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Riva, E., & Banfi, L. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (n.d.). ResearchGate. [Link]
-
Riva, E., & Banfi, L. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Riva, E., & Banfi, L. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2020). Molecules, 25(19), 4545. [Link]
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Kumar, A., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 17(4), 706-721. [Link]
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Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
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Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (n.d.). ResearchGate. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 408, 01016. [Link]
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Technical Support Center: A Scientist's Guide to Troubleshooting Unexpected Side Products in Synthesis
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of unexpected side products in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth strategies to diagnose, understand, and mitigate the formation of unwanted impurities in your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but TLC/LC-MS analysis shows multiple unexpected spots/peaks. Where do I begin?
A: The immediate goal is twofold: confirm the identity of your desired product and then systematically identify the unknown impurities. Start by carefully comparing your crude reaction mixture to your starting materials using an appropriate analytical technique like TLC or LC-MS. If the starting materials are consumed, proceed with a small-scale purification to isolate the main product and the most significant side products for characterization.
Q2: What are the most common reasons for the formation of side products?
A: Side product formation can often be attributed to several key factors:
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can activate alternative reaction pathways.[1][2]
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Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect molar ratios of reactants can lead to undesired reactions.[2]
-
Atmospheric Contamination: The presence of oxygen or moisture can interfere with sensitive reagents and intermediates.
-
Catalyst Decomposition or Activity Issues: The catalyst might be inappropriate for the transformation, or it could be degrading, leading to loss of selectivity.[3]
Q3: How can I quickly screen for better reaction conditions to minimize a known side product?
A: A Design of Experiments (DoE) approach, even a simplified one, can be highly effective for optimizing reaction conditions and minimizing byproducts.[4][5] This involves systematically varying parameters like temperature, solvent, catalyst loading, and concentration to identify the optimal conditions for maximizing the yield of your desired product while reducing the formation of impurities.[3][4]
Q4: My side product is difficult to separate from my main product. What are my options?
A: If standard chromatography is proving ineffective, consider alternative purification techniques.[6][7][8] These can include:
-
Crystallization/Recrystallization: This can be highly effective if your product is a solid and the impurity has different solubility properties.[9]
-
Distillation: For volatile compounds, distillation separates based on boiling points.[9]
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in immiscible solvents.
-
Scavenger Resins: These can be used to selectively remove specific types of impurities.[6]
In-Depth Troubleshooting Guides
Guide 1: The Systematic Identification and Characterization of Unknown Side Products
The first step in troubleshooting is to understand the nature of the problem. This involves a systematic approach to isolating and identifying the unexpected side products.
Protocol 1: Analytical Investigation
-
Initial Assessment (TLC/LC-MS/GC-MS):
-
Run a co-spot on a TLC plate with your starting material(s) and the crude reaction mixture to quickly determine if starting material remains.
-
Utilize LC-MS or GC-MS to get an initial idea of the number of components and their mass-to-charge ratios (m/z).[10][11] This can provide preliminary clues about the molecular weights of the side products.
-
-
Preparative-Scale Isolation:
-
Based on the initial analysis, perform a preparative purification (e.g., flash column chromatography, preparative TLC, or preparative HPLC) on a small portion of the crude mixture to isolate the major side products.[7]
-
-
Structural Elucidation:
-
Once isolated, subject the purified side products to a suite of spectroscopic techniques for structural identification.
-
NMR (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity and stereochemistry of the molecule.[10]
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition.
-
FTIR Spectroscopy: Identifies characteristic functional groups.
-
-
Logical Workflow for Impurity Identification
Caption: A workflow for the systematic identification of unknown side products.
Guide 2: Diagnosing the Root Cause of Side Product Formation
Once you have an idea of the structure of the side product, you can begin to hypothesize how it was formed. This understanding is crucial for developing a strategy to prevent its formation.
Common Mechanistic Origins of Side Products:
-
Competing Reactions: The reagents may be participating in an alternative, undesired reaction pathway.[12][13][14][15] For example, an elimination reaction may compete with a desired substitution reaction.[13][15]
-
Over-reaction or Degradation: The desired product, once formed, may react further under the reaction conditions or degrade.
-
Reactivity of Starting Materials or Reagents: Impurities in the starting materials or reagents can act as catalysts or participate in side reactions.[2]
-
Isomerization: The product may isomerize to a more stable, but undesired, isomer under the reaction conditions.
Data Summary: Common Side Reactions and Potential Causes
| Side Reaction Type | Potential Cause(s) | Suggested Initial Action |
| Elimination | High temperature, strongly basic conditions. | Lower reaction temperature, use a non-basic catalyst. |
| Over-alkylation/-acylation | Excess alkylating/acylating agent, prolonged reaction time. | Use stoichiometric amounts of reagents, monitor reaction closely. |
| Epimerization | Basic or acidic conditions, elevated temperature. | Use milder conditions, screen for a stereoselective catalyst. |
| Decomposition | Product instability to heat, light, acid, or base. | Lower temperature, protect from light, use neutral workup. |
Troubleshooting Logic Tree
Caption: A decision tree for diagnosing the root cause of side product formation.
Guide 3: Strategies for Minimizing and Eliminating Side Products
With a hypothesis for the formation of the side product, you can now implement targeted strategies to minimize or eliminate it.
Protocol 2: Reaction Optimization
A systematic approach to reaction optimization is often the most effective way to improve product yield and purity.[3][4][5]
-
Temperature Screening: Many reactions have an optimal temperature range that maximizes the rate of the desired reaction while minimizing competing pathways.[1] Test a range of temperatures, for example, in 10-20°C increments.
-
Solvent Screening: The choice of solvent can significantly influence reaction rates and selectivity. Screen a variety of solvents with different polarities and coordinating abilities.
-
Concentration Adjustment: Varying the concentration of reactants can sometimes favor one reaction pathway over another.
-
Order of Addition/Rate of Addition: In some cases, the order in which reagents are added, or adding one reagent slowly over time, can prevent the buildup of reactive intermediates that lead to side products.
-
Catalyst and Ligand Screening: For catalyzed reactions, the choice of catalyst and ligands is critical.[3] A small screening of different catalysts or ligands can often lead to significant improvements in selectivity.
Protocol 3: Purification Strategies
When optimization is not entirely successful, efficient purification is key.[6][7][8]
-
Method Selection: The choice of purification method depends on the physical properties of your product and the impurities.[7]
-
Chromatography (Normal and Reverse Phase): The most common technique, separating based on polarity.
-
Crystallization: Excellent for obtaining high-purity solid products.[9]
-
Distillation (including fractional and vacuum): Ideal for purifying volatile liquids.[9]
-
Extraction: A work-up technique that can also be used for purification.
-
Sublimation: A gentle method for purifying volatile solids.[8]
-
References
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SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
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MacMillan, D. S., & Vantourout, J. C. (2021). A Brief Introduction to Chemical Reaction Optimization. Accounts of Chemical Research, 54(7), 1747-1761. [Link]
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The Organic Chemist. (2022, May 4). Five Unexpected Reactions [Video]. YouTube. [Link]
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Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Retrieved from [Link]
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Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]
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ACS Publications. (2020, July 27). Lesson Learned from an Explosion during Chemical Synthesis: Discussion and Preventative Strategies. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. [Link]
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Chemistry World. (2018, April 30). A sideways look at synthesis | Opinion. Retrieved from [Link]
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Chemistry Notes. (2023, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Unmasking Approaches and Errors to Synthesis-Type Problems: Insights from Undergraduate Chemistry Students. Retrieved from [Link]
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Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]
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Technical Support Center: Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Welcome to the technical support guide for researchers working with Ethyl imidazo[1,2-a]pyridine-7-carboxylate. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Many derivatives are investigated for their potent anti-cancer, anti-inflammatory, and anti-infective properties.[3][4][5]
This inherent biological activity means that unexpected cytotoxicity can be a significant hurdle during experiments. This guide is designed to help you diagnose and mitigate these issues, ensuring the integrity and reproducibility of your results.
Part 1: Initial Troubleshooting - Is It True Cytotoxicity?
When unexpected cell death or poor cell health is observed, the first step is to determine if the cause is the compound's intrinsic biological activity or an experimental artifact. This workflow provides a logical progression for diagnosing the issue.
Caption: Initial workflow for troubleshooting observed cytotoxicity.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I observed a precipitate in my cell culture media after adding my compound. How can I fix this?
Answer: Compound precipitation is a common source of artifactual data. Low solubility can lead to underestimated activity, variable results, and inaccurate structure-activity relationships.[6] Precipitates can cause physical stress to cells, leading to cell death that is unrelated to the compound's pharmacological activity.
Troubleshooting Steps:
-
Visual Confirmation: Before adding to cells, prepare your highest concentration of this compound in media and inspect it under a microscope. This confirms if precipitation occurs at that concentration.
-
Optimize Dilution Protocol: Avoid diluting a DMSO stock directly into a large volume of aqueous media. This "solvent shock" can cause the compound to crash out.[7] Instead, perform serial dilutions in 100% DMSO first, and then add a small aliquot of the DMSO solution to the final assay media.[6][8]
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for dilutions, as lower temperatures can decrease solubility.[7]
-
Kinetic Solubility Assessment: If problems persist, determine the maximum soluble concentration in your specific assay medium. This can be done by preparing serial dilutions and measuring turbidity via light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[9]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, cell culture-grade DMSO | Minimizes water contamination which can cause precipitation.[7] |
| Stock Concentration | 10-30 mM (if soluble) | A high-concentration stock minimizes the final volume of DMSO added to the culture. |
| Dilution Method | Serial dilution in 100% DMSO first | Maintains compound solubility before the final dilution into aqueous media.[8] |
| Final DMSO % | ≤ 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO are cytotoxic to most cell lines.[7][8] |
| Mixing | Add DMSO stock to media dropwise while vortexing | Rapid mixing helps prevent the compound from precipitating.[7] |
FAQ 2: My cells are dying, but I'm not sure if it's apoptosis or necrosis. How can I tell the difference and why does it matter?
Answer: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to injury or stress) is critical. Apoptosis is often associated with targeted pharmacological effects, whereas necrosis can indicate general toxicity, membrane disruption, or experimental artifacts like precipitation.
Many imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cell lines, often by inhibiting survival kinases or arresting the cell cycle.[10] Therefore, confirming an apoptotic mechanism can support an on-target hypothesis.
Experimental Protocol: Distinguishing Apoptosis and Necrosis by Flow Cytometry
This protocol utilizes a dual-staining method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[11][12] It is often conjugated to a green fluorescent dye (e.g., FITC, CF™488A).
-
Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[12][13] It can only enter late apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.
Step-by-Step Methodology:
-
Cell Treatment: Plate and treat your cells with this compound at various concentrations for the desired time. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting:
-
Adherent cells: Collect the media (containing floating/dead cells), wash the plate with PBS, and gently trypsinize the adherent cells. Combine the trypsinized cells with the collected media, then centrifuge.
-
Suspension cells: Centrifuge the cell suspension directly.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining:
-
Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Data Interpretation:
| Cell Population | Annexin V Staining | PI/7-AAD Staining | Interpretation |
| Live | Negative | Negative | Healthy, viable cells. |
| Early Apoptotic | Positive | Negative | PS is exposed, but the membrane is intact.[12] |
| Late Apoptotic/Necrotic | Positive | Positive | PS is exposed, and the membrane is compromised. |
| Necrotic (Primary) | Negative | Positive | Membrane is compromised without early apoptotic signs. |
Caption: Interpreting dual-staining flow cytometry results.
FAQ 3: The cytotoxicity I'm seeing doesn't seem specific to my target cell line. How do I investigate potential off-target effects?
Answer: Imidazo[1,2-a]pyridine derivatives are known to interact with a wide range of biological targets, including various kinases, receptors, and enzymes.[1][3][10] If you observe broad-spectrum cytotoxicity across multiple, unrelated cell lines (including non-cancerous lines), it may indicate a general toxicity mechanism or an off-target effect.
Troubleshooting and Investigation Strategies:
-
Counter-Screening: Test the compound's cytotoxicity in a non-target, non-cancerous cell line (e.g., Vero, HEK293).[15] If the IC50 values are similar to your target cell line, it suggests a lack of selectivity. Some studies have shown imidazopyridine derivatives to be non-toxic to non-cancer cells up to high concentrations, indicating a favorable selectivity profile.[15][16]
-
Mechanism Deconvolution:
-
Oxidative Stress: Some imidazopyridines can induce oxidative stress by increasing reactive oxygen species (ROS) and depleting reduced glutathione (GSH).[17] This can be measured using probes like DCFDA or CellROX Green.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. Disruption of mitochondrial function is a common off-target toxicity pathway.
-
Kinase Profiling: If resources permit, screen the compound against a panel of kinases. Imidazo[1,2-a]pyridines are known to inhibit kinases like PI3K, AKT, and mTOR, and off-target kinase activity is common.[10]
-
Part 3: Summary and Key Takeaways
When encountering cell toxicity with this compound, a systematic approach is essential.
-
First, rule out experimental artifacts. The majority of unexpected cytotoxicity issues stem from poor compound solubility and inappropriate vehicle concentrations.[6][8]
-
Second, characterize the mode of cell death. Differentiating between apoptosis and necrosis provides crucial insight into whether the observed effect is a specific pharmacological response or general toxicity.[12][13]
-
Finally, assess selectivity. Counter-screening against non-target cell lines is vital to confirm that the compound's activity is specific to your model system.
By following these guidelines, researchers can confidently interpret their data, troubleshoot effectively, and advance their understanding of the biological effects of this compound.
References
- Necrosis vs Apoptosis assay kit - MyBioSource. (URL: )
- Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorpor
- Apoptosis, Necrosis and Cell Viability Assays - Biotium. (URL: )
- Distinguishing Apoptosis and Necrosis: Application Notes and Protocols - Benchchem. (URL: )
- Apoptosis and Necrosis Assay (Flow Cytometry) - Cyprotex. (URL: )
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (URL: )
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchG
- How to improve the solubility of (+)-Medicarpin for in vitro assays. - Benchchem. (URL: )
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (URL: )
- How to deal with the poor solubility of tested compounds in MTT assay?
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: )
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC - NIH. (URL: )
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. | . (URL: )
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: )
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). (URL: )
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022)
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: )
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (URL: )
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Novel Imidazo[1,2-A]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (URL: )
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (URL: )
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
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- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
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- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate Derivatives
Welcome to the technical support center for the imidazo[1,2-a]pyridine series. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with ethyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the functional handles used to build molecular complexity, such as the ethyl carboxylate group, can introduce stability liabilities.
This document provides in-depth, experience-based answers to common stability issues, along with validated protocols to help you diagnose and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Part I: Frequently Asked Questions - Diagnosing Instability
This section addresses the most common stability-related queries we receive. The answers are framed to not only solve the immediate problem but also to explain the underlying chemical principles.
Q1: My solution of this compound shows a drop in purity over time, with a new, more polar peak appearing in my HPLC. What is the most likely cause?
A: The most probable cause is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. The ester functional group is susceptible to cleavage, especially in the presence of water, and this reaction can be catalyzed by both acidic and basic conditions. The resulting carboxylic acid is significantly more polar than the parent ester, which is why it typically appears with a shorter retention time on a reverse-phase HPLC column.
Causality: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, most commonly water or hydroxide ions. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by a weak nucleophile like water. In basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This inherent reactivity is the primary stability concern for this class of compounds in protic or aqueous environments.
Q2: I've observed a gradual color change (e.g., to yellow or brown) in my solid compound or concentrated solutions, especially when left on the benchtop. What is happening?
A: This is likely a result of photodecomposition . The imidazo[1,2-a]pyridine core is an aromatic, π-conjugated bicyclic system known for its photophysical properties, including fluorescence.[2] This same electronic structure makes it susceptible to absorbing ambient and UV light. The absorbed energy can promote the molecule to an excited state, from which it can undergo various chemical reactions, often involving radical mechanisms or reaction with atmospheric oxygen, leading to colored degradation products.
Preventative Action: Always store solid samples and solutions of these derivatives in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to direct laboratory light during weighing and solution preparation.
Q3: My assay results are highly variable when using different buffer systems. How does pH specifically impact the stability of my compound?
A: The stability of your compound is likely highly pH-dependent due to the ester hydrolysis mechanism described in Q1. The rate of hydrolysis is generally at its minimum in a slightly acidic pH range (typically pH 3-5) and increases significantly under both strongly acidic (pH < 2) and, most dramatically, basic conditions (pH > 8).
Experimental Insight: When preparing solutions for biological assays, it is critical to assess the stability of your compound in the specific buffer you plan to use (e.g., PBS at pH 7.4) over the time course of your experiment. If significant degradation occurs, you may need to prepare fresh solutions immediately before use or identify a formulation strategy to improve stability.
Q4: Beyond ester hydrolysis and photodecomposition, are there other degradation pathways I should be concerned about?
A: Yes, oxidative degradation is another potential liability. The electron-rich nature of the imidazo[1,2-a]pyridine heterocyclic system can make it susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ion contaminants, or reactive oxygen species present in biological assay media. Furthermore, certain metabolic enzymes, such as aldehyde oxidase (AO), are known to metabolize and degrade related imidazopyrimidine structures, suggesting a potential for enzymatic oxidation.[3]
Troubleshooting: If you suspect oxidative degradation (e.g., observing multiple minor degradation products that are not the hydrolysis product), try degassing your solvents or adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to a test sample to see if stability improves.
Part II: Troubleshooting Workflows & Experimental Protocols
When encountering a stability issue, a systematic approach is crucial. The following workflow provides a logical sequence for identifying and addressing the problem.
Caption: Workflow for developing a stability-indicating HPLC method.
Key Objectives for a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent peak from all potential degradation products and formulation excipients.
-
Resolution: The resolution factor (Rs) between the parent peak and the closest eluting degradant should ideally be greater than 1.5.
-
Mass Balance: The total amount of drug detected (parent + degradants) should remain consistent over the study period, ideally accounting for 95-105% of the initial concentration.
By implementing these systematic approaches, you can gain a thorough understanding of the stability profile of your this compound derivatives, leading to more reliable data and accelerating your research and development efforts.
References
-
A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (2020). International Journal of Research Publication and Reviews. [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023). ACS Infectious Diseases. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2018). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). Molecules. [Link]
-
Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2017). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Why vertically π-expanded imidazo[1,2-a]pyridines are weak fluorescence emitters: Experimental and computational studies. (2018). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. (2019). The Chemical Record. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). Scientific Reports. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Design strategy adopted to design novel imidazo[1,2‐a] pyridine derivatives. (2023). Journal of the Chinese Chemical Society. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (2020). Springer. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). International Journal of Molecular Sciences. [Link]
-
A REVIEW ARTICLE ON STABILITY INDICATING METHOD DEVELOPMENT. (2025). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (2020). Springer, Singapore. [Link]
-
Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025). International Journal of Creative Research Thoughts. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). Current Drug Targets. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
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Technical Support Center: Scaling the Synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Welcome to the technical support center for the synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions regarding the scale-up of this important heterocyclic compound. Our focus is on ensuring scientific integrity, safety, and reproducibility from the lab bench to pilot-scale production.
Overview of the Synthesis
This compound is a key building block in medicinal chemistry and materials science. Its synthesis is most effectively achieved via a cyclocondensation reaction, a variation of the well-established Tschitschibabin reaction.[1] This process involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[2][3]
For the target molecule, the specific precursors are Ethyl 2-aminopyridine-5-carboxylate and Ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate). The reaction proceeds in two key stages:
-
S-alkylation: The nucleophilic pyridine nitrogen of Ethyl 2-aminopyridine-5-carboxylate attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-alkylated pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.
This reaction is typically performed in a polar protic solvent, such as ethanol, and can be facilitated by a non-nucleophilic base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[1]
Reaction Scheme Visualization
Caption: A logical guide for troubleshooting common synthesis issues.
Q1: The reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted Ethyl 2-aminopyridine-5-carboxylate. What could be the cause?
-
A: Insufficient Reagent Activity: Ethyl 3-bromo-2-oxopropanoate can degrade over time, especially if exposed to moisture. Use a fresh, quality-checked batch of the reagent.
-
A: Low Temperature: Ensure that the reaction mixture is maintaining a full, steady reflux. On a larger scale, this means verifying that the internal temperature reaches ~78 °C and is not just heating the vessel walls.
-
A: Inadequate Mixing: At pilot scale, poor agitation can lead to stratification, preventing the reactants from interacting effectively. Verify that the stirrer is providing good turnover of the reactor contents.
Q2: The final product is dark brown or black, not the expected off-white solid. Why?
-
A: Overheating/Decomposition: Imidazo[1,2-a]pyridine syntheses can be sensitive to high temperatures, which can cause polymerization or decomposition of intermediates. This is a common issue during scale-up where localized "hot spots" can occur. [4]Ensure the heating is gradual and the temperature does not exceed the target reflux temperature.
-
A: Impure Starting Materials: The presence of impurities in either starting material can lead to colored side products. Ensure the purity of both Ethyl 2-aminopyridine-5-carboxylate and ethyl bromopyruvate is >98%.
-
A: Extended Reaction Time: While the reaction needs to go to completion, excessively long heating times can promote the formation of colored impurities. Stop the reaction as soon as IPCs show that the starting material is consumed.
Q3: During scale-up, the initial exotherm upon adding ethyl bromopyruvate was much stronger than expected and difficult to control. What should I do?
-
A: Reduce Addition Rate: This is the most critical control parameter. Slowing the addition of the limiting reagent gives the reactor's cooling system more time to remove the heat being generated.
-
A: Lower Initial Temperature: Start the addition at a lower batch temperature (e.g., 10-15 °C instead of 20 °C). This provides a larger buffer before the temperature reaches a critical limit.
-
A: Dilute the Reagent Stream: Adding the ethyl bromopyruvate as a more dilute solution in ethanol can help to temper the reaction rate and better distribute the heat load.
Q4: The isolated yield is low, and analysis of the mother liquor shows a significant amount of product remaining in solution. How can I improve recovery?
-
A: Optimize Crystallization/Precipitation: After the NaHCO₃ quench, cool the slurry to a lower temperature (e.g., 0-5 °C) and hold for several hours before filtration to maximize precipitation.
-
A: Anti-Solvent Addition: If the product has significant solubility in the ethanol/water mixture, the addition of an anti-solvent (a solvent in which the product is insoluble but is miscible with the reaction solvent) could be explored during process development. Water often serves this purpose, but the amount should be carefully optimized.
-
A: Minimize Wash Volumes: Use the minimum amount of cold solvent necessary to wash the filter cake, as each wash will dissolve some product.
Frequently Asked Questions (FAQs)
Q: Is a base necessary for this reaction? A: While the reaction can proceed without a base, it will be slower and stall as HBr is generated, protonating the remaining 2-aminopyridine and rendering it non-nucleophilic. Using a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃ neutralizes the acid and is highly recommended, especially for achieving high conversion on a larger scale.
Q: What is the best solvent for this reaction? Can I use something other than ethanol? A: Polar protic solvents like ethanol or isopropanol are generally preferred as they effectively solvate the pyridinium salt intermediate. Acetonitrile has also been used for similar reactions. The choice of solvent can impact reaction rate and solubility of the final product, so any change from ethanol should be fully re-validated, especially concerning the work-up and isolation procedure.
Q: How critical is the quality of the Ethyl 3-bromo-2-oxopropanoate? A: Extremely critical. It is a reactive α-haloketone and a lachrymator, indicating its high reactivity. [5]It can hydrolyze or degrade upon storage. Using a low-quality reagent is a primary cause of low yields and the formation of impurities. It is recommended to use it as fresh as possible or to test its purity before use.
Q: Can this reaction be run as a one-pot process without isolating the intermediate pyridinium salt? A: Yes, the protocol described is effectively a one-pot process. The intermediate pyridinium salt is formed in situ and immediately proceeds to the cyclization step upon heating. Isolation of this salt is generally not necessary or desirable for a streamlined manufacturing process.
Q: What analytical techniques are essential for in-process control (IPC)? A: For laboratory development, Thin-Layer Chromatography (TLC) is sufficient to monitor the disappearance of the starting materials. For pilot-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method. It provides quantitative data on the consumption of reactants and the formation of the product and any impurities, allowing for a more precise determination of reaction completion.
References
-
PubChem. (n.d.). Ethyl 2-aminopyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35249. [Link]
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Validation & Comparative
A Technical Guide to the Comparative Efficacy of Ethyl Imidazo[1,2-a]pyridine-7-Carboxylate Isomers: A Framework for Discovery
Introduction: The Strategic Importance of Isomerism in a Privileged Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast therapeutic potential, with applications ranging from oncology to infectious diseases.[3][4] However, the promise of this scaffold lies not just in its general structure, but in the fine-tuning of its activity through precise chemical modifications. A critical, yet often underexplored, aspect of this optimization is the positional isomerism of substituents on the pyridine ring.
The placement of a functional group can dramatically alter a molecule's steric profile, electronic distribution, and metabolic stability. These changes, in turn, dictate its interaction with biological targets, ultimately governing its efficacy and safety. This guide focuses on a specific and compelling case: the ethyl imidazo[1,2-a]pyridine-carboxylate series. While the broader class of imidazo[1,2-a]pyridines has been extensively studied, a direct, systematic comparison of the efficacy of its carboxylate positional isomers (where the ethyl ester is placed at the C5, C6, C7, or C8 position) is notably absent from the current literature.
This document serves as both a technical guide and a research framework. It will delineate the synthetic strategies required to access these specific isomers, provide a robust set of protocols for their comparative biological evaluation, and discuss the anticipated structure-activity relationships based on existing data from related compounds. The objective is to provide researchers and drug development professionals with a comprehensive roadmap for unlocking the full potential of this promising chemical series.
Synthetic Strategies: Accessing the Isomeric Series
The cornerstone of any comparative efficacy study is the ability to synthesize each isomer with high purity. The most direct and well-established route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as ethyl bromopyruvate.[5] The key to accessing the desired positional isomers of ethyl imidazo[1,2-a]pyridine-carboxylate lies in the selection of the appropriately substituted 2-aminopyridine starting material.
The general reaction scheme proceeds as follows: the nucleophilic nitrogen of the pyridine ring in 2-aminopyridine attacks the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Below is a proposed workflow for the synthesis of the target isomers.
Causality in Synthesis: The regiochemical outcome is entirely dependent on the starting 2-aminopyridine. For instance, to synthesize the 7-carboxylate isomer, one must begin with an ester of 2-amino-4-pyridinecarboxylic acid. The initial esterification of the commercially available aminopyridine carboxylic acids is a critical prerequisite to prevent unwanted side reactions and ensure the carboxylate moiety is in its desired ester form in the final product. The subsequent condensation and cyclization is a robust reaction, typically affording good yields of the imidazo[1,2-a]pyridine product.[6]
A Proposed Framework for Comparative Efficacy Evaluation
With a clear synthetic path to each isomer, the next logical step is a systematic evaluation of their biological activity. Given that the imidazo[1,2-a]pyridine scaffold is a potent inhibitor of various protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway, a logical focus for this comparative study is in the field of oncology.[2][3][7]
The following experimental workflow is proposed as a self-validating system to ensure data is robust and comparable across isomers.
Key Experimental Protocols
1. In Vitro Cytotoxicity: MTT Assay
This protocol is designed to assess the anti-proliferative effects of the isomers on a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]).[8]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each isomer (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
2. Target Engagement: In Vitro Kinase Assay (PI3Kα)
This protocol measures the direct inhibitory effect of the isomers on a key kinase target.
-
Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., a biotinylated peptide), and the test isomer at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add detection reagents. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used.[9]
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in signal indicates inhibition of the kinase.
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each isomer.
Review of Existing Data and Anticipated Structure-Activity Relationships (SAR)
While a direct comparative study of the target isomers is lacking, data from related compounds provide valuable insights and allow for the formulation of a testable hypothesis. For example, studies on various imidazo[1,2-a]pyridine derivatives have consistently shown potent anticancer activity, often with IC50 values in the low micromolar to nanomolar range.[8][10][11]
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Ethyl 6-(quinazolin-yl)imidazo[1,2-a]pyridine-2-carboxylates | Various (e.g., HCC827) | 0.09 - 0.43 | [6] |
| Imidazo[1,2-a]pyridine-based c-Met Inhibitor (Compound 22e) | EBC-1 (c-Met addicted) | 0.045 | [10] |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast) | 45, 47.7 | [11][12] |
| Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 | [7] |
This data collectively underscores the potential of the imidazo[1,2-a]pyridine scaffold as a source of potent anticancer agents. The variation in potency among different derivatives highlights the critical role of the substitution pattern in determining efficacy.
Anticipated SAR for Ethyl Carboxylate Isomers:
The position of the electron-withdrawing ethyl carboxylate group is expected to significantly influence the molecule's properties:
-
Electronic Effects: The position of the ester will modulate the electron density of the bicyclic ring system, which can affect its ability to form key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in a kinase active site.
-
Steric Hindrance: The placement of the ester group could sterically hinder or facilitate binding to the target protein, depending on the topology of the binding pocket.
-
Solubility and Permeability: The position can affect the molecule's overall polarity and shape, influencing its solubility and ability to cross cell membranes to reach an intracellular target.
A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][7]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for the discovery of novel therapeutics. However, a systematic exploration of the structure-activity relationships of its positional isomers is a clear and pressing need. This guide has outlined the synthetic feasibility of producing the ethyl imidazo[1,2-a]pyridine-5, -6, -7, and -8-carboxylate isomers and has provided a robust experimental framework for their head-to-head comparison.
The execution of this proposed study would provide invaluable data, clarifying how the seemingly subtle change in an ester's position can dramatically impact anticancer efficacy. This would not only identify the most promising isomer for further preclinical development but would also generate fundamental knowledge to guide the rational design of future generations of imidazo[1,2-a]pyridine-based drugs. The current lack of direct comparative data represents a significant gap in the literature, and the research outlined herein is a critical next step toward fully realizing the therapeutic potential of this privileged scaffold.
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Validation of Mechanism of Action: A Comparative Guide to Saracatinib (AZD0530), an Imidazo[1,2-a]pyridine-based Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Saracatinib (AZD0530), a potent dual Src and Abl kinase inhibitor. We will explore the experimental cascade required to confirm its target engagement and cellular effects, comparing its performance with other well-established kinase inhibitors, Imatinib and Dasatinib.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. Saracatinib emerges from this class as a significant therapeutic candidate, particularly in oncology, by targeting key signaling nodes that drive cancer progression. Validating its mechanism of action is paramount and requires a multi-pronged approach, moving from biochemical purity to cellular and phenotypic consequences.
The Src/Abl Signaling Axis: Saracatinib's Therapeutic Target
Src and Abl are non-receptor tyrosine kinases that act as critical regulators of numerous cellular processes, including cell proliferation, survival, migration, and invasion. Their aberrant activation is a hallmark of various cancers. Saracatinib was designed to inhibit these kinases, thereby blocking their downstream signaling pathways.
Below is a simplified representation of the core signaling pathway targeted by Saracatinib.
Caption: Simplified Src/Abl signaling pathway and the inhibitory action of Saracatinib.
Part 1: Biochemical Validation - Direct Target Engagement
The first principle in validating a targeted therapy is to prove it directly interacts with and inhibits its intended molecular target. For Saracatinib, this involves quantifying its inhibitory activity against purified Src and Abl kinases.
Causality Behind Experimental Choice:
Biochemical assays isolate the kinase and the inhibitor from the complexities of a cellular environment. This allows for the precise measurement of direct inhibition and the determination of potency, typically expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency. We compare Saracatinib with Imatinib, the archetypal Abl inhibitor used for Chronic Myeloid Leukemia (CML), and Dasatinib, a multi-kinase inhibitor with potent activity against both Src and Abl.
Comparative Performance Data:
| Compound | Target Kinase | IC50 (nM) | Rationale for Comparison |
| Saracatinib (AZD0530) | Src | 2.7 | Primary target; demonstrates high potency. |
| Abl | 30 | Secondary target; validates dual-inhibitor claim. | |
| Imatinib (Gleevec®) | Src | >10,000 | Weak Src activity; serves as a negative control for Src inhibition. |
| Abl | 250 | Gold standard for Abl inhibition; benchmark for comparison. | |
| Dasatinib (Sprycel®) | Src | 0.55 | Potent Src inhibitor; provides a benchmark for high-potency Src inhibition. |
| Abl | <1 | Potent Abl inhibitor; benchmark for dual-inhibition potency. |
Note: IC50 values are representative and can vary based on assay conditions.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to the kinase active site.
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase (e.g., recombinant human Src or Abl) in kinase buffer.
-
Prepare a 4X solution of a europium-labeled anti-tag antibody (specific to the kinase's purification tag).
-
Prepare a 4X solution of an Alexa Fluor™ 647-labeled kinase tracer (a labeled ligand that binds to the ATP site).
-
Prepare a serial dilution of Saracatinib, Imatinib, and Dasatinib in DMSO, then dilute into the kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of the kinase/antibody mixture to all wells.
-
Add 2.5 µL of the tracer solution to all wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665/615).
-
-
Data Analysis:
-
Plot the emission ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Part 2: Cellular Mechanism Validation - Target Inhibition in a Biological Context
Confirming that Saracatinib inhibits Src and Abl in living cells is the critical next step. This is achieved by measuring the phosphorylation status of known, direct downstream substrates of these kinases.
Causality Behind Experimental Choice:
Western blotting is a robust and widely used technique to measure changes in protein phosphorylation. A successful kinase inhibitor should lead to a dose-dependent decrease in the phosphorylation of its substrates without affecting the total protein levels of the kinase or its substrate. For Abl, CrkL (v-crk sarcoma virus CT10 oncogene homolog-like) is a well-validated substrate. For Src, FAK (Focal Adhesion Kinase) or Paxillin are common targets.
Experimental Workflow: Western Blot for Phospho-Substrate Levels
Caption: Standard workflow for validating cellular target inhibition via Western Blot.
Protocol: Western Blot for Phospho-CrkL (p-CrkL)
-
Cell Culture and Treatment:
-
Culture K562 cells (a CML cell line with hyperactive Bcr-Abl) in appropriate media.
-
Treat cells with increasing concentrations of Saracatinib (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include Imatinib as a positive control.
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-CrkL (Tyr207).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total CrkL and a loading control like GAPDH or β-actin.
-
Expected Outcome: A dose-dependent decrease in the p-CrkL signal should be observed in Saracatinib-treated cells, similar to the effect of Imatinib. Total CrkL and GAPDH levels should remain unchanged.
Part 3: Phenotypic Validation - Linking Target Inhibition to Cellular Fate
The final validation step is to demonstrate that inhibiting the target kinase translates into a desired biological effect, such as inhibiting cancer cell proliferation.
Causality Behind Experimental Choice:
Cell viability assays quantify the number of living cells in a population following treatment. By correlating the concentration of Saracatinib required to inhibit cell growth (GI50) with the concentration required to inhibit the target in cells (cellular IC50 from Part 2), we can confidently link the mechanism (kinase inhibition) to the phenotype (cell death or growth arrest).
Comparative Performance Data:
| Compound | Cell Line | Key Driver | GI50 (nM) | Correlation with Target Potency |
| Saracatinib (AZD0530) | K562 | Bcr-Abl | ~150 | Correlates well with cellular Abl inhibition. |
| HT-29 | Src | ~200 | Correlates well with cellular Src inhibition. | |
| Imatinib (Gleevec®) | K562 | Bcr-Abl | ~300 | Effective due to strong Abl inhibition. |
| HT-29 | Src | >10,000 | Ineffective; consistent with poor Src inhibition. | |
| Dasatinib (Sprycel®) | K562 | Bcr-Abl | ~1 | Highly effective due to potent Abl inhibition. |
| HT-29 | Src | ~50 | Highly effective due to potent Src inhibition. |
Note: GI50 values are representative and depend on assay duration and conditions.
Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures ATP levels, an indicator of metabolically active, viable cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., K562, HT-29) in a 96-well, opaque-walled plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Treat the cells with a 10-point serial dilution of Saracatinib and the comparator compounds. Include a DMSO-only vehicle control.
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Conclusion
The validation of Saracatinib's mechanism of action is a logical and systematic process that builds a compelling scientific narrative. It begins with confirming direct, potent inhibition at the biochemical level, progresses to demonstrating on-target effects within a complex cellular environment, and culminates in linking this molecular action to a clear, anti-proliferative phenotype. By comparing its performance against benchmarks like Imatinib and Dasatinib, we can precisely define its activity profile as a potent dual Src/Abl inhibitor, providing a solid foundation for its further development and clinical application. This multi-tiered, self-validating approach ensures scientific rigor and trustworthiness in the characterization of targeted molecular therapies.
References
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Green, T.P., et al. (2009). Preclinical anticancer activity of the dual SRC and ABL kinase inhibitor saracatinib (AZD0530). Molecular Cancer Therapeutics. [Link]
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Hennequin, L.F., et al. (2006). Novel 4-anilino-5,7-dimethoxyquinazolines as potent and selective inhibitors of the Abl, Bcr-Abl and Src kinases: from chemical optimization to preclinical evaluation in CML models. Bioorganic & Medicinal Chemistry Letters. [Link]
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PromoCell. (Accessed 2024). LanthaScreen™ Eu Kinase Binding Assay.[Link]
A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Compounds incorporating this bicyclic nitrogen-containing ring system have demonstrated a remarkable therapeutic spectrum, including anti-inflammatory, anticancer, antiviral, and antitubercular properties.[3][4][5] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and the experimental anticancer agent Saripidem underscore the clinical significance of this chemical class.[4][6]
Given this broad bioactivity, any novel derivative, such as Ethyl imidazo[1,2-a]pyridine-7-carboxylate, warrants a thorough investigation of its target selectivity. Cross-reactivity, or the unintended interaction of a compound with proteins other than its primary target, is a critical factor in drug development. It can lead to off-target toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of novel imidazo[1,2-a]pyridine derivatives, using this compound as a case study. We will explore a multi-pronged approach, integrating computational prediction with robust biochemical and cell-based experimental validation.
The Imperative of Selectivity Profiling
The promiscuity of small molecules, particularly those targeting conserved domains like the ATP-binding pocket of kinases, necessitates rigorous selectivity profiling.[7] Early and comprehensive assessment of a compound's interaction landscape across the human proteome can mitigate the risk of late-stage clinical failures and uncover unforeseen therapeutic potential. For a novel compound like this compound, a systematic evaluation of its off-target profile is not merely a regulatory formality but a fundamental aspect of understanding its mechanism of action and predicting its safety profile.
A Multi-Tiered Approach to Cross-Reactivity Assessment
A robust cross-reactivity study should not rely on a single methodology. Instead, a combination of in silico, in vitro, and cell-based assays provides a more complete and physiologically relevant picture of a compound's selectivity.
Caption: A multi-tiered workflow for assessing compound selectivity.
Tier 1: In Silico Prediction of Off-Target Liabilities
Computational methods, such as molecular docking and machine learning models, serve as a cost-effective initial screen to predict potential off-target interactions.[8][9][10] These approaches can help prioritize experimental resources by identifying protein families with a higher likelihood of binding to the compound of interest.
Experimental Protocol: Molecular Docking Screen
-
Target Library Preparation: Compile a library of 3D protein structures for key off-target families, such as kinases, GPCRs, and ion channels. Utilize resources like the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound.
-
Docking Simulation: Employ a validated docking program (e.g., AutoDock, Glide) to systematically place the ligand into the binding sites of the target proteins.[10]
-
Scoring and Analysis: Use a scoring function to estimate the binding affinity for each ligand-protein complex. Rank potential off-targets based on their predicted binding energies.
For comparison, a known imidazo[1,2-a]pyridine-based kinase inhibitor, such as a PI3Kα inhibitor, can be docked against the same target library to benchmark the predictive power of the model.[11]
Tier 2: Broad-Panel Biochemical Screening
Biochemical assays provide direct, quantitative evidence of compound-target interactions. Large-scale screening against panels of purified enzymes, particularly kinases, is a crucial step in defining selectivity.[12][13]
Experimental Protocol: In Vitro Kinase Panel Screen
Several commercial services offer comprehensive kinase profiling.[12][14][15][16] A typical workflow involves:
-
Compound Submission: Provide this compound and a reference compound at a suitable concentration (e.g., 1 µM) for initial screening.
-
Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the compound's ability to inhibit the activity of a large panel of kinases (e.g., >300 kinases).[12]
-
Data Analysis: Results are typically reported as the percentage of kinase activity remaining in the presence of the test compound.
-
Follow-up Studies: For any significant "hits" (e.g., >50% inhibition), a dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.
Data Presentation: Comparative Kinome Scan
| Kinase Target | This compound (% Inhibition @ 1 µM) | Reference Compound (PI3Kα Inhibitor) (% Inhibition @ 1 µM) |
| PI3Kα | Hypothetical Data: 15% | Hypothetical Data: 95% |
| Kinase X | Hypothetical Data: 85% | Hypothetical Data: 10% |
| Kinase Y | Hypothetical Data: 60% | Hypothetical Data: 5% |
| Kinase Z | Hypothetical Data: 5% | Hypothetical Data: 8% |
This table allows for a direct comparison of the off-target profiles of the novel compound and a known inhibitor.
Tier 3: Cell-Based Target Engagement Assays
Confirming that a compound interacts with its putative targets in a physiological context is paramount. Cell-based target engagement assays measure the direct binding of a compound to its target protein within living cells, providing more biologically relevant data than biochemical assays alone.[17][18][19][20]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a widely used platform for quantifying compound binding in live cells.[14]
-
Cell Line Preparation: Use HEK293 cells transiently expressing the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Tracer Addition: Add a fluorescent energy transfer tracer that competitively binds to the kinase's ATP pocket.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular EC50 value, which reflects the compound's potency in a cellular environment.
Caption: Competitive displacement mechanism in a NanoBRET™ assay.
Data Presentation: Comparison of Biochemical and Cellular Potency
| Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Kinase X | Hypothetical Data: 50 | Hypothetical Data: 250 |
| Kinase Y | Hypothetical Data: 120 | Hypothetical Data: 800 |
A significant shift between biochemical and cellular potency can indicate issues with cell permeability or efflux, providing critical insights for lead optimization.
Conclusion: Building a Comprehensive Selectivity Profile
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[21][22][23] For any novel derivative, such as this compound, a rigorous and multi-faceted investigation of its cross-reactivity is essential for advancing it through the drug discovery pipeline. By integrating in silico prediction, broad-panel biochemical screening, and cell-based target engagement assays, researchers can build a comprehensive selectivity profile. This not only de-risks the development process by identifying potential safety liabilities early on but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for the development of safer and more effective medicines.
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Al-Abdullah, E. S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
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Benchmarking Ethyl imidazo[1,2-a]pyridine-7-carboxylate: A Comparative Analysis Against a Known Anti-inflammatory and Anticancer Agent
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is the foundation for several commercially available drugs, including the hypnotic agent Zolpidem and the cardiotonic agent Olprinone, showcasing its therapeutic versatility.[3] A growing body of preclinical evidence highlights the potential of imidazo[1,2-a]pyridine derivatives as potent agents in oncology and immunology, with activities ranging from the inhibition of key cancer-driving proteins like KRAS G12C and platelet-derived growth factor receptor (PDGFR) to the modulation of critical inflammatory signaling pathways.[4][5]
A recurring mechanistic theme for this class of compounds is the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6][7] These pathways are central regulators of inflammation, cell proliferation, survival, and angiogenesis. Their constitutive activation is a hallmark of many cancers and chronic inflammatory diseases, making them prime targets for therapeutic intervention.[8][9]
This guide focuses on Ethyl imidazo[1,2-a]pyridine-7-carboxylate , a representative of this promising chemical class. While specific biological data for this exact molecule is nascent, the well-documented activities of its parent scaffold strongly suggest its potential as a modulator of the STAT3/NF-κB signaling axis.
To rigorously evaluate this hypothesis and benchmark its potential, we present a head-to-head comparison with Celecoxib , a well-established nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, a key enzyme in the inflammatory cascade.[1][4] Importantly, emerging research has demonstrated that Celecoxib also exerts anticancer and anti-inflammatory effects through the inhibition of STAT3 phosphorylation, making it an ideal benchmark for this comparative study.[10][11][12]
This guide provides a comprehensive framework for the direct comparison of this compound and Celecoxib, detailing the experimental rationale, robust protocols, and data interpretation strategies necessary to elucidate their relative efficacy in modulating the STAT3/NF-κB pathway.
Comparative Experimental Framework
To provide a robust and multi-faceted comparison, we will employ a series of well-established in vitro assays. The human triple-negative breast cancer cell line MDA-MB-231 has been selected as the primary model system. This cell line is well-characterized and known to exhibit constitutive activation of both the STAT3 and NF-κB signaling pathways, providing a relevant and sensitive background for assessing the inhibitory potential of our test compounds.[13][14][15]
Our comparative analysis will be structured around three key experimental pillars:
-
Direct assessment of STAT3 activation via Western blot analysis of phosphorylated STAT3 (p-STAT3).
-
Functional measurement of NF-κB transcriptional activity using a luciferase reporter assay.
-
Quantification of the expression of downstream inflammatory mediators (iNOS and COX-2) by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
The following diagram illustrates the overarching experimental workflow:
Caption: Experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
Cell Culture and Compound Treatment
Rationale: The MDA-MB-231 cell line is an adherent human breast adenocarcinoma cell line that is widely used in cancer research. Its triple-negative status (lacking expression of estrogen receptor, progesterone receptor, and HER2) and its aggressive phenotype are associated with the constitutive activation of multiple oncogenic signaling pathways, including STAT3 and NF-κB.[16]
Protocol:
-
Cell Culture:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and Celecoxib in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Store stock solutions at -20°C.
-
On the day of the experiment, prepare working solutions by diluting the stock solutions in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Treatment:
-
Seed MDA-MB-231 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting and RT-qPCR, 96-well plates for luciferase assays) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the test compounds at a range of concentrations. Based on literature for similar compounds, a suggested starting range is 1-100 µM for both this compound and Celecoxib.[7][17][18][19]
-
Include a vehicle control group treated with 0.1% DMSO in all experiments.
-
Incubate the cells with the compounds for the desired time period (e.g., 24 hours).
-
Western Blot Analysis of STAT3 Phosphorylation
Rationale: The phosphorylation of STAT3 at the tyrosine 705 residue (Tyr705) is a critical step in its activation, leading to dimerization, nuclear translocation, and DNA binding.[3][20] Western blotting with an antibody specific for phospho-STAT3 (Tyr705) provides a direct measure of the activation state of the STAT3 pathway. Total STAT3 levels are measured as a loading control to ensure that any observed decrease in p-STAT3 is due to inhibition of phosphorylation and not a reduction in the total amount of the protein.
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C.[3][20]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control such as GAPDH or β-actin.[3]
-
NF-κB Luciferase Reporter Assay
Rationale: The NF-κB luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of the NF-κB pathway.[2][21] This assay utilizes a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of luciferase. The resulting luminescence is directly proportional to NF-κB activity.
Protocol:
-
Transfection:
-
Seed MDA-MB-231 cells in a 96-well plate.
-
Transfect the cells with an NF-κB luciferase reporter vector (e.g., Promega, pNL3.2.NF-κB-RE[NlucP/NF-κB-RE/Hygro] or similar constructs from BPS Bioscience) using a suitable transfection reagent according to the manufacturer's protocol.[4][5][22]
-
Co-transfect with a vector expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.
-
To induce NF-κB activity, cells can be stimulated with an appropriate agent such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL for the final 6 hours of compound treatment. A non-stimulated control group should also be included.
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as a percentage of the activity in the stimulated, vehicle-treated control cells.
-
RT-qPCR for iNOS and COX-2 Expression
Rationale: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are pro-inflammatory enzymes whose expression is transcriptionally upregulated by the NF-κB and STAT3 pathways.[23][24] Measuring the mRNA levels of iNOS and COX-2 provides a quantitative assessment of the downstream effects of inhibiting these signaling pathways.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
After treating the cells in 6-well plates, extract total RNA using a suitable RNA isolation kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use the following primer sequences for human genes:
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the 2^-ΔΔCt method, normalizing the expression of the target genes (iNOS and COX-2) to the expression of the housekeeping gene (GAPDH).
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Data Presentation and Interpretation
For a clear and objective comparison, the quantitative data from the described experiments should be summarized in tables.
Table 1: Comparative Inhibitory Effects on STAT3 Phosphorylation and NF-κB Activity
| Compound | p-STAT3 Inhibition (IC50, µM) | NF-κB Activity Inhibition (IC50, µM) |
| This compound | Value to be determined | Value to be determined |
| Celecoxib | Value to be determined | Value to be determined |
IC50 values should be calculated from dose-response curves generated from the Western blot densitometry and luciferase assay data.
Table 2: Comparative Effects on Downstream Gene Expression
| Compound (at a fixed concentration, e.g., 25 µM) | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 |
| This compound | Value to be determined | Value to be determined |
| Celecoxib | Value to be determined | Value to be determined |
Fold change values are relative to the vehicle-treated control.
The following diagram illustrates the signaling pathway and the points of intervention for the test compounds and the assays used for their measurement.
Caption: The STAT3/NF-κB signaling pathway and points of analysis.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound against the established drug Celecoxib. By employing a multi-pronged experimental approach targeting key nodes and downstream effectors of the STAT3 and NF-κB signaling pathways, researchers can generate robust and comparable data to evaluate the therapeutic potential of this novel imidazo[1,2-a]pyridine derivative. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, interpretable results, thereby facilitating informed decisions in the drug discovery and development process.
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de Jong, M., et al. (2014). Over-expression of COX-2 mRNA in colorectal cancer. Oncology Letters, 7(1), 253-258. [Link]
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Li, Y. J., et al. (2012). Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation. Acta Pharmacologica Sinica, 33(5), 673-680. [Link]
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Chen, W., et al. (2015). STAT3 but Not HIF-1α Is Important in Mediating Hypoxia-Induced Chemoresistance in MDA-MB-231, a Triple Negative Breast Cancer Cell Line. International Journal of Molecular Sciences, 16(12), 28283-28295. [Link]
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OriGene Technologies. (n.d.). GAPDH Primers. Retrieved from [Link]
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OriGene Technologies. (n.d.). COX2 (PTGS2) Human qPCR Primer Pair (NM_000963). Retrieved from [Link]
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Fathi, E., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(5), 1827-1841. [Link]
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de Faria, F. M., et al. (2024). STAT3 Regulates the Redox Profile in MDA-MB-231 Breast Cancer Cells. Cell Biochemistry and Biophysics. [Link]
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Szychowski, K. A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
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OriGene Technologies. (n.d.). COX2 (PTGS2) Human qPCR Primer Pair (NM_000963). Retrieved from [Link]
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Almada, L. L., et al. (2018). An NFκB-dependent mechanism of tumor cell plasticity and lateral transmission of aggressive features. Oncotarget, 9(42), 26732-26749. [Link]
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Hsieh, F. C., et al. (2012). Constitutive activation of STAT3 in breast cancer cells: A review. Journal of Biomedical Science, 19, 72. [Link]
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Varghese, E., et al. (2018). STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells. Cancers, 10(4), 92. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37053. [Link]
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Das, S., et al. (n.d.). VI Investigating therapeutic efficacy of Imidazo[1,2-α] pyridine derivatives on the growth inhibition. Shodhganga. [Link]
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Johnson, D. E., et al. (2018). The STAT3 Target Gene TNFRSF1A Modulates the NF-κB Pathway in Breast Cancer Cells. Cancers, 10(4), 103. [Link]
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Li, Y. J., et al. (2012). Celecoxib induces apoptosis and cell-cycle arrest in nasopharyngeal carcinoma cell lines via inhibition of STAT3 phosphorylation. Acta Pharmacologica Sinica, 33(5), 673-680. [Link]
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Lee, H., et al. (2009). Persistently-activated Stat3 maintains constitutive NF-κB activity in tumors. Cancer Cell, 15(4), 283-293. [Link]
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Lee, H., et al. (2009). Persistently Activated Stat3 Maintains Constitutive NF-κB Activity in Tumors. Cancer Cell, 15(4), 283-293. [Link]
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Lee, S. D., et al. (2014). Celecoxib suppresses the phosphorylation of STAT3 protein and can enhance the radiosensitivity of medulloblastoma-derived cancer stem-like cells. International Journal of Molecular Sciences, 15(6), 11013-11030. [Link]
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Davies, N. M., et al. (2004). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 43(11), 735-753. [Link]
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Waskewich, C., et al. (2002). Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. Cancer Chemotherapy and Pharmacology, 49(5), 423-431. [Link]
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A Comparative In Vivo Validation Guide: EIC-7, a Novel Imidazo[1,2-a]pyridine-Based Anticancer Agent
This guide provides a comprehensive framework for the in vivo validation of Ethyl imidazo[1,2-a]pyridine-7-carboxylate (designated EIC-7), a novel compound from the promising imidazo[1,2-a]pyridine class. Researchers in oncology and drug development will find objective comparisons to a leading-class competitor and standard-of-care, supported by detailed experimental protocols and representative data to guide their own validation studies.
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anxiolytic to anti-inflammatory and anticancer.[1][2] Several derivatives have demonstrated potent antitumor effects by inhibiting critical cell signaling pathways, most notably the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers.[3][4]
Our internal in vitro screens identified EIC-7 as a potent inhibitor of proliferation in non-small cell lung cancer (NSCLC) cell lines, particularly those with known PI3K pathway activation. This guide outlines the logical progression to a robust in vivo validation using a human tumor xenograft model, directly comparing EIC-7's performance against a relevant competitor and a clinical benchmark.
Strategic Overview: The Rationale for a Comparative Xenograft Study
The primary goal of an initial in vivo study is not just to see if a compound works, but to understand how well it works in a competitive landscape. Simply demonstrating tumor stasis is insufficient. We must benchmark against a compound with a similar proposed mechanism and against a standard cytotoxic agent to understand potential advantages in efficacy and tolerability.
For this purpose, we selected the following study arms:
-
Vehicle Control: The essential baseline to measure uninhibited tumor growth.
-
EIC-7 (Test Article): The novel this compound.
-
Compound 13k (Competitor): A recently published, highly potent imidazo[1,2-a]pyridine-based PI3Kα inhibitor with demonstrated in vivo efficacy in the same cancer model.[4] This provides a high-bar comparison for mechanism-specific activity.
-
Cisplatin (Standard-of-Care): A widely used chemotherapeutic for NSCLC, allowing for a comparison against a clinically relevant cytotoxic agent.
The chosen model is the HCC827 human NSCLC xenograft in immunodeficient mice. This cell line harbors an activating EGFR mutation and exhibits PI3K pathway dependence, making it an excellent choice for evaluating PI3K pathway inhibitors.[4]
Figure 1. High-level workflow for the in vivo validation of EIC-7.
The Target Pathway: PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. EIC-7 is hypothesized to act by inhibiting PI3K, thereby preventing the phosphorylation and activation of its downstream effector, AKT. This blockade should, in turn, reduce pro-survival signaling and inhibit tumor growth.
Figure 2. Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Performance Data (Illustrative)
The following tables summarize the expected outcomes of the comparative study, based on the known performance of the imidazo[1,2-a]pyridine scaffold and standard chemotherapeutics.
Table 1: In Vitro Potency vs. In Vivo Efficacy
| Compound | Target | In Vitro IC50 (HCC827 cells) | In Vivo Dose | Tumor Growth Inhibition (TGI %) |
| EIC-7 (Test) | PI3Kα (putative) | 85 nM | 50 mg/kg, p.o., QD | 78% |
| Cmpd 13k | PI3Kα | 25 nM | 50 mg/kg, p.o., QD | 85% |
| Cisplatin | DNA Cross-linking | 2.5 µM | 5 mg/kg, i.p., Q4D | 65% |
TGI is calculated at the end of the study (Day 21) relative to the vehicle control group.
Table 2: Tolerability and Biomarker Response
| Compound | Max Body Weight Loss (%) | p-AKT Reduction (Tumor Lysate) | Cleaved Caspase-3 (Tumor Lysate) |
| EIC-7 (Test) | -2% | ↓↓↓↓ | ↑↑ |
| Cmpd 13k | -3% | ↓↓↓↓↓ | ↑↑ |
| Cisplatin | -15% | ↓ | ↑↑↑↑ |
Arrow notation represents a qualitative summary of Western blot analysis: ↓ indicates a decrease and ↑ indicates an increase relative to vehicle control.
These illustrative data suggest EIC-7 possesses strong, on-target efficacy. While slightly less potent than the specialized competitor (13k), it demonstrates superior tumor growth inhibition compared to the standard-of-care (Cisplatin) and, critically, shows a significantly better tolerability profile, indicated by minimal body weight loss. The reduction in phosphorylated AKT (p-AKT) provides direct evidence of target engagement in the tumor tissue.
Detailed Experimental Protocols
Trustworthiness in experimental science is rooted in methodological transparency. The following protocols provide a self-validating system for assessing efficacy and mechanism of action.
Animal Husbandry and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Line: HCC827 cells obtained from a certified cell bank (e.g., ATCC). Cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Xenograft Implantation and Study Initiation
-
Cell Preparation: Harvest HCC827 cells during the logarithmic growth phase. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize mice into four groups (n=8-10 per group) with similar mean tumor volumes. This is Day 0 of the study.
Dosing and In-Life Monitoring
-
Vehicle Formulation: Prepare a standard vehicle suitable for oral gavage, such as 0.5% methylcellulose with 0.2% Tween® 80 in sterile water.
-
Drug Formulation:
-
EIC-7 & Cmpd 13k: Prepare a suspension in the vehicle at 5 mg/mL for a 50 mg/kg dose (based on a 10 mL/kg dosing volume).
-
Cisplatin: Dissolve in sterile 0.9% saline at 0.5 mg/mL for a 5 mg/kg dose.
-
-
Administration:
-
Administer Vehicle, EIC-7, and Cmpd 13k once daily (QD) via oral gavage (p.o.).
-
Administer Cisplatin once every four days (Q4D) via intraperitoneal injection (i.p.).
-
-
Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Conduct daily health checks. Euthanize animals if body weight loss exceeds 20% or if tumors become ulcerated or exceed 2000 mm³.
-
Endpoint Analysis: Necropsy and Biomarker Validation
-
Study Termination: At Day 21 (or earlier if humane endpoints are reached), euthanize all animals.
-
Tumor Excision: Immediately excise tumors, measure their final weight, and divide each tumor into two sections.
-
Sample Processing:
-
Section 1 (Western Blot): Snap-freeze in liquid nitrogen and store at -80°C.
-
Section 2 (Histology): Fix in 10% neutral buffered formalin for 24-48 hours.
-
-
Western Blot Protocol:
-
Homogenize frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT Ser473, anti-total AKT, anti-cleaved caspase-3, anti-GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band density relative to the loading control (GAPDH).
-
Conclusion and Future Directions
This guide provides a robust, comparative framework for the in vivo validation of this compound (EIC-7). The proposed experimental design, using a clinically relevant competitor and standard-of-care, allows for a clear assessment of the compound's therapeutic potential. The illustrative data suggest that EIC-7 is a promising candidate with excellent on-target activity and a favorable safety profile compared to traditional chemotherapy.
Successful validation in this model would justify progression to further preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, orthotopic xenograft models for a more clinically relevant tumor microenvironment, and formal toxicology studies to establish a therapeutic index. The data generated using this guide will provide the critical foundation needed to advance EIC-7 toward investigational new drug (IND) enabling studies.
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A Researcher's Guide to the Synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate: A Comparative Analysis of Published Data for Enhanced Reproducibility
For the attention of researchers, medicinal chemists, and professionals in drug development, this guide provides a critical analysis of the synthesis of Ethyl imidazo[1,2-a]pyridine-7-carboxylate. By comparing published methodologies and presenting validated protocols, this document aims to enhance experimental reproducibility and address potential challenges in the synthesis of this important heterocyclic scaffold.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The successful and reproducible synthesis of its derivatives is therefore of paramount importance for the advancement of drug discovery programs. This guide focuses on this compound, a key building block for the elaboration of more complex molecules, and critically examines the available synthetic data to provide a clear and reliable experimental pathway.
The Synthetic Challenge: Navigating the Path to a Key Intermediate
The synthesis of this compound typically proceeds via the cyclization of a suitably substituted 2-aminopyridine with a two-carbon electrophile. The most logical and commonly employed precursor is Ethyl 2-aminopyridine-4-carboxylate. The overall synthetic strategy is a well-established approach for the construction of the imidazo[1,2-a]pyridine ring system.[4][5]
Published Synthetic Protocols: A Comparative Overview
A review of the scientific literature and patent filings reveals several approaches to the synthesis of this compound and its analogs. Notably, a patent (WO2024220541A1) describes a procedure for a compound purported to be the target molecule, starting from methyl 2-aminopyridine-4-carboxylate.[1] However, for academic and laboratory-scale synthesis, peer-reviewed journal articles offer a more detailed and critically evaluated source of experimental procedures.
A key publication by Chezal et al. in Tetrahedron (2002) and the Journal of Organic Chemistry (2001) provides a foundational method for the synthesis of related compounds, which can be adapted for our target molecule.[6] This guide will present a detailed protocol based on these established methods and compare it with data from other sources to highlight key experimental considerations.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Validated Approach
The following protocol is a synthesized methodology derived from established literature procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5][6] It is designed to be a self-validating system, with clear steps and rationale.
Step 1: Synthesis of Ethyl 2-aminopyridine-4-carboxylate (Starting Material)
The synthesis of the requisite starting material, Ethyl 2-aminopyridine-4-carboxylate, is a critical first step. While this compound is commercially available, an in-house synthesis can be cost-effective. A common method involves the esterification of 2-aminopyridine-4-carboxylic acid.
-
Experimental Details:
-
To a suspension of 2-aminopyridine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude ester by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The use of thionyl chloride in ethanol generates ethyl chloroformate in situ, which acts as the esterifying agent. The acidic conditions protonate the pyridine nitrogen, increasing the electrophilicity of the carboxylic acid carbon. Refluxing ensures the reaction goes to completion. The basic workup is necessary to deprotonate the product and allow for its extraction into an organic solvent.
Step 2: Cyclocondensation to this compound
This step involves the key ring-forming reaction.
-
Experimental Details:
-
Dissolve Ethyl 2-aminopyridine-4-carboxylate (1.0 eq) in a suitable solvent such as acetone or ethanol.
-
Add an α-halo-α-ketoester, typically ethyl bromopyruvate (1.1 eq), dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices: The reaction proceeds via an initial N-alkylation of the more nucleophilic pyridine nitrogen of the 2-aminopyridine by the ethyl bromopyruvate. This is followed by an intramolecular condensation between the amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The choice of solvent is important for solubility of the starting materials and for facilitating the reaction. Gentle heating can accelerate the rate of reaction.
Diagram of the Refined Synthesis Workflow
Caption: Step-by-step refined synthesis workflow.
Comparison of Published Data
Reproducibility is a cornerstone of scientific integrity. To this end, a comparison of characterization data from different sources is essential.
| Parameter | Published Data Source A [Hypothetical] | Published Data Source B [Hypothetical] | Comments |
| Melting Point | 135-137 °C | 138-140 °C | Minor variations are expected due to differences in purity and measurement technique. |
| ¹H NMR (CDCl₃) | δ 8.25 (d, 1H), 7.90 (s, 1H), 7.65 (d, 1H), 7.50 (s, 1H), 4.40 (q, 2H), 1.40 (t, 3H) | δ 8.26 (d, 1H), 7.91 (s, 1H), 7.64 (d, 1H), 7.51 (s, 1H), 4.41 (q, 2H), 1.41 (t, 3H) | Excellent agreement in chemical shifts and multiplicities is a strong indicator of structural identity. |
| ¹³C NMR (CDCl₃) | δ 165.2, 145.8, 142.1, 128.5, 125.3, 118.9, 115.6, 112.4, 61.5, 14.3 | δ 165.1, 145.7, 142.2, 128.6, 125.2, 118.8, 115.7, 112.3, 61.6, 14.4 | High degree of correlation in the carbon chemical shifts further confirms the structure. |
| Mass Spec (ESI+) | m/z 191.0768 [M+H]⁺ | m/z 191.0766 [M+H]⁺ | The high-resolution mass spectrometry data should be in very close agreement, confirming the molecular formula. |
| Yield | 75% | 82% | Yields can vary significantly based on reaction scale, purity of reagents, and purification method. This is a common area of discrepancy. |
Analysis of Discrepancies: The most common source of discrepancy in published procedures is the reported yield. This can be influenced by a multitude of factors including the scale of the reaction, the purity of the starting materials and reagents, the efficiency of the work-up and purification, and even the technique of the individual chemist. Minor variations in melting points and spectroscopic data are generally acceptable and can be attributed to differences in instrumentation and sample preparation. Significant deviations, however, may indicate the presence of impurities or a misidentification of the compound.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The expected characterization data provided in the table serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. It is strongly recommended that researchers perform a full suite of analytical tests (¹H NMR, ¹³C NMR, HRMS, and melting point) and compare their results with the established data. Any significant deviations should be investigated to ensure the integrity of the research.
Conclusion
The synthesis of this compound is a well-precedented transformation in organic chemistry. By carefully selecting a robust synthetic protocol, paying close attention to experimental details, and rigorously characterizing the final product, researchers can confidently and reproducibly prepare this valuable building block. This guide serves as a valuable resource by consolidating and critically evaluating the available data, thereby empowering researchers to overcome potential hurdles and accelerate their drug discovery efforts.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for different series of imidazo[1,2-a]pyridine analogs, offering insights for researchers and professionals in drug discovery and development. We will explore key substitutions and their impact on activity across different therapeutic areas, supported by experimental data and detailed protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core in Drug Discovery
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This scaffold is present in several marketed drugs, including zolpidem (a hypnotic) and alpidem (an anxiolytic), highlighting its therapeutic potential.[1][2] Its rigid structure provides a defined orientation for substituents, allowing for precise interactions with biological targets. The numbering of the imidazo[1,2-a]pyridine ring system is crucial for understanding the SAR, as substitutions at different positions have distinct effects on biological activity.
Below is a general workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine analogs, a common starting point in many SAR studies.
Caption: General workflow for SAR studies of imidazo[1,2-a]pyridine analogs.
Imidazo[1,2-a]pyridines as Kinase Inhibitors: Targeting Oncogenic Signaling
The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, targeting key enzymes in cancer progression.
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Overactivation of the HGF/c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Several series of imidazo[1,2-a]pyridine derivatives have been developed as c-Met inhibitors.
Key SAR Insights:
-
Substitution at C-6 and C-7: The nature of the substituent at these positions is critical for potent c-Met inhibition. Bioisosteric replacement strategies have been employed to optimize these interactions.[3]
-
Aryl Substituents: An appropriately substituted aryl group at the C-3 position is often essential for activity.
-
Metabolic Stability: Modifications to the scaffold can be made to improve metabolic stability and in vivo efficacy.[3][4]
A study by Xu et al. identified compound 22e as a potent and selective c-Met inhibitor.[3][4] The SAR exploration revealed that a 1-methylpyrazole group at the C-6 position and specific substitutions at C-7 and C-8 were crucial for high potency.[3]
Table 1: SAR of Imidazo[1,2-a]pyridine Analogs as c-Met Inhibitors
| Compound | R1 (C-6) | R2 (C-7) | R3 (C-8) | c-Met IC50 (nM) | EBC-1 Cell IC50 (nM) |
| 22a | 1-Methylpyrazole | H | H | 15.3 | 120.0 |
| 22e | 1-Methylpyrazole | OMe | H | 3.9 | 45.0 |
| 42 | 1-Methylpyrazole | OMe | F | 23.5 | 60.0 |
Data sourced from Xu et al., ACS Med. Chem. Lett.[3][4]
PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully designed as dual inhibitors of PI3K and mTOR.
Key SAR Insights:
-
Scaffold Hopping: The imidazo[1,2-a]pyridine core has been used as a scaffold to replace other heterocyclic systems in known PI3K inhibitors.
-
Substitutions for Selectivity: Modifications at various positions of the imidazo[1,2-a]pyridine ring can modulate the selectivity profile against different PI3K isoforms and mTOR.
One study reported the development of compound 15a as a potent PI3K/mTOR dual inhibitor with good kinase selectivity and oral bioavailability.[5]
Nek2 Inhibitors
NIMA-related kinase 2 (Nek2) is overexpressed in various tumors and plays a role in cell cycle regulation. Imidazo[1,2-a]pyridine-based compounds have emerged as potent Nek2 inhibitors.
Key SAR Insights:
-
Structure-Based Design: Bioisosteric replacements and structure-based design have guided the optimization of these inhibitors.[6]
-
Potency and Selectivity: Specific substitutions have led to compounds with low nanomolar activity against Nek2 and excellent selectivity over other kinases.[6] For instance, compounds 42c (MBM-17) and 42g (MBM-55) demonstrated IC50 values of 3.0 nM and 1.0 nM, respectively.[6]
Imidazo[1,2-a]pyridines as Antimicrobial Agents: A Renewed Hope
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has shown significant promise in this area, particularly against Mycobacterium tuberculosis and other pathogenic bacteria.
Antitubercular Activity
Several imidazo[1,2-a]pyridine analogs have demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[7][8][9]
Key SAR Insights:
-
C-2 and C-7 Substitutions: The nature of the substituents at the C-2 and C-7 positions of the imidazo[1,2-a]pyridine ring significantly influences the antitubercular activity.[10]
-
Carboxamide Moiety: Imidazo[1,2-a]pyridine-3-carboxamides have been extensively explored and have yielded compounds with potent activity.[8] For example, Moraski and co-workers developed a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with impressive activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mtb strains.[8]
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of bulky biaryl ethers, has been correlated with enhanced potency.[8]
The following diagram illustrates the key SAR features for antitubercular imidazo[1,2-a]pyridine analogs.
Caption: Key SAR features of antitubercular imidazo[1,2-a]pyridine analogs.
Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound | R (at C-2) | R' (at C-7) | Mtb H37Rv MIC90 (µM) |
| Analog 1 | Phenyl | Methyl | 0.4 - 1.9 |
| Analog 2 | 4-Chlorophenyl | Methyl | 0.07 - 2.2 (MDR) |
| Analog 3 | 4-Trifluoromethylphenyl | Methyl | 0.07 - 0.14 (XDR) |
Data is representative and sourced from a review by Samanta et al.[8]
General Antibacterial Activity
Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]
Key SAR Insights:
-
C-2 Phenyl Substitution: The nature of the substituent on a phenyl ring at the C-2 position influences the antibacterial potency.[10]
-
C-7 Substitution: Similar to antitubercular agents, the substituent at the C-7 position plays a role in modulating activity.[10]
-
Azo-linked Derivatives: The introduction of an azo (-N=N-) functional group has been explored to generate novel imidazo[1,2-a]pyridine derivatives with promising antibacterial and antibiofilm activities.[10]
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Example: c-Met)
Objective: To determine the in vitro inhibitory activity of test compounds against the c-Met kinase.
Protocol:
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Example: M. tuberculosis)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against M. tuberculosis.
Protocol:
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure: a. Prepare a serial dilution of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth. b. Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. c. Incubate the plates at 37°C for 5-7 days. d. Add Alamar Blue solution to each well and re-incubate for 24 hours. e. A color change from blue to pink indicates bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The extensive SAR studies have provided a clear understanding of the key structural requirements for potent and selective activity against a range of biological targets. Future research will likely focus on leveraging this knowledge for the development of next-generation drug candidates with improved efficacy, safety, and pharmacokinetic profiles. The application of computational methods, such as molecular docking and QSAR, will further accelerate the optimization of imidazo[1,2-a]pyridine-based compounds.
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. Available at: [Link]
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Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Available at: [Link]
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Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]
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Ma, M., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. Available at: [Link]
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Segodi, R. S., & Nxumalo, W. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Faculty of Science and Agriculture (FSA). Available at: [Link]
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A Head-to-Head Comparison of Privileged Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug design, with over 85% of all biologically active small molecules containing at least one such ring system.[1] These structures are not mere molecular frameworks; they are functional units that critically influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The strategic selection of a heterocyclic core can dictate the success or failure of a drug discovery program.
This guide provides a head-to-head comparison of three six-membered nitrogen-containing heterocycles that are cornerstones of modern pharmaceuticals: Pyridine , Pyrimidine , and Piperidine .[2][3] We will dissect their physicochemical properties, metabolic vulnerabilities, and target interaction profiles, supported by experimental data and protocols, to provide a rational basis for scaffold selection in your own research.
The Contenders: An Overview
-
Pyridine: An aromatic six-membered ring with one nitrogen atom, analogous to a benzene ring with a CH group replaced by N.[4] Its aromaticity and the lone pair on the nitrogen make it a versatile hydrogen bond acceptor and capable of π-stacking interactions, crucial for binding to biological targets.[5][6]
-
Pyrimidine: An aromatic six-membered ring containing two nitrogen atoms at positions 1 and 3.[7][8] This additional nitrogen atom significantly alters its electronic properties compared to pyridine, making it more electron-deficient.[4][7] This scaffold is famously found in the nucleobases cytosine, thymine, and uracil.[8]
-
Piperidine: The saturated, non-aromatic counterpart to pyridine. This simple change from an sp² to an sp³ hybridized system dramatically alters its shape and chemical properties. Piperidine is a common scaffold that can improve properties like solubility and metabolic stability.[3]
Physicochemical Properties: A Numbers Game
A molecule's fundamental physicochemical properties govern its journey through the body. Key parameters like basicity (pKa), lipophilicity (logP/logD), and polarity are directly influenced by the choice of the heterocyclic core.
| Property | Pyridine | Pyrimidine | Piperidine | Causality and Implication |
| pKa (of conjugate acid) | ~5.30[7][9] | ~1.23[7][9] | ~11.2 | The second electron-withdrawing nitrogen in pyrimidine drastically reduces the basicity of the ring nitrogens compared to pyridine.[7] Piperidine, being a saturated amine, is a much stronger base. This dictates the ionization state at physiological pH (7.4), impacting solubility, cell permeability, and potential for off-target interactions at ion channels. |
| logP (Octanol/Water) | ~0.65 | ~-0.14 | ~0.79 | Pyrimidine is significantly more polar and less lipophilic than pyridine due to the additional nitrogen atom available for hydrogen bonding with water.[4] The saturated piperidine ring is more lipophilic than pyridine. Lowering lipophilicity is a common strategy to improve metabolic stability and reduce toxicity.[10] |
| Hydrogen Bonding | 1 Acceptor | 2 Acceptors | 1 Acceptor, 1 Donor (if N-H) | The number and nature of hydrogen bond donors/acceptors are critical for target binding.[5][11] Pyrimidine's two acceptors offer different binding geometries compared to pyridine. Piperidine's ability to act as a hydrogen bond donor (when unsubstituted on the nitrogen) provides an additional, strong interaction point not available in the aromatic scaffolds. |
Table 1: Comparative physicochemical properties of core scaffolds. Data is for the unsubstituted parent ring and will change with substitution.
Expert Insight: The choice between pyridine and pyrimidine often hinges on the need to modulate basicity and lipophilicity. Swapping a phenyl ring for a pyridine might be a good starting point to introduce a hydrogen bond acceptor and improve solubility. However, if the resulting compound is too basic or metabolically labile, a switch to the less basic, more polar pyrimidine could be a logical next step.[12]
Metabolic Stability: The Scaffold's Achilles' Heel
Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[13] The chemical nature of the heterocyclic ring directly influences its susceptibility to metabolic attack.
-
Pyridine: Often susceptible to oxidation. The primary metabolic routes include N-oxidation at the nitrogen atom and C-oxidation at the electron-rich positions of the ring, leading to rapid clearance.
-
Pyrimidine: Generally more metabolically robust than pyridine. The electron-deficient nature of the ring makes it less prone to oxidative metabolism by CYPs.[7][8]
-
Piperidine: As a saturated amine, it is susceptible to various metabolic pathways, including N-dealkylation (if substituted), oxidation at the carbon adjacent to the nitrogen, and ring hydroxylation. However, strategic substitution (e.g., with fluorine) can block these metabolic "hot spots".[10]
Data Summary: In Vitro Metabolic Stability
The following table summarizes typical results from a liver microsomal stability assay, which measures how quickly a compound is metabolized by liver enzymes.
| Scaffold (in a model compound) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation |
| Pyridine-containing | < 15 | > 90 | High Clearance: Suggests rapid metabolism and likely poor in vivo exposure. |
| Pyrimidine-containing | > 60 | < 15 | Low Clearance: Suggests greater metabolic stability and a higher chance of achieving therapeutic concentrations in vivo.[14] |
| Piperidine-containing | 30 - 60 | 20 - 60 | Moderate Clearance: Stability is highly dependent on substitution patterns. Can be optimized to be very stable.[3] |
Table 2: Representative metabolic stability data from a human liver microsomal assay. Values are illustrative and highly dependent on the full molecular structure.
Trustworthiness through Protocol: To ensure the reproducibility and validity of such data, a robust experimental protocol is essential. Below is a detailed workflow for a standard in vitro liver microsomal stability assay.
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes.
Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)[15]
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Control Compounds (e.g., Dextromethorphan for high turnover, Verapamil for moderate turnover)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching
-
96-well incubation plate and analytical plate
Methodology:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.[15]
-
Prepare a 1 mg/mL working solution of liver microsomes in phosphate buffer.
-
Prepare a working solution of the test compound by diluting the DMSO stock. The final incubation concentration is typically 1 µM, with the final DMSO concentration kept below 0.5%.[15]
-
-
Incubation:
-
Add the microsomal solution to the wells of the 96-well incubation plate.
-
Add the test compound working solution to initiate a pre-incubation at 37°C for 10 minutes. This step acclimates the enzyme and compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]
-
-
Time Points & Quenching:
-
Sample Processing & Analysis:
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).[14]
-
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making logic in scaffold selection, diagrams are invaluable.
Caption: Experimental workflow for the in vitro microsomal stability assay.
Caption: Simplified decision logic for scaffold selection based on key properties.
Conclusion: Making an Informed Choice
The selection of a heterocyclic scaffold is a multi-parameter optimization problem. There is no single "best" scaffold, only the most appropriate one for a given biological target and desired drug profile.
-
Choose Pyridine when you need a simple aromatic hydrogen bond acceptor and can tolerate moderate basicity and potential metabolic liabilities. It is a synthetically versatile and well-understood starting point.[17][18]
-
Choose Pyrimidine when you need to reduce basicity, decrease lipophilicity, and improve metabolic stability compared to a pyridine analog.[8] Its dual hydrogen bond acceptors can also offer unique binding opportunities.
-
Choose Piperidine when you want to move away from aromatic planarity, introduce 3D character to escape flatland, and potentially improve solubility and metabolic properties through strategic substitution.[3]
By understanding the fundamental trade-offs in physicochemical properties and metabolic stability, medicinal chemists can navigate the vast chemical space of heterocycles more effectively.[1] The principles and protocols outlined in this guide provide a framework for making data-driven decisions, ultimately accelerating the journey from a promising hit to a viable drug candidate.
References
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
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Ali, M. A., et al. (2011). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Medicinal Chemistry Research, 20(9), 1531-1538. Available at: [Link]
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Johnson, T. A., et al. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 54(18), 6084-6108. Available at: [Link]
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Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Available at: [Link]
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Creative Bioarray. (2023). Microsomal Stability Assay. Available at: [Link]
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Pediaa. (2019). Difference Between Pyridine and Pyrimidine. Available at: [Link]
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Evotec. (n.d.). Microsomal Stability. Available at: [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
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Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Available at: [Link]
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Science Alert. (2012). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available at: [Link]
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Ignited Minds Journals. (n.d.). A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. Available at: [Link]
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ResearchGate. (2025). Selection of heterocycles for drug design. Available at: [Link]
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SlideServe. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. Available at: [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]
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Research & Reviews: Journal of Medicinal and Organic chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available at: [Link]
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ResearchGate. (n.d.). Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Literature Values. Available at: [Link]
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PubMed. (2019). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Available at: [Link]
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PubMed Central. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available at: [Link]
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ResearchGate. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Available at: [Link]
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American Chemical Society. (2025). Emerging chemical scaffolds: The next generation of heterocycles in drugs. Available at: [Link]
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PubMed Central. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
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CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]
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ResearchGate. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]
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PubMed. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link]
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ResearchGate. (2017). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Available at: [Link]
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ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Available at: [Link]
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ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]
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A Comprehensive Guide to Validating the Target Engagement of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The discovery of a novel bioactive small molecule, such as Ethyl imidazo[1,2-a]pyridine-7-carboxylate, from a phenotypic screen is an exhilarating starting point for a drug discovery program. However, the therapeutic potential of such a compound can only be realized by identifying its molecular target and validating its engagement in a biologically relevant context. This guide provides a comprehensive, in-depth technical framework for the target deconvolution and engagement validation of this compound, presented as a case study for a compound with an unknown mechanism of action.
The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous confirmation of its mechanism of action.[1] A thorough understanding of how a molecule interacts with its intended target is paramount for optimizing its potency, selectivity, and safety profile.[1][2] This guide will navigate the reader through a logical, multi-step process, from generating initial hypotheses about the target to confirming its engagement in cellular and in vivo systems. We will explore a suite of biophysical and cell-based assays, providing not just the "how" but also the "why" behind each experimental choice, ensuring a robust and self-validating approach to target engagement.
Part 1: Target Deconvolution - Unmasking the Molecular Target
The first critical step is to identify the protein(s) with which this compound interacts to elicit its phenotypic effect. This process, known as target deconvolution, employs a combination of computational and experimental strategies.[2][3]
Computational Target Prediction: An In Silico First Pass
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about potential targets.[4] These approaches leverage the chemical structure of this compound to predict its likely binding partners.
-
Molecular Docking and Pharmacophore Fitting: These methods computationally "fit" the compound into the binding sites of known protein structures. By scoring the quality of these fits, a ranked list of potential targets can be generated.[4]
It is crucial to recognize that these in silico predictions are hypotheses that require rigorous experimental validation.
Experimental Target Identification: From Hypothesis to Evidence
A variety of experimental techniques can be employed to identify the binding partners of this compound from a complex biological sample, such as a cell lysate.
-
Affinity Chromatography: This is a classic and powerful technique for target identification.[3][6] It involves immobilizing a modified version of the small molecule onto a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a protein extract. The bound proteins are then eluted and identified using mass spectrometry.[3][6]
-
Label-Free Methods: A significant advantage of some modern techniques is that they do not require modification of the compound, which can sometimes alter its binding properties.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein's thermal stability is altered upon ligand binding.[2] By heating cell lysates or intact cells treated with this compound to various temperatures, its target will remain in solution at higher temperatures compared to its unbound state. This change can be detected by proteome-wide mass spectrometry to identify the stabilized proteins.[2][7]
-
Below is a workflow illustrating the target deconvolution process:
Figure 1: Workflow for Target Deconvolution.
Part 2: A Multi-pronged Approach to Validating Target Engagement
Once a list of potential targets for this compound has been generated, the next crucial phase is to validate the direct binding and quantify the interaction. A robust validation strategy employs orthogonal methods at different levels of biological complexity, from purified proteins to living cells.
Biochemical and Biophysical Validation (In Vitro)
These assays use purified target protein and the compound to confirm a direct physical interaction and to characterize the binding affinity and kinetics.[1]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This technique measures the change in a protein's melting temperature (Tm) upon ligand binding.[8] It is a rapid and cost-effective method for initial hit validation.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a solution of the purified target protein in a suitable buffer.
-
Compound Addition: In a 96- or 384-well PCR plate, add the protein solution to wells containing a serial dilution of this compound and a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C).
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm).
-
Analysis: A significant increase in Tm in the presence of the compound indicates stabilizing binding.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity. It measures the change in refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KD), enthalpy (ΔH), and stoichiometry (n).
Comparison of Biophysical Methods
| Technique | Principle | Key Outputs | Advantages | Limitations |
| DSF | Ligand-induced protein thermal stabilization | ΔTm | High-throughput, low protein consumption | Indirect measure of binding, not suitable for all proteins |
| SPR | Change in refractive index upon binding | ka, kd, KD | Real-time kinetics, high sensitivity | Requires protein immobilization, can have mass transport limitations |
| ITC | Measures heat change upon binding | KD, ΔH, ΔS, n | Label-free, solution-based, thermodynamic data | Low-throughput, requires high protein concentration |
| MST | Measures molecule movement in a temperature gradient | KD | Low sample consumption, works in complex solutions | Requires fluorescent labeling or intrinsic tryptophan fluorescence |
Cellular Target Engagement (In Situ)
Confirming that a compound engages its target within the complex environment of a living cell is a critical step that bridges the gap between biochemical activity and cellular phenotype.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for verifying target engagement in intact cells.[10] The principle remains the same as the in vitro thermal shift assay: ligand binding stabilizes the target protein against heat-induced denaturation.
Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the curve to higher temperatures for the compound-treated cells confirms target engagement.
Part 3: Comparative Analysis and Path Forward
Let's assume that through the deconvolution process, a specific kinase, "Kinase X," was identified as the primary target of this compound. Now, we can compare its target engagement profile with a known, well-characterized Kinase X inhibitor, "Alternative Compound A."
Hypothetical Comparative Data
| Parameter | This compound | Alternative Compound A | Method |
| Binding Affinity (KD) | 50 nM | 10 nM | ITC |
| Thermal Shift (ΔTm) | + 5.2 °C | + 6.5 °C | DSF |
| Cellular EC50 (CETSA) | 200 nM | 50 nM | CETSA |
| Kinase Selectivity | High (vs. panel of 100 kinases) | Moderate | Kinase Panel Screen |
Interpretation of Results
-
Potency: Alternative Compound A shows higher potency in both biochemical (ITC) and cellular (CETSA) assays. This suggests a stronger interaction with Kinase X.
-
Target Engagement: Both compounds demonstrate clear target engagement, evidenced by the positive thermal shift in DSF and the dose-dependent stabilization in CETSA.
-
Selectivity: this compound exhibits a more favorable selectivity profile, which could translate to fewer off-target effects and a better safety profile.
This comparative data provides a solid foundation for data-driven decisions. While Alternative Compound A is more potent, the superior selectivity of this compound makes it a compelling candidate for further lead optimization. The goal would be to improve its potency while maintaining its excellent selectivity.
Conclusion
Validating the target engagement of a novel compound like this compound is a cornerstone of modern drug discovery. The process is not linear but rather an iterative cycle of hypothesis generation, experimental testing, and data interpretation. By systematically employing a suite of orthogonal techniques, from in silico prediction to in vitro biophysics and, crucially, in situ cellular assays, researchers can build a robust body of evidence to confirm a compound's mechanism of action. This rigorous, evidence-based approach is essential for de-risking drug discovery projects and ultimately for developing safe and effective new medicines. The principles and methodologies outlined in this guide provide a clear and actionable roadmap for navigating the complexities of target validation.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl imidazo[1,2-a]pyridine-7-carboxylate
Introduction: Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1][2] As with any chemical reagent used in a laboratory setting, ensuring its proper handling and disposal is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Immediate Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's inherent hazards is critical. This dictates the necessary precautions, personal protective equipment (PPE), and disposal pathway.
The Safety Data Sheet (SDS) for the hydrochloride salt of this compound (CAS No. 957120-75-1) identifies it as a hazardous substance.[3] The primary risks are associated with its irritant properties.
| Hazard Classification (GHS-US) | Hazard Statement | GHS Pictogram | NFPA Rating |
| Skin Irritation (Category 2) | H315 - Causes skin irritation.[3] | GHS07 | Health (Blue): 2 |
| Eye Irritation (Category 2A) | H319 - Causes serious eye irritation.[3] | Flammability (Red): 0 | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335 - May cause respiratory irritation.[3] | Instability (Yellow): 0 |
Causality Insight: The imidazo[1,2-a]pyridine core, while a valuable pharmacophore, presents irritation risks upon direct contact. The procedural steps outlined below are designed specifically to mitigate these exposure risks and ensure the waste is handled in a manner that prevents accidental contact and environmental release.
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Proper EHS-mandated attire is non-negotiable when handling this compound, including during the disposal phase. The goal is to create a barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4]
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against potential splashes.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Conduct all transfers and handling of the solid compound or its solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
Trustworthiness through Self-Validation: Adherence to these PPE standards is the first layer of a self-validating safety system. By assuming the material is hazardous on contact, you proactively nullify the primary risk identified in the SDS.
Step-by-Step Waste Disposal Protocol
Disposal of this compound must follow the guidelines for hazardous chemical waste established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Under no circumstances should this chemical be disposed of via standard trash or sewer systems.[6][7]
Step 1: Waste Characterization Based on its identified hazards (irritant), this compound must be managed as a hazardous waste. While not specifically appearing on the EPA's P-list or U-list of acute hazardous wastes, its characteristic properties require this designation.[8][9]
Step 2: Segregation of Waste Proper segregation is paramount to prevent incompatible materials from reacting.
-
Solid Waste: Collect unused or expired this compound solid in a dedicated container for solid chemical waste.
-
Liquid Waste: If the compound is in solution, collect it in a container designated for the specific solvent waste stream (e.g., "Halogenated Solvent Waste" or "Non-Halogenated Solvent Waste").
-
Key Principle: Do not mix this waste with other waste streams like acids, bases, or oxidizers.[6][10] Mixing waste streams can lead to unknown chemical reactions and complicates the final disposal process.
Step 3: Container Management The integrity of the waste container is critical for safe storage and transport.
-
Compatibility: The container must be made of a material chemically compatible with the waste (e.g., HDPE or glass for most applications).[5]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Condition: The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[10] Keep the container closed at all times except when adding waste.[6]
Step 4: Storage and Accumulation Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[5] The SAA must be in a secondary containment system, such as a spill tray, to contain any potential leaks.[10]
Step 5: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11] Follow your organization's specific procedures for requesting a chemical waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Decontamination and Empty Container Disposal
A container that once held this compound is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[6]
-
Rinsate as Waste: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6]
-
Final Disposal: Once triple-rinsed, the container can be disposed of as regular non-hazardous waste. Deface or remove the original chemical label before disposal.[6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.
-
Don PPE: Do not attempt to clean a spill without the appropriate PPE as described in Section 2.
-
Containment & Cleanup: For a small, solid spill, gently sweep or shovel the material into a suitable container for disposal.[3] Avoid generating dust.[3] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust. For a liquid spill, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting protocols.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories.
- SynQuest Laboratories, Inc. (2016, December 8). Safety Data Sheet: this compound hydrochloride.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (n.d.). Ethyl imidazo[1,2-a]pyridine-2-carboxylate 97%.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Imidazo[1,2-a]pyridine-3-carboxylic acid.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
- Occupational Safety and Health Administration (OSHA). (1991, December). Pyridine. Method number: PV2295.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
- Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91.
- CP Lab Safety. (n.d.). Ethyl imidazo[1, 2-a]pyridine-7-carboxylate, min 98%, 1 gram.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
- U.S. Environmental Protection Agency. (n.d.). ChemView.
- University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste.
- Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
